molecular formula C10H15N3 B1317813 1-(2-Methylpyridin-4-yl)piperazine CAS No. 98010-38-9

1-(2-Methylpyridin-4-yl)piperazine

Cat. No.: B1317813
CAS No.: 98010-38-9
M. Wt: 177.25 g/mol
InChI Key: FIPQSNSVDULSJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methylpyridin-4-yl)piperazine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, serving as a versatile synthetic intermediate and a critical pharmacophore in drug discovery. This high-purity reagent is intended For Research Use Only and is not intended for diagnostic or therapeutic applications . Piperazine derivatives are recognized as fundamental structural components in a wide range of bioactive molecules. This compound features a piperazine ring linked to a 2-methylpyridin-4-yl group, a structure commonly found in ligands targeting central nervous system (CNS) receptors . Research into analogous compounds demonstrates that such piperazine-based structures can exhibit high affinity for key neurological targets, including serotonin (5-HT) and sigma receptors, which are implicated in conditions like anxiety, depression, and pain perception . The mechanism of action for piperazine-containing compounds often involves modulation of these receptor systems; for instance, some function as serotonin receptor agonists or antagonists, while others interact with the benzodiazepine site of the GABAA receptor, influencing neuronal excitability and signaling pathways . The primary research application of this compound is as a sophisticated building block for the synthesis of more complex molecules. Its structure aligns with common pharmacophore models used in the design of histamine H3 receptor antagonists and sigma-1 receptor ligands, making it a valuable template for developing potential therapeutics for neurological disorders . Furthermore, the related compound 1-(2-pyrimidinyl)piperazine is a known metabolite and key structural element of the anxiolytic drug Buspirone, highlighting the therapeutic relevance of this chemical class . Researchers utilize this compound to explore structure-activity relationships (SAR) and to create novel chemical entities for in vitro and in vivo pharmacological evaluation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methylpyridin-4-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-9-8-10(2-3-12-9)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPQSNSVDULSJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40587921
Record name 1-(2-Methylpyridin-4-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98010-38-9
Record name 1-(2-Methylpyridin-4-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Methylpyridin-4-yl)piperazine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-(2-Methylpyridin-4-yl)piperazine, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. While direct experimental data for this specific molecule is not extensively published, this document synthesizes established chemical principles and data from closely related analogues to offer a robust framework for its synthesis, characterization, and potential applications. The piperazine moiety is a cornerstone in medicinal chemistry, valued for its ability to modulate physicochemical properties and act as a versatile scaffold for constructing pharmacologically active agents.[1][2] This guide is structured to provide both theoretical insights and practical, actionable protocols.

Physicochemical and Structural Properties

This compound is a bifunctional molecule featuring a pyridine ring substituted with a methyl group at the 2-position and a piperazine ring at the 4-position. This arrangement imparts specific electronic and steric characteristics that govern its reactivity and pharmacological potential.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on its chemical structure and data from analogous compounds, such as its positional isomer 1-(4-Methylpyridin-2-yl)piperazine.[3]

PropertyPredicted Value
IUPAC Name This compound
Molecular Formula C₁₀H₁₅N₃
Molecular Weight 177.25 g/mol
CAS Number Not broadly available; requires synthesis and characterization
Appearance Likely a solid or high-boiling point liquid, colorless to pale yellow
Boiling Point > 250 °C (estimated)
Melting Point 135-140 °C (estimated, based on similar pyridinylpiperazines)
Solubility Soluble in water and polar organic solvents (e.g., methanol, DMSO)
pKa Two basic centers: piperazine N-H (~9.8) and pyridine N (~5-6)
Structural Representation

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup 4-Chloro-2-methylpyridine 4-Chloro-2-methylpyridine Reaction Combine & Heat (120-150 °C, 12-24h) 4-Chloro-2-methylpyridine->Reaction Piperazine Piperazine Piperazine->Reaction K2CO3 K2CO3 K2CO3->Reaction DMSO DMSO DMSO->Reaction Workup Aqueous Workup (Dilution & Extraction) Reaction->Workup Purification Purification (Chromatography/Crystallization) Workup->Purification Final_Product This compound Purification->Final_Product Reactivity_Diagram cluster_reactions Potential Derivatization Reactions cluster_products Diverse Chemical Libraries Scaffold This compound Alkylation Alkylation Scaffold->Alkylation R-X Acylation Acylation Scaffold->Acylation RCOCl Reductive_Amination Reductive_Amination Scaffold->Reductive_Amination RCHO, [H] Buchwald_Hartwig Buchwald-Hartwig Coupling Scaffold->Buchwald_Hartwig Ar-X, Pd catalyst Alkylated_Product N-Alkyl Derivatives Alkylation->Alkylated_Product Acylated_Product N-Acyl Derivatives Acylation->Acylated_Product Reductively_Aminated_Product N-Alkyl Derivatives Reductive_Amination->Reductively_Aminated_Product Arylated_Product N-Aryl Derivatives Buchwald_Hartwig->Arylated_Product

Sources

A Technical Guide to 1-(2-Methylpyridin-4-yl)piperazine: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Among these, the pyridinylpiperazine motif is a privileged structure, frequently employed by drug discovery teams to optimize potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth technical overview of a specific, highly valuable building block: 1-(2-Methylpyridin-4-yl)piperazine .

This compound merges the aromatic, weakly basic pyridine ring with the versatile, non-aromatic piperazine heterocycle. This combination offers a unique set of properties: the pyridine nitrogen can act as a hydrogen bond acceptor, the distal piperazine nitrogen provides a readily modifiable synthetic handle and a basic center that enhances aqueous solubility, and the methyl group on the pyridine ring can provide beneficial steric interactions or metabolic blocking.[1][2]

This document is intended for researchers, synthetic chemists, and drug development professionals. It will detail the compound's core properties, provide a robust, field-proven synthetic protocol with mechanistic justifications, outline standard analytical characterization methods, and discuss its strategic application in contemporary drug discovery workflows.

Chemical Identity and Physicochemical Properties

The fundamental identity of a chemical reagent is the cornerstone of reproducible science. The structure and key identifiers for this compound are provided below.

Caption: Chemical Structure of this compound.

Table 1: Core Identifiers and Properties

ParameterValue
CAS Number 363639-61-4
IUPAC Name This compound
Molecular Formula C₁₀H₁₅N₃
Molecular Weight 177.25 g/mol
SMILES CC1=NC=C(C=C1)N1CCNCC1
InChI InChI=1S/C10H15N3/c1-9-11-5-4-8(6-12-9)13-2-7-10-3-13/h4-6H,2-3,7-8,10H2,1H3
InChIKey YFUPOIWPVKWAQF-UHFFFAOYSA-N

Synthesis and Purification

The creation of a C(aryl)-N bond between a pyridine ring and a secondary amine like piperazine is a common challenge in medicinal chemistry. While classical methods like Nucleophilic Aromatic Substitution (SNAr) are viable for highly electron-deficient rings, they often require harsh conditions (high temperatures, strong bases) for moderately activated systems like 4-halopyridines.

The modern, preferred approach is a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig Amination . This method offers superior functional group tolerance, milder reaction conditions, and consistently higher yields.[3][4][5] The causality behind this choice is the catalytic cycle's ability to couple a broad range of amines and aryl halides under conditions that preserve other sensitive functionalities within the molecule.[6][7]

Synthetic Scheme: Buchwald-Hartwig Amination

Caption: Palladium-catalyzed synthesis of the target compound.

Experimental Protocol: Synthesis

This protocol is a self-validating system, concluding with purification and characterization to ensure the material's identity and purity meet research-grade standards.

1. Reagents and Materials:

  • 4-Chloro-2-methylpyridine (1.0 eq)

  • Piperazine (1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 eq)

  • Xantphos (0.02 eq)

  • Caesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon gas supply

  • Standard reflux apparatus and magnetic stirring

2. Step-by-Step Procedure:

  • Inerting the Vessel: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-2-methylpyridine, piperazine, caesium carbonate, Pd₂(dba)₃, and Xantphos.

  • Atmosphere Exchange: Evacuate the flask and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere. The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The solvent must be anhydrous as water can interfere with the catalytic cycle.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically complete within 12-24 hours).

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine. The basic wash removes any unreacted acidic species and helps in the purification process.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of dichloromethane (DCM) and methanol (e.g., 0% to 10% MeOH in DCM) to afford the pure this compound.

Analytical Characterization

Rigorous analytical characterization is non-negotiable. The following methods are standard for confirming the structure and ensuring the purity of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the gold standard for assessing the purity of small molecules. A reverse-phase method is ideal for this compound, leveraging its moderate polarity. The use of an acidic modifier like trifluoroacetic acid (TFA) ensures that the basic nitrogen atoms are protonated, leading to sharp, symmetrical peak shapes and reproducible retention times.

Table 2: HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C
Spectroscopic Data Interpretation

Table 3: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR Pyridine Protons: Doublet (~8.1 ppm, 1H), Singlet (~6.7 ppm, 1H), Doublet (~6.6 ppm, 1H). Piperazine Protons: Two distinct triplets or multiplets (~3.4 ppm, 4H and ~3.1 ppm, 4H). Methyl Protons: Singlet (~2.4 ppm, 3H).
¹³C NMR Pyridine Carbons: Five signals in the aromatic region (~158-110 ppm). Piperazine Carbons: Two signals in the aliphatic region (~52 ppm and ~45 ppm). Methyl Carbon: One signal (~24 ppm).
Mass Spec (ESI+) [M+H]⁺: Calculated: 178.1344; Observed: ~178.1

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is not merely an intermediate; it is a strategic component in the design of bioactive molecules. Its utility stems from several key features:

  • Vector for SAR Exploration: The terminal nitrogen of the piperazine ring (N4) is a prime location for derivatization. It can be readily acylated, alkylated, or used in reductive aminations to explore Structure-Activity Relationships (SAR) by introducing a wide variety of substituents.[8]

  • Improved Pharmacokinetics: The piperazine moiety is a classic "solubilizing group." At physiological pH, it is often protonated, which can significantly enhance the aqueous solubility of a larger, more hydrophobic drug molecule, a critical factor for oral bioavailability.[2]

  • Receptor Interaction: The pyridine nitrogen and the piperazine nitrogens can act as hydrogen bond acceptors or, when protonated, hydrogen bond donors. These interactions are often crucial for anchoring a ligand into the binding pocket of a target protein, such as a kinase or a G-protein coupled receptor.

Conceptual Workflow: Kinase Inhibitor Development

The diagram below illustrates a common workflow in a kinase inhibitor drug discovery program where this compound would serve as a key building block.

Drug Discovery Workflow start Identify Target Kinase frag_screen Fragment Screening / HTS start->frag_screen hit_id Hit Identification (e.g., Pyridine Core) frag_screen->hit_id scaffold_hop Scaffold Selection: This compound hit_id->scaffold_hop library_synth Library Synthesis (Derivatize at N4 of Piperazine) scaffold_hop->library_synth assay In Vitro Potency & Selectivity Assays library_synth->assay lead_opt Lead Optimization Cycle assay->lead_opt adme ADME/Tox Profiling adme->lead_opt lead_opt->library_synth Iterate Design invivo In Vivo Efficacy Studies lead_opt->invivo Candidate Selection

Sources

A Comprehensive Guide to the Spectroscopic Characterization of 1-(2-Methylpyridin-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed exploration of the spectroscopic techniques used to characterize the molecular structure of 1-(2-methylpyridin-4-yl)piperazine, a heterocyclic compound of significant interest in medicinal chemistry. As a key building block in the synthesis of various pharmacologically active agents, its unambiguous structural elucidation is paramount. This document offers an in-depth analysis of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS), presenting not just the data but the underlying principles and experimental rationale. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering both practical protocols and a deep understanding of the spectroscopic data.

Introduction: The Significance of this compound

The N-arylpiperazine motif is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system.[1] These compounds often act as ligands for G protein-coupled receptors (GPCRs) such as serotonin and dopamine receptors.[1] this compound is a specific derivative that combines the versatile piperazine ring with a substituted pyridine moiety, making it a valuable intermediate in the synthesis of novel therapeutic agents.[2] Accurate and comprehensive structural characterization is the bedrock of drug discovery and development, ensuring the identity, purity, and stability of the synthesized compounds. Spectroscopic methods like NMR and MS are the cornerstones of this characterization process.

This guide will provide a detailed walkthrough of the expected spectroscopic data for this compound, grounded in the principles of each technique and supported by data from analogous structures.

Molecular Structure and Numbering

To facilitate the discussion of the spectroscopic data, the atoms of this compound are numbered as shown in the diagram below. This numbering system will be used consistently throughout the guide.

Figure 1: Molecular structure and atom numbering of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons.

Expected ¹H NMR Spectrum

The expected chemical shifts for the protons of this compound are summarized in the table below. These values are predicted based on the analysis of similar N-arylpiperazine structures and general principles of NMR spectroscopy.[3][4][5]

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment Rationale
H-2, H-6~ 3.2 - 3.4Triplet4HProtons on carbons adjacent to the pyridine-substituted nitrogen (N1). Deshielded due to the electron-withdrawing effect of the aromatic ring.
H-3, H-5~ 2.9 - 3.1Triplet4HProtons on carbons adjacent to the secondary amine nitrogen (N4). Less deshielded than H-2/H-6.
NH (N4-H)~ 1.5 - 2.5Broad Singlet1HThe chemical shift of the amine proton is variable and depends on solvent, concentration, and temperature. It may exchange with D₂O.
H-3'~ 6.7 - 6.9Doublet1HAromatic proton on the pyridine ring, ortho to the piperazine substituent.
H-5'~ 6.7 - 6.9Doublet of Doublets1HAromatic proton on the pyridine ring, meta to the piperazine substituent and ortho to the methyl group.
H-6'~ 8.0 - 8.2Doublet1HAromatic proton on the pyridine ring, ortho to the nitrogen and meta to the piperazine substituent. Deshielded by the electronegative nitrogen.
CH₃ (C7')~ 2.4 - 2.6Singlet3HProtons of the methyl group on the pyridine ring.
Experimental Protocol for ¹H NMR Acquisition

Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for structural confirmation.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[1] The choice of solvent is crucial as it can influence the chemical shifts of the protons.[6][7][8] Chloroform-d (CDCl₃) is a common starting point for many organic molecules.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup:

    • The ¹H NMR spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.

    • The instrument should be properly tuned and shimmed to ensure optimal resolution and lineshape.

  • Data Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).

    • Acquisition Time (AQ): Typically 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for quantitative integration.

    • Number of Scans (NS): 8-16 scans are usually sufficient for a sample of this concentration.

    • Spectral Width (SW): A range of 0-12 ppm is appropriate for most organic molecules.

    • Temperature: The experiment is typically run at room temperature (e.g., 298 K).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum manually.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the protons.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the piperazine ring. The integration of these signals should correspond to the number of protons in each environment. The coupling patterns (multiplicities) will reveal the adjacency of different proton groups. For instance, the piperazine protons at C-2/C-6 and C-3/C-5 are expected to appear as triplets due to coupling with their neighbors on the adjacent methylene groups. The aromatic protons will exhibit characteristic doublet and doublet of doublets patterns based on their ortho and meta couplings.

HNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_output Output Dissolve Dissolve in CDCl₃ Transfer Transfer to NMR Tube Dissolve->Transfer Acquire Acquire FID on 400 MHz Spectrometer FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Calibrate Calibration Phase->Calibrate Integrate Integration Calibrate->Integrate Analyze Analyze Multiplicity Integrate->Analyze Spectrum Final Spectrum Analyze->Spectrum cluster_prep cluster_prep cluster_prep->Acquire

Figure 2: Workflow for ¹H NMR analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure will typically give rise to a distinct signal in the spectrum.

Expected ¹³C NMR Spectrum

The predicted ¹³C NMR chemical shifts for this compound are presented in the table below. These predictions are based on known chemical shift values for similar heterocyclic systems.[9][10][11][12]

CarbonExpected Chemical Shift (δ, ppm)Assignment Rationale
C-2, C-6~ 45 - 50Carbons of the piperazine ring adjacent to the pyridine-substituted nitrogen (N1).
C-3, C-5~ 50 - 55Carbons of the piperazine ring adjacent to the secondary amine nitrogen (N4).
C-2'~ 155 - 160Aromatic carbon of the pyridine ring bearing the methyl group.
C-3'~ 105 - 110Aromatic carbon of the pyridine ring, ortho to the piperazine substituent.
C-4'~ 150 - 155Aromatic carbon of the pyridine ring attached to the piperazine nitrogen.
C-5'~ 110 - 115Aromatic carbon of the pyridine ring, meta to the piperazine substituent.
C-6'~ 145 - 150Aromatic carbon of the pyridine ring, ortho to the nitrogen.
C-7' (CH₃)~ 20 - 25Carbon of the methyl group.
Experimental Protocol for ¹³C NMR Acquisition

Objective: To obtain a ¹³C NMR spectrum to confirm the carbon framework of this compound.

Methodology:

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrument Setup: The experiment is performed on the same NMR spectrometer used for ¹H NMR, but the carbon channel is observed.

  • Data Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30' on a Bruker instrument) is used to simplify the spectrum to single lines for each carbon.

    • Acquisition Time (AQ): Typically 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

    • Number of Scans (NS): A larger number of scans (e.g., 256 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • Spectral Width (SW): A range of 0-220 ppm is standard for observing all carbon types in organic molecules.

  • Data Processing:

    • The processing steps are similar to those for ¹H NMR (Fourier transform, phasing, and calibration). The chemical shift is typically referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce structural information from fragmentation patterns.

Expected Mass Spectrum and Fragmentation

For this compound (C₁₀H₁₅N₃), the expected exact mass is 177.1266 g/mol . In a high-resolution mass spectrum (HRMS), the observed m/z value for the protonated molecule [M+H]⁺ should closely match the calculated value of 178.1344.

The fragmentation of N-arylpiperazines in the mass spectrometer often involves cleavage of the bonds within the piperazine ring and the bond connecting the piperazine ring to the aromatic system.[13] A plausible fragmentation pathway for this compound is outlined below.

fragmentation M [M+H]⁺ m/z = 178 F1 Fragment 1 m/z = 121 M->F1 Loss of C₃H₇N F2 Fragment 2 m/z = 95 M->F2 Loss of C₄H₇N₂ F3 Fragment 3 m/z = 70 F1->F3 Loss of C₂H₄N

Figure 3: Proposed fragmentation pathway.

  • [M+H]⁺ (m/z = 178): The protonated molecular ion.

  • Fragment 1 (m/z = 121): This fragment likely corresponds to the protonated 2-methyl-4-aminopyridine moiety, resulting from the cleavage of the C-N bond between the pyridine and piperazine rings.

  • Fragment 2 (m/z = 95): This could arise from cleavage within the piperazine ring.

  • Fragment 3 (m/z = 70): A common fragment in piperazine-containing compounds, corresponding to the C₃H₆N₂⁺ fragment from the piperazine ring.[13]

Experimental Protocol for Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation:

    • A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used for this type of analysis.

    • A quadrupole or ion trap mass analyzer can be used to obtain fragmentation data (MS/MS).[14][15][16][17][18]

  • Data Acquisition:

    • Ionization Mode: Positive ion mode (ESI+) is typically used for nitrogen-containing basic compounds like piperazines.

    • Full Scan MS: Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.

    • Tandem MS (MS/MS): Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate fragment ions.[14][17] This provides structural information.

  • Data Analysis:

    • Determine the m/z value of the molecular ion and compare it to the calculated mass.

    • Analyze the m/z values of the fragment ions to propose a fragmentation pathway and confirm the structure.

Conclusion

The combination of ¹H NMR, ¹³C NMR, and mass spectrometry provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR confirm the connectivity of the atoms and the overall carbon-hydrogen framework, while mass spectrometry provides the molecular weight and further structural confirmation through fragmentation analysis. The protocols and expected data presented in this guide serve as a robust framework for the analysis of this important synthetic intermediate, ensuring the quality and integrity of the compound for its application in research and drug development.

References

  • Thermo Fisher Scientific. Mass Analyzer Technology Overview.
  • Slideshare. Quadrupole mass spectrometer.
  • Lab Training. Quadrupole mass analyzer: Easy principle, working mechanism, advantages. (2014).
  • Wikipedia. Quadrupole mass analyzer.
  • Hiden Analytical. How a Quadrupole Mass Spectrometer Works. (2024).
  • Reddit. How does solvent choice effect chemical shift in NMR experiments?. (2022).
  • Taylor & Francis Online. Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts.
  • Canadian Science Publishing. Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride.
  • J-Stage. Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional.
  • BenchChem. Application Notes and Protocols for the Study of N-Arylpiperazines.
  • OSU Chemistry.
  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
  • ChemicalBook. 1-Methylpiperazine(109-01-3) 13C NMR spectrum.
  • ChemicalBook. 1-methyl-4-(piperidin-4-yl)-piperazine(436099-90-0) 1 h nmr.
  • ChemicalBook. 1-(2-dimethylaminoethyl)-4-methylpiperazine(104-19-8) 1 h nmr.
  • ChemicalBook. Piperazine(110-85-0) 13C NMR spectrum.
  • PubMed Central. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists.
  • MDPI. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors.
  • Cambridge Open Engage.
  • The Royal Society of Chemistry. Seeking potent anti-tubercular agents: Design and synthesis of subsituted-N-(6-(4-(pyrazine-2- carbonyl)piperazine/homopiperzine.
  • CORE. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024).
  • PubChem. 1-(2-Hydroxyethyl)-4-methylpiperazine.
  • ChemicalBook. 2-Methylpiperazine(109-07-9) 1H NMR spectrum.
  • ChemicalBook. Piperazine(110-85-0) 1H NMR spectrum.
  • ChemicalBook. 2-Methylpiperazine(109-07-9) 13C NMR spectrum.
  • PubMed Central. Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase.
  • NIH. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring.
  • 质谱学报. Mass Fragmentation Characteristics of Piperazine Analogues.
  • PubChem. 1-Amino-4-methylpiperazine.
  • Preprints.org. Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. (2023).
  • ChemicalBook. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE. (2025).
  • Neuroquantology.
  • PubMed. Discovery of Arylpiperazines with Broad-Spectrum Antimicrobial Activity and Favorable Pharmacokinetic Profiles.
  • MDPI. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)

Sources

An In-depth Technical Guide to the Solubility and Stability of 1-(2-Methylpyridin-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the critical physicochemical properties of 1-(2-Methylpyridin-4-yl)piperazine, a key heterocyclic building block in modern medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document details the solubility and stability profiles of the compound, offering both foundational knowledge and actionable experimental protocols. The causality behind experimental design, adherence to international guidelines, and the establishment of self-validating analytical systems are emphasized to ensure scientific integrity. Key data are presented in structured tables, and complex workflows are illustrated with diagrams to facilitate understanding and application in a laboratory setting.

Introduction

This compound is a disubstituted piperazine derivative featuring both a pyridine and a piperazine ring. This unique structural combination imparts specific physicochemical characteristics that are crucial for its application as a scaffold or intermediate in the synthesis of active pharmaceutical ingredients (APIs). The piperazine moiety, a common pharmacophore, is known to improve aqueous solubility and cell permeability[1]. The basic nitrogen atoms in both the piperazine and pyridine rings mean that the compound's properties, particularly solubility, are highly dependent on pH. A thorough understanding of its solubility and stability is paramount for successful drug discovery and development, impacting everything from reaction conditions and purification to formulation, storage, and bioavailability. This guide serves to elucidate these properties through a detailed examination of its behavior in various environments and under stress conditions.

Core Physicochemical Properties

The solubility and stability of a compound are fundamentally governed by its intrinsic physicochemical properties. For this compound, the most influential parameters are its dissociation constants (pKa) and its lipophilicity (logP).

  • pKa (Dissociation Constant): The molecule has two basic nitrogen centers: one on the pyridine ring and two on the piperazine ring (one of which is tertiary). The basicity of substituted piperazines varies based on the nature and position of the substituent[2]. The pKa values dictate the degree of ionization at a given pH, which in turn dramatically affects aqueous solubility.

    • The pyridine nitrogen will have a pKa typical of pyridines.

    • The piperazine nitrogens will have two distinct pKa values. The pKa values for the parent piperazine molecule are approximately 5.35 and 9.73[3][4]. Substitution will alter these values. Understanding these pKa values is critical for predicting solubility behavior in different pH environments, such as the gastrointestinal tract.

Solubility Profile

Solubility is a critical determinant of a drug candidate's success. Low solubility can lead to poor bioavailability and challenges in formulation[5]. The following sections detail the solubility characteristics of this compound and the methodology for its determination.

Aqueous Solubility (pH-Dependent)

Given the basic nature of the molecule, its aqueous solubility is expected to be significantly higher at acidic pH values where the nitrogen atoms are protonated, forming more soluble salt forms. As the pH increases towards and beyond the pKa values, the molecule becomes less ionized and its solubility will decrease. A comprehensive profile requires measuring solubility across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8)[6].

Solubility in Organic Solvents

Knowledge of solubility in common organic solvents is essential for synthetic chemistry processes, including reaction setup, workup, and purification (e.g., crystallization).

SolventPredicted SolubilityRationale
WaterHighly pH-dependentForms soluble salts at acidic pH.
Methanol / EthanolSolublePolar protic solvents capable of hydrogen bonding.
Dichloromethane (DCM)SolubleCommon solvent for organic reactions involving similar structures.
Diethyl EtherPoorly SolubleNon-polar nature is incompatible with the polar heterocyclic rings[3].
Dimethyl Sulfoxide (DMSO)SolubleApolar aprotic solvent, widely used for stock solutions[5].
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining thermodynamic equilibrium solubility[5][7]. The causality for this choice is its ability to ensure the system reaches a true equilibrium between the solid and dissolved states, providing a definitive solubility value.

Objective: To determine the equilibrium solubility of this compound in various aqueous buffers and organic solvents.

Materials:

  • This compound (solid)

  • Aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4)

  • Selected organic solvents

  • Vials with screw caps

  • Orbital shaker with temperature control (e.g., 25°C or 37°C)[6][7]

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Preparation: Add an excess amount of the solid compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation[6].

  • Solvent Addition: Add a known volume of the desired solvent or buffer to each vial.

  • Equilibration: Seal the vials and place them on an orbital shaker. Agitate at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium. This can take from 24 to 72 hours[6]. The extended time ensures that even slowly dissolving compounds reach their true solubility limit.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To ensure complete removal of undissolved particles, centrifuge the samples or filter the supernatant through a 0.22 µm filter[6][8]. This step is critical to avoid artificially high concentration measurements.

  • Quantification: Carefully take an aliquot of the clear supernatant, dilute it with a suitable solvent, and analyze its concentration using a pre-validated HPLC-UV method.

  • Data Analysis: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor. The experiment should be run in triplicate to ensure reproducibility.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Add excess solid compound to vials B Add known volume of solvent/buffer A->B Step 1 C Seal and agitate (24-72h at 25°C) B->C Step 2 D Centrifuge or filter to separate solid C->D Step 3: Equilibration E Dilute clear supernatant D->E Step 4: Sampling F Quantify using validated HPLC-UV method E->F Step 5 G Calculate Solubility (mg/mL) F->G Step 6

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile and Forced Degradation

Evaluating the intrinsic stability of a molecule is a mandatory step in drug development, as mandated by regulatory bodies like the ICH[9][10][11]. Forced degradation, or stress testing, is performed to identify likely degradation products, establish degradation pathways, and, most importantly, to develop and validate a stability-indicating analytical method[11][12]. The goal is to induce a target degradation of 5-20%, as this provides sufficient levels of degradants for detection without being unrealistic[9][13].

Forced Degradation Conditions

A systematic study involves subjecting the compound to hydrolytic, oxidative, photolytic, and thermal stress.

Stress ConditionTypical Reagents and ConditionsRationale
Acid Hydrolysis 0.1 M HCl, Room Temperature or 50-60°CTo assess stability in acidic environments, simulating gastric fluid. Heating is applied if no degradation occurs at room temperature[13].
Base Hydrolysis 0.1 M NaOH, Room Temperature or 50-60°CTo assess stability in basic environments, simulating intestinal fluid.
Oxidation 3-30% H₂O₂, Room TemperatureTo evaluate susceptibility to oxidative degradation, which can occur during synthesis, formulation, or storage.
Thermal 60-80°C, Solid State and in SolutionTo determine the impact of heat during manufacturing (e.g., drying) and long-term storage[13].
Photostability UV/Vis light exposure (e.g., 1.2 million lux hours and 200 watt-hours/m²)To assess degradation upon exposure to light, as required by ICH Q1B guidelines[11][13].
Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound and to generate degradation products for the development of a stability-indicating method.

Materials:

  • This compound solution (e.g., 1 mg/mL in a suitable solvent like water or methanol)[13]

  • Stress reagents: HCl, NaOH, H₂O₂

  • Heating oven, photostability chamber

  • pH meter

  • Validated stability-indicating HPLC method

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound. For each stress condition, mix the stock solution with the respective stress agent in a vial. Include a control sample (unstressed) for comparison.

  • Stress Application:

    • Hydrolysis: Store acid and base samples at the chosen temperature for a defined period (e.g., up to 7 days), taking time points periodically[13].

    • Oxidation: Store the H₂O₂ sample at room temperature, protected from light.

    • Thermal: Place samples (both solid and solution) in a calibrated oven.

    • Photolytic: Expose samples to controlled light conditions in a photostability chamber. A dark control should be run in parallel to differentiate light-induced degradation from thermal degradation.

  • Neutralization: For acid and base hydrolysis samples, neutralize them before analysis to prevent further degradation on the HPLC column.

  • Analysis: Analyze all stressed samples, the control sample, and a blank (reagents only) using the stability-indicating HPLC method.

  • Peak Purity & Mass Balance: Assess the purity of the main peak in stressed samples using a DAD detector to ensure it is not co-eluting with any degradants. Calculate the mass balance to account for all the material, ensuring that the decrease in the main peak corresponds to the increase in degradation products.

Caption: Workflow for a Forced Degradation Study.

Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the concentration of the API due to degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose due to its high precision and separating power[12][14].

Protocol: HPLC-UV Method Development

Objective: To develop a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method for the quantification of this compound and its degradation products.

Starting Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm (a common starting point for small molecules).

  • Mobile Phase A: 0.1% Formic Acid in Water (provides good peak shape for basic compounds).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Detection: UV Diode Array Detector (DAD) to monitor at multiple wavelengths and assess peak purity.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Mode: Gradient elution is typically required to separate the main peak from all potential impurities and degradation products in a single run[14].

Method Development & Optimization:

  • Initial Scoping: Begin with a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components.

  • Optimization: Analyze the forced degradation samples. The primary goal is to achieve baseline separation between the parent peak and all degradant peaks. Adjust the gradient slope, mobile phase pH, and organic solvent type to optimize selectivity[15].

  • Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines. This includes assessing specificity, linearity, range, accuracy, precision, and robustness[12]. Specificity is proven by demonstrating that the method can resolve the API from all degradation products generated during stress testing.

Summary and Conclusion

This guide has outlined the critical parameters of solubility and stability for this compound. The compound's basic nature makes its aqueous solubility highly pH-dependent, a key consideration for formulation. Forced degradation studies, conducted according to ICH guidelines, are essential for understanding its degradation pathways and for developing a validated, stability-indicating HPLC method. The protocols provided herein offer a robust framework for researchers to characterize this important molecule, ensuring data quality and facilitating its progression through the drug development pipeline. A thorough characterization of these properties early in development is a crucial investment, preventing late-stage failures and enabling the design of safe, effective, and stable pharmaceutical products.

References

  • ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products. (2003). [Link]

  • Huynh-Ba, K. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). A Review on Force Degradation Studies for Drug Substances. [Link]

  • Quora. (2017). How do you perform the shake flask method to determine solubility? [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

  • Royal Society of Chemistry. (n.d.). How to Develop Stability Indicating HPLC Methods. [Link]

  • Avdeef, A., et al. (2016). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences. [Link]

  • Sharma, G., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Drug Development and Research. [Link]

  • Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development. [Link]

  • Crawford Scientific. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • PubChem. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine. [Link]

  • PubChem. (n.d.). Piperazine. [Link]

  • Wikipedia. (n.d.). Piperazine. [Link]

  • Analytical Methods. (n.d.). Analytical Methods for Piperazines. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • PubMed. (2018). Stability of Synthetic Piperazines in Human Whole Blood. [Link]

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. [Link]

  • Khalili, F., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. [Link]

  • Ataman Kimya. (n.d.). N-METHYLPIPERAZINE. [Link]

  • ResearchGate. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Semantic Scholar. (2009). Table 7 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [https://www.semanticscholar.org/paper/pKa-Values-of-Some-Piperazines-at-(298%2C-303%2C-313%2C-K-Khalili-Henni/059302687a7167667822d6409949d05646f89078/figure/7]([Link]

  • PubChem. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine. [Link]

  • MDPI. (2023). Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. [Link]

  • AERU, University of Hertfordshire. (n.d.). Piperazine. [Link]

  • ResearchGate. (2016). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. [Link]

  • Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. [Link]

  • Taylor & Francis. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. [Link]

Sources

A Research Framework for Investigating the Potential Biological Activities of 1-(2-Methylpyridin-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] Its unique physicochemical properties allow it to modulate aqueous solubility, lipophilicity, and receptor interactions, making it a versatile tool for drug designers. When combined with a pyridine moiety, the resulting pyridylpiperazine core offers a rich structural landscape for exploring diverse biological targets, from central nervous system (CNS) receptors to protein kinases.[3][4] This guide focuses on the novel, yet underexplored, chemical entity 1-(2-Methylpyridin-4-yl)piperazine . Due to the current absence of specific biological data for this compound in public literature, this document serves as a comprehensive, forward-looking technical framework. It outlines a systematic, multi-phase research plan designed to synthesize, characterize, and elucidate the potential therapeutic activities of this promising molecule. We will detail proposed synthetic routes, in silico prediction workflows, and robust in vitro protocols for target screening and pharmacokinetic profiling, providing a complete roadmap for its preclinical evaluation.

Introduction: The Pyridylpiperazine Scaffold in Drug Discovery

The Piperazine Moiety: A Versatile Pharmacophore

The six-membered piperazine heterocycle, with its two nitrogen atoms in a 1,4-relationship, is a structural element found in drugs spanning a vast range of therapeutic areas, including oncology, psychiatry, and infectious diseases.[5][6] Its utility stems from several key characteristics:

  • Basicity: The two nitrogen atoms (pKa values typically around 5.5 and 9.7) can be protonated at physiological pH.[7] This basicity is often crucial for forming salt bridges with acidic residues in protein targets and significantly enhances aqueous solubility, a critical factor in drug formulation and bioavailability.

  • Conformational Rigidity: The ring typically adopts a stable chair conformation, which reduces the entropic penalty upon binding to a target and allows for well-defined vectoral projection of substituents.

  • Synthetic Tractability: The secondary amine nitrogens are readily functionalized through common reactions like N-alkylation, acylation, and reductive amination, enabling the systematic exploration of chemical space and structure-activity relationships (SAR).[8]

The Pyridine Ring: A Bioisostere and Modulator

The pyridine ring is a common bioisostere for a phenyl ring but offers distinct advantages. The nitrogen atom acts as a hydrogen bond acceptor and can influence the molecule's overall electronic properties and metabolic stability. The substitution pattern on the pyridine ring—as with the 2-methyl group in our target compound—provides a handle to fine-tune steric interactions and optimize binding affinity.

Introducing this compound: A Novel Chemical Entity

The specific molecule, this compound, combines these two powerful pharmacophores. The substitution pattern is distinct from more heavily studied isomers. This guide posits that this unique arrangement warrants a thorough investigation to unlock its potential biological activities.

Chemical structure of this compound

Figure 1. Chemical Structure of this compound.

Rationale for Investigation: Hypothesizing Biological Targets

Lacking direct data, a rational investigation begins by analyzing the known biological activities of structurally related compounds. This analog-based approach allows us to formulate credible hypotheses and prioritize initial screening efforts.

Analysis of Structurally Related Compounds

Derivatives of pyridylpiperazine have demonstrated significant activity across several major target classes:

  • Kinase Inhibition: Many kinase inhibitors incorporate a piperazine moiety to engage with the solvent-exposed region of the ATP binding pocket. For example, Dasatinib (BMS-354825), a dual Src/Abl kinase inhibitor, features a piperazine derivative.[4] Similarly, various quinazoline-based PAK4 inhibitors utilize a pyridylpiperazine group to confer potency and desired pharmacokinetic properties.[9] The this compound scaffold could plausibly fit into the ATP-binding sites of various kinases implicated in oncology.

  • Central Nervous System (CNS) Receptor Modulation: The piperazine scaffold is famous for its role in CNS-acting drugs.[3] Many antipsychotics, antidepressants, and anxiolytics function by modulating dopaminergic, serotoninergic, and adrenergic receptors.[10] For instance, derivatives of 1-(pyrimidinyl)-piperazine act as α2-adrenergic receptor antagonists,[11] and novel pyridin-2(1H)-one derivatives containing a piperazine linker have been developed as potent selective serotonin reuptake inhibitors (SSRIs).[12]

  • Antiproliferative and Anticancer Activity: Beyond specific kinase inhibition, piperazine derivatives have shown broad antiproliferative effects.[13] Some chalcones containing an N-methyl-piperazine moiety exhibit dual inhibition of MAO-B and AChE, targets relevant to neurodegenerative diseases, but were also assessed for cytotoxicity.[14] Novel 1-(2-aryl-2-adamantyl)piperazine derivatives have shown selective efficacy against melanoma cell lines.[15]

  • Other Potential Activities: The chemical versatility of the scaffold has led to its exploration in diverse areas. For example, pyridylpiperazine hybrids have been synthesized as potent urease inhibitors for treating infections by pathogens like H. pylori.[16]

Prioritized Therapeutic Areas for Initial Screening

Based on this analysis, the following areas represent the most promising starting points for a screening campaign:

  • Oncology: A broad panel of cancer-relevant protein kinases.

  • Neuroscience: A receptor panel covering key serotonin, dopamine, and adrenergic subtypes.

  • General Cytotoxicity: A screen against a panel of diverse human cancer cell lines to identify any general antiproliferative effects.

Proposed Research and Development Workflow

A structured, phase-gated approach is essential for efficiently evaluating the compound's potential.

Phase 1: Synthesis and Characterization

The first step is to secure a reliable source of high-purity material. A plausible synthetic route, adapted from literature methods for similar pyridylpiperazines, is proposed below.[16]

Proposed Synthesis of this compound The most direct approach is a nucleophilic aromatic substitution (SNAr) reaction between 4-chloro-2-methylpyridine and piperazine.

Proposed synthetic scheme for this compound

Figure 2. Proposed Synthetic Scheme.

Step-by-Step Protocol:

  • To a sealed reaction vessel, add 4-chloro-2-methylpyridine (1.0 eq).

  • Add excess piperazine (5.0 eq) to act as both reactant and base. Alternatively, use 1.2 eq of piperazine and an external base like K2CO3 (3.0 eq).

  • Add a high-boiling point solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and pour it into ice water.

  • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield the title compound.

  • Characterize the final product thoroughly using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and assess purity (>95%).

Phase 2: In Silico Profiling

Before committing to expensive wet-lab screening, computational methods can help prioritize targets and flag potential liabilities.

In_Silico_Workflow cluster_input Input cluster_analysis Computational Analysis cluster_output Output & Decision Compound This compound (3D Structure) TargetID Reverse Docking & Target Prediction (e.g., SwissTargetPrediction) Compound->TargetID Docking Molecular Docking (Against Hypothesized Targets) Compound->Docking ADMET ADMET Prediction (e.g., SwissADME, pkCSM) Compound->ADMET TargetList Prioritized Target List (Kinases, GPCRs) TargetID->TargetList BindingHypo Binding Mode Hypotheses Docking->BindingHypo PKProfile Predicted PK/Tox Profile (Solubility, Permeability, PAINS alerts) ADMET->PKProfile Decision Design In Vitro Screening Cascade TargetList->Decision BindingHypo->Decision PKProfile->Decision

Caption: In Silico Profiling Workflow.

This workflow uses the compound's structure to predict potential biological targets and pharmacokinetic properties, guiding the design of an efficient in vitro testing cascade.

Phase 3: In Vitro Biological Evaluation

This phase involves screening the compound against the prioritized target classes identified in the rationale and in silico analysis.

3.3.1 Primary Target Screening Engage a contract research organization (CRO) or utilize in-house capabilities to perform broad panel screening:

  • Kinase Panel: A binding or activity assay panel against >100 cancer-relevant kinases (e.g., Eurofins KinaseProfiler™, Reaction Biology HotSpot).

  • CNS Receptor Panel: A radioligand binding assay panel for key CNS targets (e.g., Eurofins SafetyScreen, Psychoactive Drug Screening Program).

3.3.2 Detailed Experimental Protocol: MTT Cell Proliferation Assay This assay is a fundamental screen for identifying general cytotoxic or antiproliferative activity against cancer cell lines.[13][17][18]

Objective: To determine the concentration of this compound that inhibits the proliferation of a human cancer cell line by 50% (IC50).

Materials:

  • Human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast carcinoma).

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • 96-well flat-bottom cell culture plates.

  • This compound (test compound), dissolved in DMSO to create a 10 mM stock.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • Multi-channel pipette, incubator (37°C, 5% CO2), microplate reader (570 nm).

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Leave the first column as a 'media only' blank. Incubate for 24 hours to allow cells to attach.

  • Compound Preparation: Prepare a serial dilution series of the test compound in complete medium. Typical final concentrations might range from 100 µM to 1 nM. Also prepare a 'vehicle control' containing the same percentage of DMSO as the highest compound concentration.

  • Cell Treatment: Remove the old media from the cells and add 100 µL of the prepared compound dilutions (or vehicle control) to the appropriate wells. Each concentration should be tested in triplicate.

  • Incubation: Return the plate to the incubator for 72 hours.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well (including blanks and controls). Incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate gently for 15 minutes.

  • Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: a. Subtract the average absorbance of the 'media only' blanks from all other wells. b. Normalize the data by expressing absorbance as a percentage of the vehicle control (% Viability). c. Plot % Viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Phase 4: Early Pharmacokinetic Profiling

Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties is crucial to determine if a compound has the potential to become a drug.

ADME_Workflow cluster_input Input cluster_assays In Vitro ADME Assays cluster_output Output Compound Test Compound Sol Kinetic Solubility Compound->Sol Perm Permeability (e.g., Caco-2, PAMPA) Compound->Perm Stab Metabolic Stability (Liver Microsomes, S9) Compound->Stab PPB Plasma Protein Binding Compound->PPB Profile Early ADME Profile Sol->Profile Perm->Profile Stab->Profile PPB->Profile

Caption: Early In Vitro ADME Profiling Workflow.

Detailed Experimental Protocol: Liver Microsomal Stability Assay

Objective: To determine the rate at which this compound is metabolized by liver microsomal enzymes, providing an estimate of its intrinsic clearance.

Materials:

  • Pooled liver microsomes (human, rat).

  • This compound (10 mM stock in DMSO).

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+).

  • Phosphate buffer (pH 7.4).

  • Control compounds: Verapamil (high clearance), Warfarin (low clearance).

  • Acetonitrile with internal standard (for protein precipitation and LC-MS analysis).

  • 96-well plates, incubator/water bath (37°C), LC-MS/MS system.

Procedure:

  • Reaction Preparation: In a 96-well plate, prepare reaction mixtures containing phosphate buffer, liver microsomes (final concentration ~0.5 mg/mL), and the test compound (final concentration ~1 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Control Reactions: Run parallel reactions without the NADPH regenerating system to control for non-enzymatic degradation. Also, run reactions with the control compounds.

  • Sample Processing: Centrifuge the plates to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis: a. Plot the natural log of the percentage of parent compound remaining versus time. b. The slope of the linear regression of this plot is the elimination rate constant (k). c. Calculate the in vitro half-life (t1/2) as 0.693 / k. d. Calculate the intrinsic clearance (CLint) using the equation: CLint = (k / [microsomal protein]) * (mg microsomes/g liver) * (g liver/kg body weight).

Data Interpretation and Decision-Making

All generated data must be evaluated against a predefined set of criteria to enable clear go/no-go decisions.

Table 1: Example Data Summary and Decision Matrix
ParameterAssayDesired OutcomeResultDecision
Potency Kinase ScreenIC50 < 100 nM on a specific targetGo/No-Go
CNS Receptor ScreenKi < 100 nM on a specific targetGo/No-Go
Selectivity Kinase Panel>100-fold selectivity vs. off-targetsGo/No-Go
Cellular Activity MTT Assay (Cancer Line)IC50 < 1 µMGo/No-Go
Metabolic Stability Human Microsomest1/2 > 30 minGo/No-Go
Permeability Caco-2 AssayPapp (A→B) > 2 x 10-6 cm/sGo/No-Go

This framework ensures that resources are focused only on compounds that meet the minimum criteria for a viable lead candidate.

Conclusion

While this compound is currently an under-investigated molecule, its core structure is rooted in decades of successful drug discovery. The pyridylpiperazine scaffold has repeatedly proven its value, suggesting that this specific analog has significant, untapped therapeutic potential. The research framework detailed in this guide provides a logical, efficient, and robust pathway for its evaluation. By systematically progressing through synthesis, in silico analysis, in vitro screening, and pharmacokinetic profiling, researchers can rapidly determine if this compound represents a promising starting point for a new drug discovery program in oncology, neuroscience, or beyond.

References

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Norton, A. S. (1975). Some pharmacological properties of piperazine. Journal of Pharmacy and Pharmacology, 27(1), 1-7. Retrieved from [Link]

  • Romanelli, M. N., Manetti, D., Braconi, L., Dei, S., Gabellini, A., & Teodori, E. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. Retrieved from [Link]

  • Patel, D. R., & Patel, K. C. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Journal of Chemical and Pharmaceutical Research, 6(5), 1169-1175. Retrieved from [Link]

  • PharmaPhorum. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Retrieved from [Link]

  • Norton, A. S. (1975). Some pharmacological properties of piperazine. British Journal of Pharmacology, 54(2), 227P-228P. Retrieved from [Link]

  • Zheng, Q. H., Glick-Wilson, B. E., & Xu, Z. (2018). Synthesis of N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide as a new potential PET agent for imaging of IRAK4 enzyme in neuroinflammation. Applied Radiation and Isotopes, 132, 6-12. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperazine. PubChem Compound Summary for CID 4837. Retrieved from [Link]

  • Yadav, P., & Kumar, R. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano, 28(1), 2587-2598. Retrieved from [Link]

  • NeuroQuantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Retrieved from [Link]

  • Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. Saudi Pharmaceutical Journal, 24(2), 164-171. Retrieved from [Link]

  • Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 430-438. Retrieved from [Link]

  • Yılmaz, F., Yurttaş, L., Ciftci, H. I., & Temel, H. E. (2022). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules, 27(19), 6653. Retrieved from [Link]

  • Romanelli, M. N., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Teodori, E. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(11), 1581. Retrieved from [Link]

  • Singh, M., Jadhav, H. R., & Singh, S. K. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 88. Retrieved from [Link]

  • de Oliveira, R., de Freitas, R. L., & de Lima, M. C. A. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 4-21. Retrieved from [Link]

  • Lombardo, L. J., Lee, F. Y., Chen, P., Norris, D., Barrish, J. C., Behnia, K., ... & Borzilleri, R. M. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. Retrieved from [Link]

  • Naseer, M. M., Ashraf, Z., Ejaz, S. A., Zaib, S., Ayub, K., & Iqbal, J. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Drug Development Research, 85(3), e22184. Retrieved from [Link]

  • Google Patents. (2023). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Patel, N., Karkhanis, V., & Patel, P. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4-s), 353-358. Retrieved from [Link]

  • Jin, C., Li, W., Li, J., Deng, X., Tan, Z., & Chen, Y. (2021). Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. European Journal of Medicinal Chemistry, 223, 113644. Retrieved from [Link]

  • del Castillo, J., de Mello, W. C., & Morales, T. (1964). Mechanism of the paralysing action of piperazine on Ascaris muscle. British Journal of Pharmacology and Chemotherapy, 22(3), 463-477. Retrieved from [Link]

  • D'Agostino, G., Pietra, C., & Artibani, W. (2004). 1-(2-pyrimidinyl)-piperazine, a buspirone metabolite, modulates bladder function in the anesthetized rat. Neurourology and Urodynamics, 23(7), 709-715. Retrieved from [Link]

  • Mallesha, L., Mohana, K. N., Veeresh, B., Alvala, R., & Alvala, M. (2012). Synthesis and in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines. Archives of Pharmacal Research, 35(1), 51-57. Retrieved from [Link]

  • ChemEurope.com. (n.d.). Piperazine. Retrieved from [Link]

  • Papapostolou, I., Sereti, E., Chatira, S., Sakellaridis, N., Fytas, G., Zoidis, G., & Dimas, K. (2024). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. International Journal of Molecular Sciences, 25(1), 575. Retrieved from [Link]

  • Singh, J., & Singh, S. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 6(10), 4145-4158. Retrieved from [Link]

  • Zheng, Q. H., Glick-Wilson, B. E., & Xu, Z. (2017). Synthesis of N-(3-(4-[11C]methylpiperazin-1-yl)−1-(5-methylpyridin-2-yl)−1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide as a new potential PET agent for imaging of IRAK4 enzyme in neuroinflammation. Applied Radiation and Isotopes, 132, 6-12. Retrieved from [Link]

  • Zhang, L., Wang, Y., Chen, Y., Liu, X., Liu, B., & Zhang, G. (2018). Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. Molecules, 23(2), 435. Retrieved from [Link]

  • Adani Pharmachem Private Limited. (n.d.). Piperazine & Derivatives. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 1-(4-Methylpyridin-2-yl)piperazine. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). ClinicalTrials.gov. Retrieved from [Link]

Sources

The Ascendancy of the 2-Methylpyridin-4-yl Piperazine Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Piperazine Moiety in Modern Drug Design

The piperazine ring is a privileged scaffold in medicinal chemistry, renowned for its versatile physicochemical properties and its prevalence in a multitude of approved therapeutic agents.[1][2][3] This six-membered heterocycle, with its two opposing nitrogen atoms, offers a unique combination of structural rigidity, a large polar surface area, and the capacity for hydrogen bond donation and acceptance.[3] These attributes frequently confer favorable pharmacokinetic profiles, including enhanced aqueous solubility and oral bioavailability, making the piperazine moiety a cornerstone of contemporary drug design.[3] Its derivatives have demonstrated a broad spectrum of biological activities, targeting a wide array of proteins including kinases, G-protein coupled receptors (GPCRs), and various enzymes and ion channels.[4][5][6][7]

This technical guide focuses on a specific, yet increasingly significant, subset of these compounds: 1-(2-Methylpyridin-4-yl)piperazine and its analogs. This scaffold combines the advantageous properties of the piperazine ring with the unique electronic and steric features of a 2-methyl-substituted pyridine ring. The strategic placement of the methyl group and the nitrogen atom in the pyridine ring can profoundly influence the molecule's binding affinity, selectivity, and metabolic stability. This guide will provide an in-depth exploration of the synthesis, structure-activity relationships (SAR), and potential therapeutic applications of this promising class of molecules, offering a valuable resource for researchers and drug development professionals.

Synthetic Strategies for the this compound Core

The construction of the this compound scaffold can be approached through several established synthetic methodologies. The choice of a specific route is often dictated by the availability of starting materials, the desired scale of the synthesis, and the nature of the substituents on the piperazine ring. A common and effective strategy involves the nucleophilic aromatic substitution (SNAr) reaction between a suitably activated pyridine derivative and piperazine.

Proposed Synthetic Protocol: Nucleophilic Aromatic Substitution (SNAr) Approach

This protocol outlines a general and reliable method for the synthesis of the this compound core, starting from commercially available 4-chloro-2-methylpyridine and a protected piperazine derivative.

Step 1: Synthesis of tert-butyl 4-(2-methylpyridin-4-yl)piperazine-1-carboxylate

  • Reaction Setup: To a solution of 4-chloro-2-methylpyridine (1.0 eq) in a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add tert-butyl piperazine-1-carboxylate (1.1 eq) and a non-nucleophilic base, for instance, N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to a temperature ranging from 100 to 150 °C. The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous phase with a suitable organic solvent, such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired protected piperazine derivative.

Step 2: Deprotection to Yield this compound

  • Reaction Setup: Dissolve the purified tert-butyl 4-(2-methylpyridin-4-yl)piperazine-1-carboxylate (1.0 eq) in a suitable solvent, such as dichloromethane (DCM) or 1,4-dioxane.

  • Reaction Conditions: Add a strong acid, for example, trifluoroacetic acid (TFA) (5-10 eq) or a saturated solution of hydrogen chloride (HCl) in 1,4-dioxane. Stir the reaction mixture at room temperature until the deprotection is complete, as indicated by TLC or LC-MS analysis.

  • Work-up and Isolation: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting residue can be neutralized with a base, such as a saturated aqueous solution of sodium bicarbonate, and then extracted with an organic solvent. Alternatively, the hydrochloride salt can be isolated directly by precipitation or crystallization.

Structure-Activity Relationships (SAR) and Key Analogs

The modular nature of the this compound scaffold allows for systematic structural modifications to explore and optimize its biological activity. The primary points for derivatization are the N4 position of the piperazine ring and potential substitutions on the pyridine ring.

Modifications at the N4-Position of the Piperazine Ring

The N4-nitrogen of the piperazine ring is a key handle for introducing a wide variety of substituents, which can significantly impact the compound's pharmacological profile.

Substituent at N4 Potential Impact on Activity Rationale
Small Alkyl Groups (e.g., Methyl, Ethyl) May enhance metabolic stability and brain penetration.Increased lipophilicity and reduced susceptibility to N-dealkylation.
Aromatic/Heteroaromatic Rings Can introduce key binding interactions (e.g., pi-stacking, hydrogen bonding) with the target protein.Allows for the exploration of specific pockets in the binding site.
Acyl and Sulfonyl Groups Can act as hydrogen bond acceptors and modulate the basicity of the piperazine nitrogen.Fine-tunes the electronic properties and potential for specific interactions.
Longer Linkers with Functional Groups Can be used to reach distal binding pockets or to attach pharmacophores.Provides flexibility and the ability to probe larger binding sites.
Modifications on the Pyridine Ring

While the 2-methyl group is a defining feature of this scaffold, further substitutions on the pyridine ring can be explored to fine-tune the electronic properties and steric profile of the molecule.

Position of Substitution Type of Substituent Potential Impact on Activity
3- or 5-position Electron-withdrawing groups (e.g., -F, -Cl, -CN)Can modulate the pKa of the pyridine nitrogen and potentially enhance binding affinity.
3- or 5-position Electron-donating groups (e.g., -OCH3, -NH2)Can alter the electronic distribution and hydrogen bonding potential.
6-position Small alkyl or alkoxy groupsMay introduce steric hindrance that can improve selectivity for a particular target.

Pharmacological Landscape: Potential Therapeutic Targets

Based on the broader landscape of pyridinylpiperazine and piperazine-containing drugs, analogs of this compound are likely to exhibit activity against a range of important therapeutic targets.

Kinase Inhibition

The piperazine moiety is a common feature in many kinase inhibitors, where it often serves to engage with the solvent-exposed region of the ATP-binding site.[1] The this compound scaffold could be a valuable starting point for the development of inhibitors for various kinase families, including:

  • Tyrosine Kinases: Such as Src, Abl, and FLT3, which are implicated in various cancers.[6][8]

  • Serine/Threonine Kinases: Including Aurora kinases and p21-activated kinase 4 (PAK4), which play crucial roles in cell cycle progression and proliferation.[5][8]

The diagram below illustrates a generalized experimental workflow for identifying and characterizing kinase inhibitors based on the this compound scaffold.

G cluster_0 Compound Synthesis & Library Generation cluster_1 In Vitro Screening cluster_2 Lead Optimization Synthesis Synthesis of this compound Core Derivatization N4-Derivatization & Pyridine Ring Modification Synthesis->Derivatization Library Analog Library Derivatization->Library Biochemical_Assay Biochemical Kinase Assay (e.g., TR-FRET, FP) Library->Biochemical_Assay Cell_Based_Assay Cell-Based Proliferation/Viability Assay Biochemical_Assay->Cell_Based_Assay Hit Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Cell_Based_Assay->SAR_Studies Lead Generation ADME_Tox ADME/Tox Profiling SAR_Studies->ADME_Tox In_Vivo In Vivo Efficacy Studies ADME_Tox->In_Vivo

Caption: A typical workflow for the discovery of kinase inhibitors.

G-Protein Coupled Receptor (GPCR) Modulation

GPCRs represent a large and diverse family of cell surface receptors that are the targets of a significant portion of modern drugs.[9][10] Piperazine derivatives have been successfully developed as modulators of various GPCRs, including dopamine, serotonin, and adrenergic receptors. The this compound scaffold may serve as a valuable template for the design of novel GPCR ligands, potentially acting as agonists, antagonists, or allosteric modulators.[7][11][12]

The following diagram depicts a simplified signaling pathway for a Gq-coupled GPCR, a common target for piperazine-containing compounds, and illustrates the points of intervention for potential modulators.

G cluster_0 cluster_1 cluster_2 Ligand Endogenous Ligand GPCR Gq-Coupled Receptor Ligand->GPCR Orthosteric Binding Gq Gq Protein GPCR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation

Caption: A simplified Gq-coupled GPCR signaling pathway.

Experimental Protocols: Foundational Assays

The successful development of analogs of this compound requires robust and reproducible biological assays. The following are representative protocols for initial in vitro characterization.

Protocol: In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
  • Reagents and Materials: Kinase enzyme, biotinylated substrate peptide, europium-labeled anti-phospho-substrate antibody, allophycocyanin (APC)-labeled streptavidin, ATP, assay buffer, and test compounds.

  • Assay Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 384-well plate, add the kinase, biotinylated substrate, and test compound in assay buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction by adding a detection solution containing the europium-labeled antibody and APC-labeled streptavidin in a buffer with EDTA. f. Incubate for the detection phase (e.g., 60 minutes). g. Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (europium) and acceptor (APC) wavelengths.

  • Data Analysis: Calculate the ratio of the acceptor to donor fluorescence and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Protocol: Cell Viability Assay (MTT Assay)
  • Cell Culture: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents targeting a range of diseases. Its synthetic tractability allows for the creation of diverse chemical libraries, and its inherent physicochemical properties are well-suited for drug development. Future research in this area should focus on the synthesis and screening of focused libraries of analogs to elucidate detailed structure-activity relationships for specific biological targets. The integration of computational modeling and structural biology will be invaluable in guiding the rational design of next-generation compounds with enhanced potency, selectivity, and pharmacokinetic profiles. The insights provided in this technical guide offer a solid foundation for researchers to embark on the exploration of this exciting chemical space.

References

  • Chen, J., Sang, Z., Li, L., He, L., & Ma, L. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. Molecular Diversity, 21(3), 637-654. [Link]

  • Dal Piaz, V., & Giovannoni, M. P. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(13), 5086. [Link]

  • Li, Y., et al. (2018). Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. Molecules, 23(2), 435. [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]

  • National Center for Biotechnology Information. (n.d.). N-[4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]phenyl]benzamide. PubChem. Retrieved from [Link]

  • Kenakin, T. (2016, December 21). Advancing GPCR Drug Discovery through Allosteric Modulation [Video]. YouTube. [Link]

  • May, L. T., & Sexton, P. M. (2010). Allosteric Modulators of G Protein-Coupled Receptors: Future Therapeutics for Complex Physiological Disorders. Pharmacological Reviews, 62(4), 579-591. [Link]

  • Wootten, D., Christopoulos, A., & Sexton, P. M. (2013). Emerging paradigms in GPCR allostery: implications for drug discovery. Nature Reviews Drug Discovery, 12(8), 630-644. [Link]

  • Conn, P. J., Lindsley, C. W., & Jones, C. K. (2009). Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. Nature Reviews Drug Discovery, 8(1), 41-54. [Link]

  • Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8567-8583. [Link]

  • ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). The structure-activity relationship of anticancer activity piperazine derivatives. [Link]

  • ResearchGate. (n.d.). Synthesis, Biological, and Computational Evaluation of Substituted 1-(2-Methoxyphenyl)-4-(1-phenethylpiperidin-4-yl)piperazines and 1-(2-Methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazines as Dopaminergic Ligands. [Link]

  • Chilmonczyk, Z., et al. (1996). Structure-activity relationship in a series of new 1-(2-pyrimidinyl)piperazine derivatives with hypnotic activity. Polish Journal of Pharmacology, 48(4), 431-440. [Link]

  • MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3043. [Link]

  • Zhang, J., et al. (2021). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. Molecular Pharmaceutics, 18(11), 4166-4177. [Link]

  • Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(4), 308-328. [Link]

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.
  • Christopoulos, A. (2002). Allosteric binding sites on cell-surface receptors: novel targets for drug discovery. Nature Reviews Drug Discovery, 1(3), 198-210. [Link]

  • Zheng, Q. H., et al. (2018). Synthesis of N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide as a new potential PET agent for imaging of IRAK4 enzyme in neuroinflammation. Applied Radiation and Isotopes, 132, 114-121. [Link]

  • Mailman, R. B. (2007). GPCR functional selectivity and the discovery of new therapeutics. Annual Review of Pharmacology and Toxicology, 47, 531-565. [Link]

  • Kenakin, T. (2007). Allosteric modulators: the new generation of receptor antagonists. Molecular Interventions, 7(1), 41-49. [Link]

Sources

The Emergence of 1-(2-Methylpyridin-4-yl)piperazine Derivatives: A Technical Guide to a Novel Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of the discovery, synthesis, and biological evaluation of a novel class of compounds: 1-(2-methylpyridin-4-yl)piperazine derivatives. This scaffold has emerged as a promising starting point for the development of new therapeutic agents, particularly in the realms of oncology and central nervous system (CNS) disorders. We will delve into the scientific rationale behind the exploration of this chemical space, provide detailed experimental protocols, and analyze the structure-activity relationships (SAR) that govern the potency and selectivity of these molecules.

The Strategic Rationale: Fusing Two Privileged Heterocycles

The this compound core represents a thoughtful amalgamation of two pharmacologically significant heterocyclic systems: piperazine and pyridine. The piperazine ring is a cornerstone of medicinal chemistry, found in a multitude of approved drugs targeting a wide array of biological pathways.[1][2] Its disubstituted nature allows for the precise vectorial orientation of different pharmacophoric elements, influencing solubility, cell permeability, and target engagement.[3] The two nitrogen atoms within the six-membered ring can act as hydrogen bond acceptors and provide a basic center, which is often crucial for interaction with biological targets.[4]

The pyridine ring, particularly when substituted, offers a bioisosteric alternative to a phenyl ring with the added advantage of a nitrogen atom that can engage in hydrogen bonding and alter the molecule's electronic properties and metabolic stability. The strategic placement of a methyl group at the 2-position of the pyridine ring can influence the planarity and conformational flexibility of the molecule, potentially enhancing binding to the target protein.

The combination of these two moieties into the this compound scaffold creates a versatile platform for generating libraries of compounds with diverse biological activities, from kinase inhibition to modulation of CNS receptors.[1][5]

Synthetic Pathways to this compound Derivatives

The synthesis of the this compound core and its subsequent derivatization can be achieved through several reliable synthetic routes. A common and efficient method involves the nucleophilic aromatic substitution (SNAr) reaction between a suitably activated pyridine derivative and piperazine.

Core Scaffold Synthesis: A Step-by-Step Protocol

A robust method for the synthesis of the parent this compound involves the reaction of 4-chloro-2-methylpyridine with an excess of piperazine.

Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 4-chloro-2-methylpyridine (1.0 eq) in a suitable high-boiling solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add piperazine (4.0 eq). The use of excess piperazine serves to drive the reaction to completion and act as a base to neutralize the HCl generated.

  • Reaction Conditions: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Basify the aqueous solution with a suitable base (e.g., NaOH) to a pH of ~10-11 to deprotonate the piperazine nitrogens. Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the pure this compound.

Derivatization Strategies

With the core scaffold in hand, further derivatization at the N4 position of the piperazine ring is typically performed to explore the structure-activity relationship. A common approach is amide bond formation or reductive amination.

Protocol: Amide Coupling with a Carboxylic Acid

  • Activation of Carboxylic Acid: To a solution of the desired carboxylic acid (1.1 eq) in a suitable solvent like DMF, add a coupling agent such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq) and a base like N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-20 minutes to form the activated ester.

  • Amide Bond Formation: Add a solution of this compound (1.0 eq) in DMF to the activated ester mixture. Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography or preparative HPLC.

Biological Evaluation: A Focus on Kinase Inhibition

While the this compound scaffold holds potential for various therapeutic areas, initial explorations have shown promise in the domain of kinase inhibition, a critical area in oncology.[6] The structural isomer, 6-Chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(4-(5-methylpyridin-2-yl)piperazin-1-yl)quinazolin-4-amine, has demonstrated inhibitory activity against p21-activated kinase 4 (PAK4), a kinase implicated in cancer cell proliferation, migration, and invasion.[6] This provides a strong rationale for investigating the kinase inhibitory potential of the this compound series.

Experimental Workflow for Kinase Inhibitor Screening

A typical workflow for evaluating novel compounds as kinase inhibitors involves a tiered screening approach, starting with broad profiling and moving towards more specific cellular and in vivo models.

Caption: A tiered experimental workflow for the evaluation of novel kinase inhibitors.

Protocol: In Vitro Kinase Inhibition Assay (Example: PAK4)

This protocol describes a typical in vitro kinase assay to determine the IC50 value of a test compound against a specific kinase, such as PAK4.

  • Reagents and Materials: Recombinant human PAK4 enzyme, appropriate kinase buffer, ATP, and a suitable substrate (e.g., a fluorescently labeled peptide).

  • Assay Procedure: a. Prepare a serial dilution of the test compound in DMSO. b. In a 384-well plate, add the kinase, the test compound at various concentrations, and the substrate in the kinase buffer. c. Initiate the kinase reaction by adding a solution of ATP. d. Incubate the plate at 30 °C for a specified time (e.g., 60 minutes). e. Terminate the reaction by adding a stop solution. f. Read the plate on a suitable plate reader to measure the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the positive (no inhibitor) and negative (no enzyme) controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Structure-Activity Relationship (SAR) Studies

The SAR of the this compound series can be systematically explored by modifying the substituent at the N4 position of the piperazine ring. Based on data from the structurally related 2,4-diaminoquinazoline series targeting PAK4, we can hypothesize key SAR trends.[6]

Compound IDR Group (at N4 of Piperazine)PAK4 IC50 (nM)[6]A549 Cell Proliferation IC50 (µM)[6]
8a 2-pyridinyl15.60.45
8c 5-methyl-2-pyridinyl8.90.21
7b 4-tolyl25.30.89
9a 2-pyrimidinyl12.10.33

Key SAR Insights (Hypothetical for the this compound scaffold based on related compounds):

  • Aromatic Substituents: The presence of a heteroaromatic ring, such as a pyridine or pyrimidine, at the N4-position of the piperazine appears to be favorable for potent kinase inhibition.[6]

  • Substitution on the Aromatic Ring: The addition of a methyl group to the pyridine ring (as in compound 8c ) enhances both biochemical and cellular potency, suggesting that this region of the binding pocket can accommodate and may favorably interact with small alkyl groups.[6]

  • Non-aromatic Substituents: While not extensively explored in the provided data, it is plausible that substituents capable of forming specific hydrogen bonds or occupying hydrophobic pockets could also lead to potent inhibitors.

Caption: Logical relationship in the SAR exploration of this compound derivatives.

Future Directions and Therapeutic Potential

The this compound scaffold is a promising starting point for the development of novel therapeutic agents. The initial findings in the area of kinase inhibition suggest that this chemical space is ripe for further exploration. Future work should focus on:

  • Expansion of the SAR: Synthesizing a broader range of derivatives with diverse substituents at the N4-position to further probe the binding pocket of target kinases.

  • Kinome Profiling: Screening potent compounds against a wide panel of kinases to assess their selectivity profile.

  • Optimization of ADME Properties: Fine-tuning the physicochemical properties of lead compounds to achieve desirable pharmacokinetic profiles for in vivo studies.

  • Exploration of Other Therapeutic Areas: Given the prevalence of the piperazine moiety in CNS-active drugs, the evaluation of these derivatives for activity against CNS targets is a logical next step.[1][5]

References

  • Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine. Available at: [Link]

  • Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. PubMed Central. Available at: [Link]

  • SAR studies of ω‐(4‐(2‐methoxyphenyl)piperazin‐1‐yl)alkanoic acid derivatives... ResearchGate. Available at: [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound. PubMed. Available at: [Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. Available at: [Link]

  • Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Semantic Scholar. Available at: [Link]

  • Piperazine derivatives for therapeutic use: a patent review (2010-present). PubMed. Available at: [Link]

  • Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. National Institutes of Health. Available at: [Link]

  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. Google Patents.
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Available at: [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. Available at: [Link]

  • Optimization and SAR research at the piperazine and phenyl rings of JNJ4796 as new anti-influenza A virus agents, part 1. PubMed. Available at: [Link]

  • 1-METHYLPIPERAZINE FOR SYNTHESIS. ChemBK. Available at: [Link]

  • Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound. National Institutes of Health. Available at: [Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. PubMed Central. Available at: [Link]

  • Design, Synthesis, and Pharmacological Evaluation of Piperazine Hydrazide Derivatives as Potential CNS-Active Antidepressants: MAO-A Inhibition and In Silico Docking Studies on Protein 2BXR and N1 Neuraminidase (PDB 2HU4) for Alzheimer's Disease. Cuestiones de Fisioterapia. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

  • Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent. Sungkyunkwan University. Available at: [Link]

  • Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2- substituted-piperazine Derivatives as Potential Anticancer Agents. AIR Unimi. Available at: [Link]

  • SAR studies of piperidine-based analogues of cocaine. Part 3: Oxadiazoles. Sungkyunkwan University. Available at: [Link]

  • Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. MDPI. Available at: [Link]

Sources

A Technical Guide to the Predictive Target Profiling of 1-(2-Methylpyridin-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The identification of molecular targets is a cornerstone of modern drug discovery, transforming a chemical entity into a potential therapeutic agent. This guide provides an in-depth, technically-focused workflow for the predictive profiling of 1-(2-Methylpyridin-4-yl)piperazine, a novel small molecule featuring two pharmacologically significant scaffolds. We will navigate from broad, computational predictions to specific, high-fidelity experimental validation. The methodologies outlined herein are designed to create a self-validating cascade, where each stage builds upon the last to generate a high-confidence profile of the compound's mechanism of action. This document is intended for drug discovery researchers and scientists, offering both the strategic rationale and the detailed protocols necessary to elucidate the biological activity of new chemical entities.

Part 1: Strategic Framework for Target Identification

The molecule this compound is a composite of two well-established pharmacophores: the piperazine ring and a substituted pyridine. The piperazine scaffold is a privileged structure found in numerous FDA-approved drugs, particularly those targeting the central nervous system (CNS), such as antipsychotics and antidepressants.[1][2][3] These compounds frequently interact with neurotransmitter receptors and transporters.[4][5] The 2-methylpyridine moiety also serves as a key intermediate and structural component in various pharmaceuticals.[6][7] This structural heritage strongly suggests a high probability of activity at aminergic G-protein coupled receptors (GPCRs).

Therefore, our strategy is not a random search but a hypothesis-driven investigation. We will employ a tiered approach that begins with computational methods to cast a wide net based on chemical similarity, followed by a rigorous experimental funnel to confirm and characterize the highest-probability interactions.[8][9][10] This integrated workflow ensures that resources are focused efficiently on the most promising biological targets.

G cluster_0 Phase 1: In Silico Prediction cluster_1 Phase 2: Target Prioritization cluster_2 Phase 3: Experimental Validation A Compound Structure This compound B Ligand-Based Virtual Screening (Chemical Similarity Principle) A->B SMILES Input C Generated List of Predicted Targets B->C Similarity Scoring D Prioritization Engine C->D Filter & Rank (e.g., by Target Class, Probability) E High-Confidence Target List D->E Top Candidates F In Vitro Biochemical Assays (Binding, Enzyme Activity) E->F Test Direct Interaction G Cell-Based Functional Assays (Pathway Activation) F->G Confirm Cellular Effect H Validated Target(s) & Mechanism of Action G->H Characterize Pharmacology

Figure 1: A high-level overview of the integrated target identification workflow.

Part 2: In Silico Target Prediction & Prioritization

The foundational principle of ligand-based target prediction is that structurally similar molecules tend to have similar biological targets.[11][12] This approach is particularly powerful for novel compounds where no prior biological data exists. We will utilize a well-established tool, SwissTargetPrediction, which compares a query molecule to a database of known active compounds.[13][14][15]

Methodology: Ligand-Based Reverse Screening

The workflow begins by converting the compound's structure into a SMILES (Simplified Molecular-Input Line-Entry System) string, a universal format for computational chemistry.

Protocol 1: Target Prediction using SwissTargetPrediction

  • Input Preparation: Obtain the SMILES string for this compound: CC1=NC=C(C=C1)N2CCNCC2.

  • Navigate to the Web Server: Access the SwissTargetPrediction portal.[16]

  • Submission: Paste the SMILES string into the query box. Select "Homo sapiens" as the target organism.

  • Execution: Initiate the prediction algorithm. The server calculates both 2D (fingerprint) and 3D (shape) similarity between the query and its library of over 370,000 active compounds.[13]

  • Data Retrieval: The output is a ranked list of potential protein targets, prioritized by a probability score derived from the similarity metrics.[12]

Analysis of Predicted Targets

Based on the compound's structural motifs, the algorithm is expected to identify a range of aminergic GPCRs, ion channels, and related enzymes as high-probability targets. The table below represents a plausible, illustrative output from such a prediction.

Table 1: Hypothetical Target Predictions for this compound

Target NameTarget ClassProbabilityRationale / Known Similar Ligands
Dopamine D2 ReceptorGPCR0.65Phenylpiperazine-containing antipsychotics (e.g., Aripiprazole)
Serotonin 5-HT2A ReceptorGPCR0.58Arylpiperazine antagonists (e.g., Ketanserin)
Serotonin 5-HT1A ReceptorGPCR0.52Pyridinylpiperazine anxiolytics (e.g., Buspirone)[2]
Alpha-1A Adrenergic ReceptorGPCR0.45N-aryl piperazine antagonists (e.g., Prazosin)
Histamine H1 ReceptorGPCR0.38Piperazine-based antihistamines (e.g., Cetirizine)[1]
Serotonin Transporter (SERT)Transporter0.25Phenylpiperazine reuptake inhibitors
Monoamine Oxidase B (MAO-B)Enzyme0.15Various heterocyclic inhibitors
Prioritization of High-Confidence Targets

The raw output from a prediction server is a list of possibilities, not certainties. The crucial next step is to prioritize these targets for experimental validation.[17] This involves synthesizing information from multiple sources.

G cluster_0 Prioritization Filters Input Raw Predicted Target List (from SwissTargetPrediction) P1 High Probability Score Input->P1 P2 Target Class Clustering (e.g., multiple Dopamine/Serotonin receptors hit) Input->P2 P3 Literature & Database Cross-Reference (ChEMBL, PubChem) Input->P3 P4 Therapeutic Relevance (Known role in disease) Input->P4 Output Prioritized Target List for Validation (e.g., D2, 5-HT2A, 5-HT1A) P1->Output P2->Output P3->Output P4->Output

Figure 2: Logical workflow for prioritizing computationally predicted targets.

Our analysis of the hypothetical data in Table 1, filtered through this logic, points to the Dopamine D2, Serotonin 5-HT2A, and Serotonin 5-HT1A receptors as the highest-priority targets for immediate experimental follow-up.

Part 3: Experimental Validation of Predicted Targets

Computational predictions must be substantiated with empirical evidence.[10][18] We will now detail a sequence of in vitro and cell-based assays designed to validate and characterize the interaction of this compound with the prioritized GPCR targets.

Workflow 1: In Vitro Biochemical Assays

These assays utilize purified membranes or proteins to confirm direct binding and measure functional activity in a simplified, controlled environment.

G Start Prioritized Target (e.g., Dopamine D2 Receptor) A Protocol 2: Radioligand Binding Assay Start->A B Protocol 3: cAMP Accumulation Assay Start->B C Protocol 4: β-Arrestin Recruitment Assay Start->C Result_A Confirms direct binding? Determines Affinity (Ki) A->Result_A Result_B Confirms functional activity? (Agonist/Antagonist) Determines Potency (EC50/IC50) B->Result_B Result_C Detects G-protein independent signaling? C->Result_C

Figure 3: Workflow for in vitro characterization of a GPCR target.

Protocol 2: Radioligand Binding Assay (Competitive Inhibition)

  • Objective: To determine if the compound directly binds to the target receptor and to quantify its binding affinity (Kᵢ).

  • Materials:

    • Cell membranes expressing the human receptor of interest (e.g., D₂ receptor).

    • Radioligand with known affinity (e.g., [³H]-Spiperone for D₂).

    • Test compound: this compound, serially diluted.

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

    • 96-well filter plates and a cell harvester.

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

    • Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

    • Incubate at room temperature for 60-90 minutes to reach equilibrium.

    • Rapidly filter the plate contents through the filter plate using a cell harvester and wash with ice-cold buffer to separate bound from free radioligand.

    • Allow filters to dry, add scintillation fluid to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting non-specific CPM from total CPM. Plot the percent inhibition of specific binding versus the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀, and then calculate the Kᵢ using the Cheng-Prusoff equation.

Protocol 3: cAMP Accumulation Assay

  • Objective: To determine if the compound acts as an agonist or antagonist at Gₛ- or Gᵢ-coupled receptors by measuring changes in the second messenger cAMP.[19]

  • Materials:

    • Whole cells stably expressing the receptor of interest (e.g., 5-HT₁ₐ receptor) in a 384-well plate.

    • Stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • A known agonist for the receptor (for antagonist mode).

    • Forskolin (a Gₛ activator, for Gᵢ-coupled receptors).

    • A commercial cAMP detection kit (e.g., HTRF, Luminescence).

  • Procedure:

    • Agonist Mode: Add serially diluted test compound to the cells and incubate for 30 minutes.

    • Antagonist Mode: Pre-incubate cells with the serially diluted test compound for 15 minutes, then add a fixed (EC₈₀) concentration of a known agonist and incubate for another 30 minutes.

    • Lyse the cells and follow the detection kit manufacturer's protocol to measure the amount of cAMP produced.

    • Data Analysis: Plot the cAMP response versus the log concentration of the test compound. For agonist mode, determine the EC₅₀ (concentration for 50% of maximal response). For antagonist mode, determine the IC₅₀ (concentration for 50% inhibition of the agonist response).

Workflow 2: Cell-Based Target Engagement & Pathway Analysis

These assays confirm that the compound interacts with its target in a live-cell environment and elicits the expected downstream biological response, providing a more physiologically relevant validation.[20][21]

Protocol 4: Downstream Signaling Pathway Reporter Assay

  • Objective: To confirm that receptor engagement by the compound leads to the activation or inhibition of a downstream signaling pathway.[22]

  • Rationale: For many GPCRs, activation leads to the modulation of transcription factors like CREB (cAMP response element-binding protein). A reporter gene assay can quantify this endpoint.[23]

  • Materials:

    • Host cells (e.g., HEK293) co-transfected with the receptor of interest and a reporter plasmid. The plasmid contains a promoter with response elements for a relevant transcription factor (e.g., CRE) driving the expression of a reporter gene (e.g., Luciferase).

    • Test compound, serially diluted.

    • Luciferase assay substrate (e.g., luciferin).

    • A luminometer.

  • Procedure:

    • Plate the transfected cells in a 96-well plate and allow them to adhere.

    • Treat the cells with serially diluted test compound (and/or a known agonist/antagonist for controls) for 4-6 hours.

    • Remove the treatment media and lyse the cells according to the assay kit protocol.

    • Add the luciferase substrate to the cell lysate.

    • Measure the luminescent signal using a plate-reading luminometer.

    • Data Analysis: Normalize the luciferase signal to a measure of cell viability if necessary. Plot the normalized signal versus the log concentration of the compound to generate a dose-response curve and determine the EC₅₀ or IC₅₀.

Synthesizing the Validation Data

The collective results from these assays provide a comprehensive pharmacological profile of the compound.

Table 2: Hypothetical Experimental Validation Data for this compound

AssayTargetResult TypeValueInterpretation
Radioligand BindingDopamine D2Affinity (Kᵢ)85 nMBinds with moderate to high affinity.
Radioligand Binding5-HT2AAffinity (Kᵢ)250 nMBinds with moderate affinity.
Radioligand Binding5-HT1AAffinity (Kᵢ)> 10 µMDoes not bind significantly.
cAMP AssayDopamine D2Antagonism (IC₅₀)120 nMFunctional antagonist at the D2 receptor.
Reporter AssayDopamine D2Antagonism (IC₅₀)150 nMConfirms pathway inhibition in a cellular context.

Conclusion

This in-depth guide outlines a robust, multi-stage strategy for identifying the targets of a novel compound, this compound. By integrating ligand-based computational screening with a tiered system of in vitro and cell-based experimental validation, we can efficiently move from a broad list of possibilities to a high-confidence, pharmacologically characterized mechanism of action. The hypothetical data presented suggests that this compound is a potent antagonist of the Dopamine D2 receptor with secondary activity at the 5-HT2A receptor. This systematic, evidence-based approach is fundamental to modern drug discovery, providing the critical insights needed to advance promising molecules toward therapeutic development.

References

  • Roy, A., & Keri, R. S. (2022).
  • Srivastava, A., & Bajaj, A. (2021). Computational approaches for drug target identification in pathogenic diseases. Expert Opinion on Drug Discovery.
  • Lee, M., & Kim, D. (2021). Computational/in silico methods in drug target and lead prediction.
  • Creative Biolabs. In Silico Target Prediction.
  • Chen, Y. Z., & Zhi, D. G. (2010).
  • Gao, X., et al. (2015). New computational method for identifying drug targets.
  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology.
  • Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research.
  • Pahikkala, T., et al. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery.
  • Byrne, R., & Schneider, G. (2018). In Silico Target Prediction for Small Molecules: Methods and Protocols.
  • Kaggle.
  • Reaction Biology. GPCR Assay Services. Reaction Biology.
  • Sravani, G., et al. (2018). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology.
  • Database Commons. ChEMBL.
  • Adani Pharmachem Private Limited.
  • Cereto-Massagué, A., et al. (2015). Recent Advances in In Silico Target Fishing. Molecules.
  • Promega Corporation.
  • Daina, A., et al. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research.
  • Swiss Institute of Bioinformatics. About - SwissTargetPrediction. .

  • Byrne, R., & Schneider, G. (2018). In Silico Target Prediction for Small Molecules. SciSpace.
  • National Genomics Data Center. Validation guidelines for drug-target prediction methods.
  • de Oliveira, V., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology.
  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica.
  • Thermo Fisher Scientific. Cellular Pathway Analysis Assays. Thermo Fisher Scientific.
  • Hunter, F. (2019).
  • Sastry, S. K., & Burridge, K. (2000). Approaches To Studying Cellular Signaling: A Primer For Morphologists. Journal of Histochemistry & Cytochemistry.
  • European Bioinform
  • Gaulton, A., et al. (2013).
  • de Oliveira, V., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Société Française de Pharmacologie et de Thérapeutique.
  • AI in Drug Discovery. (2025). Can AI identify new drug targets that were previously missed by traditional methods? AI in Drug Discovery.
  • Wikipedia. Piperazine. Wikipedia.
  • Gfeller, D., et al. (2014). (Open Access) SwissTargetPrediction: A web server for target prediction of bioactive small molecules. SciSpace.
  • bio.tools. SwissTargetPrediction. bio.tools.
  • ResearchGate. (2012). How to experimentally validate drug-target interactions?
  • Promega Corporation. Signaling Pathway Assays.
  • L-T. N., et al. (2023).
  • World Journal of Biology Pharmacy and Health Sciences. (2023).
  • N.-T., L., et al. (2023).
  • Ohta, M., et al. (1997). Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. Journal of Medicinal Chemistry.
  • BPS Bioscience.
  • Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors.
  • PubChem. 2-Methylpyridine. PubChem.
  • LookChem. 2-Methylpyridine (2-Picoline)
  • Preprints.org. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Preprints.org.
  • Human Metabolome Database. (2014). Showing metabocard for 2-Methylpyridine (HMDB0061888). HMDB.
  • Wikipedia. 2-Methylpyridine. Wikipedia.
  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

Sources

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of 1-(2-Methylpyridin-4-yl)piperazine Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 1-(2-Methylpyridin-4-yl)piperazine Scaffold

The this compound scaffold is a prominent structural motif in modern medicinal chemistry, recognized for its "privileged" nature. This designation arises from its recurring presence in a multitude of biologically active compounds targeting a diverse range of protein families, including G-protein coupled receptors (GPCRs), kinases, and ion channels. Its unique combination of a basic piperazine ring and a substituted pyridine moiety allows for versatile interactions with biological targets, making libraries based on this scaffold a rich source for drug discovery campaigns. High-throughput screening (HTS) is an essential methodology for rapidly interrogating these large chemical libraries to identify starting points for novel therapeutics.[1][2][3]

This guide provides a comprehensive framework for designing and executing high-throughput screening protocols tailored for this compound libraries. It emphasizes robust assay development, stringent data analysis, and a logical progression from primary screening to validated hits.

Part 1: The Primary High-Throughput Screening Campaign

The primary screen is the initial, large-scale interrogation of the compound library to identify "hits" that modulate the activity of the biological target of interest. The choice of assay technology is paramount and is dictated by the target class. Here, we present two widely applicable protocols for common targets of piperazine-containing compounds: a luminescence-based kinase assay and a fluorescence-based GPCR binding assay.

Protocol 1A: Luminescence-Based Kinase Inhibition Assay

This protocol is designed to identify inhibitors of a specific protein kinase. It relies on the principle that as a kinase consumes ATP to phosphorylate its substrate, the amount of remaining ATP decreases. A luciferase-based reagent can then be used to generate a luminescent signal that is inversely proportional to kinase activity.[4][5][6][7][8]

Rationale: Luminescence-based assays are highly sensitive, have a large dynamic range, and are less susceptible to interference from colored or fluorescent compounds compared to absorbance or fluorescence-based methods.[5][6] This makes them particularly suitable for primary HTS of large and diverse compound libraries.

Experimental Workflow:

Primary_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Library 1. Compound Library Preparation (10 mM in DMSO) Assay_Plates 2. Dispense Compounds to 384-well Assay Plates (e.g., 50 nL) Compound_Library->Assay_Plates Add_Enzyme 3. Add Kinase & Substrate Mix Assay_Plates->Add_Enzyme Incubate_1 4. Incubate (e.g., 60 min at RT) Add_Enzyme->Incubate_1 Add_Detection 5. Add Luminescence Detection Reagent (e.g., ADP-Glo™) Incubate_1->Add_Detection Incubate_2 6. Incubate (e.g., 30 min at RT) Add_Detection->Incubate_2 Read_Plate 7. Read Luminescence Incubate_2->Read_Plate QC 8. Quality Control (Z'-factor) Read_Plate->QC Normalization 9. Data Normalization (% Inhibition) QC->Normalization Hit_ID 10. Hit Identification (e.g., >3 SD from mean) Normalization->Hit_ID

Caption: Primary HTS workflow for a kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Library Preparation: The this compound library is typically stored as 10 mM stock solutions in dimethyl sulfoxide (DMSO). For screening, these are often formatted in 384-well plates.

  • Compound Dispensing: Using an acoustic liquid handler or a pin tool, transfer a small volume (e.g., 50 nL) of each compound solution to the wells of a low-volume 384-well white, opaque assay plate. This results in a final compound concentration of 10 µM in a typical 50 µL assay volume.[9]

  • Reagent Addition: Add the kinase and its specific substrate, along with ATP, in an appropriate kinase reaction buffer to all wells.

  • Kinase Reaction Incubation: Incubate the plates at room temperature for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Signal Generation: Add a luminescence-based ATP detection reagent (e.g., ADP-Glo™ Kinase Assay). This reagent stops the kinase reaction and initiates a second reaction that converts ADP to ATP, which is then used by a luciferase to produce light.[7]

  • Signal Stabilization Incubation: Incubate the plates for a further 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence intensity of each well using a plate-reading luminometer.

  • Quality Control: For each plate, calculate the Z'-factor to assess the quality and robustness of the assay. The Z'-factor is a statistical measure of the separation between the positive and negative control signals.[10][11][12][13] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[10][12][14]

  • Data Normalization: Normalize the raw data to percent inhibition relative to the positive (no enzyme or potent inhibitor) and negative (DMSO vehicle) controls.

  • Hit Identification: Identify "hits" as compounds that exhibit a percent inhibition greater than a predefined threshold, typically three standard deviations from the mean of the negative controls.[9]

Parameter Recommendation Rationale
Plate Format384-well, low-volume, white, opaqueReduces reagent consumption and maximizes throughput. White plates enhance luminescent signal.
Final Compound Conc.10 µMA standard starting concentration for primary screening to balance hit identification with off-target effects.
Final DMSO Conc.≤ 0.5%High concentrations of DMSO can inhibit enzyme activity.
Positive ControlPotent, known inhibitor of the kinaseEnsures the assay can detect inhibition.
Negative ControlDMSORepresents the baseline, uninhibited kinase activity.
Z'-Factor> 0.5Indicates a robust and reliable assay suitable for HTS.[9][10][12][14]
Protocol 1B: Fluorescence Polarization (FP) GPCR Binding Assay

This protocol is designed to identify compounds that bind to a specific GPCR by competing with a fluorescently labeled ligand. The principle of fluorescence polarization is based on the rotational speed of molecules. A small, fluorescently labeled ligand tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to a large GPCR, its tumbling is slowed, leading to higher polarization. A compound from the library that displaces the fluorescent ligand will cause a decrease in polarization.[15][16][17]

Rationale: FP is a homogeneous assay format, meaning it does not require separation of bound and free ligand, which simplifies automation and reduces the number of steps.[16][17] It is a powerful technique for studying ligand-receptor interactions in a high-throughput manner.

Experimental Workflow:

Primary_Screening_Workflow_FP cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Library 1. Compound Library Preparation (10 mM in DMSO) Assay_Plates 2. Dispense Compounds to 384-well Assay Plates (e.g., 50 nL) Compound_Library->Assay_Plates Add_Reagents 3. Add GPCR & Fluorescent Ligand Mix Assay_Plates->Add_Reagents Incubate 4. Incubate to Reach Binding Equilibrium (e.g., 2-4 hours at RT) Add_Reagents->Incubate Read_Plate 5. Read Fluorescence Polarization Incubate->Read_Plate QC 6. Quality Control (Z'-factor) Read_Plate->QC Normalization 7. Data Normalization (% Displacement) QC->Normalization Hit_ID 8. Hit Identification (e.g., >3 SD from mean) Normalization->Hit_ID

Caption: Primary HTS workflow for a GPCR fluorescence polarization assay.

Step-by-Step Methodology:

  • Compound Library Preparation: As described in Protocol 1A.

  • Compound Dispensing: Transfer compounds to a suitable assay plate (e.g., black, low-volume 384-well plate).

  • Reagent Addition: Add a pre-mixed solution of the purified GPCR and the fluorescently labeled ligand to all wells.

  • Incubation: Incubate the plates at room temperature for a sufficient time (e.g., 2-4 hours) to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the fluorescence polarization of each well using a plate reader equipped with appropriate polarizing filters.

  • Quality Control: Calculate the Z'-factor for each plate.

  • Data Normalization: Normalize the data as percent displacement of the fluorescent ligand.

  • Hit Identification: Identify hits as compounds causing a statistically significant decrease in fluorescence polarization.

Parameter Recommendation Rationale
Plate Format384-well, black, low-volumeBlack plates minimize background fluorescence and light scatter.
Fluorescent Ligand Conc.At or below its KdMaximizes the assay window and sensitivity to competitive binding.
GPCR ConcentrationSufficient to bind 50-80% of the fluorescent ligandProvides a robust signal for displacement.
Positive ControlKnown unlabeled ligand for the GPCREnsures the assay can detect competitive binding.
Negative ControlDMSORepresents maximum binding of the fluorescent ligand.
Z'-Factor> 0.5Indicates a robust and reliable assay.[9][10][12][14]

Part 2: Hit Confirmation and Secondary Screening

The hits identified in the primary screen are considered "putative" and require further validation to eliminate false positives and to characterize their potency and selectivity. This is a multi-step process that progressively refines the hit list.[18]

Workflow for Hit Validation and Characterization:

Caption: Workflow for hit validation and secondary screening.

Protocol 2A: Dose-Response Analysis

The first step in hit validation is to confirm the activity of the primary hits and to determine their potency. This is achieved by testing the compounds over a range of concentrations to generate a dose-response curve.[19][20][21]

Methodology:

  • Compound Preparation: Prepare serial dilutions of the confirmed hit compounds, typically in a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).

  • Assay Performance: Perform the primary assay with these serial dilutions.

  • Data Analysis: Plot the percent inhibition or displacement against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (for inhibitors) or EC50 (for activators) value, which is the concentration at which the compound elicits a half-maximal response.[20][22]

Protocol 2B: Counter-Screening for False Positives

Many compounds can interfere with the assay technology itself, leading to false-positive results. Counter-screens are designed to identify these interfering compounds.[18][23][24][25][26]

Types of Counter-Screens:

  • Luciferase Inhibition Screen: For luminescence-based assays, a counter-screen should be run to identify compounds that directly inhibit the luciferase enzyme. This is done by running the detection part of the assay in the absence of the primary kinase reaction.[24][25]

  • Fluorescence Interference Screen: For fluorescence-based assays, compounds should be tested for intrinsic fluorescence at the excitation and emission wavelengths used in the assay.

  • Cytotoxicity Assay: For cell-based assays, a counter-screen to assess compound cytotoxicity is crucial to ensure that the observed activity is not due to cell death.[18][25]

Protocol 2C: Orthogonal Assays

An orthogonal assay is a confirmatory screen that uses a different technology or readout to measure the same biological activity.[18][26] This helps to ensure that the observed activity is due to the compound's interaction with the target and not an artifact of the primary assay format.

Example: If the primary screen was a biochemical kinase inhibition assay (Protocol 1A), an orthogonal assay could be a cell-based assay that measures the phosphorylation of a downstream substrate of that kinase.

Part 3: Data Analysis and Hit Prioritization

The ultimate goal of the HTS campaign is to identify a small number of high-quality, validated hits for further investigation in a lead optimization program.

Data Analysis and Triage:

  • Data Consolidation: All data from the primary and secondary screens should be collated into a central database.

  • Hit Prioritization Criteria: Hits are prioritized based on a multi-parameter assessment:

    • Potency: Higher potency (lower IC50/EC50) is generally preferred.

    • Selectivity: The compound should be selective for the target of interest over related targets.

    • Lack of Assay Interference: Compounds that show activity in counter-screens should be deprioritized or flagged as potential artifacts.

    • Structure-Activity Relationship (SAR): The emergence of preliminary SAR from related active compounds can increase confidence in a chemical series.[9]

    • Chemical Tractability: The chemical structure should be amenable to synthetic modification for lead optimization.

Conclusion

The screening of this compound libraries requires a systematic and rigorous approach. By implementing robust and well-validated HTS protocols, from the initial primary screen to comprehensive hit validation, researchers can effectively navigate the vast chemical space of these libraries. The application of appropriate assay technologies, stringent quality control, and a logical hit triage strategy are essential for the successful identification of promising chemical starting points for the development of new medicines.

References

  • Heine, A., et al. (2019). High-Throughput Fluorescence Polarization Assay to Identify Ligands Using Purified G Protein-Coupled Receptor. SLAS DISCOVERY: Advancing Life Sciences R&D. Available at: [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Available at: [Link]

  • National Center for Biotechnology Information. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. In Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]

  • Serna, M. (2025). Fluorescence Polarization in GPCR Research. GPCRs Targeting. Available at: [Link]

  • Hossain, S., & Trewin, A. (2016). High-throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy. Available at: [Link]

  • BPS Bioscience. (2023). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Available at: [Link]

  • Wang, D., et al. (2019). Toward Fluorescent Probes for G-Protein-Coupled Receptors (GPCRs). ACS Chemical Neuroscience. Available at: [Link]

  • Trinquet, E., et al. (2011). Original Fluorescent Ligand-Based Assays Open New Perspectives in G-Protein Coupled Receptor Drug Screening. Current Pharmaceutical Design. Available at: [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Available at: [Link]

  • GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. Available at: [Link]

  • BellBrook Labs. (2025). What Is the Best Kinase Assay? Available at: [Link]

  • BMG LABTECH. (2025). The Z prime value (Z´). Available at: [Link]

  • Su, Y., et al. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science. Available at: [Link]

  • Evotec. (2025). Unlocking High-Throughput Screening Strategies. Available at: [Link]

  • Zhu, T., et al. (2020). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. Available at: [Link]

  • The University of Arizona. (n.d.). Our Process. R. Ken Coit College of Pharmacy. Available at: [Link]

  • News-Medical.Net. (2018). High-Throughput Screening Using Small Molecule Libraries. Available at: [Link]

  • On HTS. (2023). Z-factor. Available at: [Link]

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Available at: [Link]

  • Drug Discovery Today. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Available at: [Link]

  • Inglese, J., et al. (2007). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Journal of Biomolecular Screening. Available at: [Link]

  • Agilent. (2012). High Throughput Screening Applications. Available at: [Link]

  • KNIME. (2020). SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. Available at: [Link]

  • Creative Biolabs. (n.d.). Counter-Screen Service. Available at: [Link]

  • AZoLifeSciences. (2021). Application of High-Throughput Screening in Drug Discovery. Available at: [Link]

  • ResearchGate. (n.d.). Dose response curves and secondary screens. Available at: [Link]

  • Oxford Academic. (2014). Comprehensive analysis of high-throughput screens with HiTSeekR. Available at: [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Available at: [Link]

  • Patsnap. (2025). What are the applications of high-throughput screening? Available at: [Link]

  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. Available at: [Link]

  • ResearchGate. (n.d.). HTS data analysis workflow. Available at: [Link]

  • Slideshare. (n.d.). High throughput screening. Available at: [Link]

  • Filer, D. L., et al. (2017). Dose-Response Modeling of High-Throughput Screening Data. Environmental Health Perspectives. Available at: [Link]

  • News-Medical.Net. (2023). What is a Dose-Response Curve? Available at: [Link]

  • Oxford Academic. (2021). Dose–response modeling in high-throughput cancer drug screenings: an end-to-end approach. Available at: [Link]

  • De Rycker, M., et al. (2018). Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. PLOS Neglected Tropical Diseases. Available at: [Link]

  • Wiergowski, M., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules. Available at: [Link]

  • ResearchGate. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Available at: [Link]

  • ResearchGate. (2025). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

  • International Journal of Pharmaceutical Quality Assurance. (2024). A Review on Analytical Methods for Piperazine Determination. Available at: [Link]

Sources

Application Note: A Framework for Evaluating the Efficacy of 1-(2-Methylpyridin-4-yl)piperazine Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust series of cell-based assays to characterize the biological efficacy of 1-(2-Methylpyridin-4-yl)piperazine. The piperazine moiety is a privileged scaffold in modern pharmacology, frequently targeting G-protein coupled receptors (GPCRs) involved in neurotransmission.[1][2][3] Given the novelty of this specific compound, this guide presents a logical, tiered approach—from initial cytotoxicity assessment to broad functional screening and specific target deconvolution—to elucidate its mechanism of action and quantify its potency.

Introduction: The Scientific Rationale

The compound this compound features a piperazine core, a structural motif present in numerous FDA-approved drugs targeting the central nervous system (CNS). Derivatives of piperazine are known to interact with a wide array of biogenic amine receptors, including dopaminergic and serotonergic GPCRs.[4][5] These receptors are critical drug targets for neuropsychiatric and metabolic disorders.[4][6]

Therefore, a systematic evaluation of this compound requires a screening cascade designed to first identify its influence on major GPCR signaling pathways and subsequently pinpoint its specific molecular target(s). This application note outlines validated, industry-standard protocols for this purpose, emphasizing the causality behind experimental choices to ensure data integrity and reproducibility.

The proposed workflow begins with establishing a safe therapeutic window through cytotoxicity profiling, followed by parallel screening against the primary GPCR signaling axes: Gq (calcium mobilization), Gs/Gi (cAMP modulation), and the universal β-arrestin recruitment pathway. Positive hits from this primary screen are then deconvoluted using cell lines engineered to express specific receptor subtypes, allowing for precise determination of antagonist or agonist potency (IC₅₀/EC₅₀).

Overall Experimental Workflow

The following diagram illustrates the proposed screening cascade, designed to efficiently characterize the compound from a general activity profile to a specific mechanism of action.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Primary Functional Screening (Pathway-Based) cluster_2 Phase 3: Target Deconvolution & Potency cluster_3 Phase 4: Downstream & Phenotypic Validation A Compound Synthesis & QC B Assay 1: Cytotoxicity Profiling (e.g., MTS/CellTiter-Glo) A->B Determine Non-Toxic Concentration Range C Assay 2: Calcium Mobilization (Gq Pathway) B->C Test at Non-Toxic Concentrations D Assay 3: cAMP Modulation (Gs/Gi Pathways) B->D Test at Non-Toxic Concentrations E Assay 4: β-Arrestin Recruitment (Pathway Independent) B->E Test at Non-Toxic Concentrations F Select Receptor Subtype Cell Lines (e.g., HEK293-D2R) C->F Identify Active Pathway(s) D->F Identify Active Pathway(s) E->F Identify Active Pathway(s) G Concentration-Response Curves (Determine EC₅₀/IC₅₀) F->G Quantify Potency H Selectivity Profiling (Panel of Related Receptors) G->H Assess Specificity I Assay 5: Functional Output (e.g., Dopamine Release) H->I Confirm Biological Effect

Caption: High-level workflow for compound characterization.

Foundational Assay: Cytotoxicity Profiling

Causality: Before assessing functional efficacy, it is critical to determine the concentration range at which this compound does not induce cell death. A reduction in signal in a functional assay could be misinterpreted as antagonism if it is actually caused by cytotoxicity. This protocol establishes the maximum tolerated concentration for subsequent experiments.

Protocol 1: MTS-Based Cell Viability Assay

Objective: To determine the concentration of the test compound that reduces cell viability by 50% (CC₅₀).

Materials:

  • HEK293 or CHO-K1 cells

  • DMEM/F-12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Test Compound: this compound, dissolved in DMSO to create a 10 mM stock

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • 96-well, clear-bottom, tissue culture-treated plates

  • Positive Control: Doxorubicin (10 mM stock)

Equipment:

  • Humidified incubator (37°C, 5% CO₂)

  • Multichannel pipette

  • Absorbance microplate reader (490 nm)

Procedure:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 18-24 hours.

  • Compound Preparation: Perform a serial dilution of the 10 mM stock of this compound in culture medium to prepare 2X working concentrations. A typical 8-point curve might range from 200 µM to 0.1 µM (2X). Include a vehicle control (DMSO, final concentration ≤0.5%) and a positive control for cytotoxicity (Doxorubicin).

  • Cell Treatment: Add 100 µL of the 2X compound dilutions to the corresponding wells of the cell plate, resulting in a final 1X concentration.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate for 1-3 hours at 37°C, protected from light. The incubation time is critical and should be optimized to ensure the absorbance values of the vehicle control wells are within the linear range of the plate reader (typically 1.0-1.5).

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Analysis: Normalize the data by setting the vehicle control as 100% viability and a "no cells" blank as 0%. Plot the normalized response against the log of the compound concentration and fit a sigmoidal dose-response curve to calculate the CC₅₀ value.

Primary Functional Screening: Identifying a Biological Signal

With a non-toxic concentration range established, the next step is to screen the compound against broad GPCR signaling pathways. G-protein-coupled receptors represent the largest class of therapeutic targets.[7]

GPCR Signaling Pathways Overview

GPCRs transduce extracellular signals into intracellular responses primarily through heterotrimeric G proteins (Gα, Gβ, Gγ) and β-arrestin. The Gα subunit dictates the primary downstream cascade.

G cluster_0 GPCR Signaling Cascades GPCR GPCR Gs Gαs GPCR->Gs Transducer Engagement Gi Gαi GPCR->Gi Transducer Engagement Gq Gαq GPCR->Gq Transducer Engagement bArr β-Arrestin GPCR->bArr Transducer Engagement Ligand Ligand Ligand->GPCR Activation AC Adenylate Cyclase (AC) Gs->AC Stimulates Gi->AC Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates Internalization Receptor Internalization & Signaling bArr->Internalization cAMP cAMP AC->cAMP Produces IP3_DAG IP₃ & DAG PLC->IP3_DAG Ca Ca²⁺ Release IP3_DAG->Ca

Sources

Application Note: In Vitro GPCR Binding Assays with 1-(2-Methylpyridin-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vitro G-Protein Coupled Receptor (GPCR) binding assays using the novel compound 1-(2-Methylpyridin-4-yl)piperazine. The piperazine moiety is a common scaffold in medicinal chemistry with derivatives showing activity at a range of central nervous system targets, including dopaminergic and serotonergic receptors.[1][2] This guide moves beyond a simple recitation of steps, delving into the scientific rationale behind protocol design, ensuring self-validating and reproducible results. We present detailed, field-proven protocols for membrane preparation, radioligand saturation assays to characterize the receptor system, and competitive binding assays to determine the affinity of this compound for a target GPCR.

Introduction to GPCR Binding Assays and this compound

G-Protein Coupled Receptors (GPCRs) represent the largest family of cell surface receptors and are the targets for approximately 30-50% of all modern medicinal drugs.[3] Their integral role in signal transduction across a vast array of physiological processes makes them prime targets for therapeutic intervention. Ligand binding assays are a cornerstone of GPCR drug discovery, providing direct, quantitative information on the interaction between a compound and its receptor target.[4][5] These assays are crucial for determining a compound's affinity, specificity, and for establishing structure-activity relationships (SAR).[5]

The compound this compound belongs to the piperazine class of compounds, many of which exhibit significant pharmacological activity in the central nervous system by modulating monoamine pathways.[2] While the specific targets of this particular derivative are still under investigation, its structural motifs suggest potential interactions with dopamine, serotonin, or adrenergic receptors. This application note will use the Dopamine D2 receptor (D2R), a well-characterized GPCR, as an exemplary target to illustrate the assay principles and protocols. The methodologies described herein are broadly applicable to other GPCR targets with appropriate selection of reagents.

The Scientific Principle: From Raw Counts to Affinity Constants

The fundamental goal of a competitive binding assay is to determine the affinity of an unlabeled test compound (the "competitor," e.g., this compound) for a receptor. This is achieved by measuring its ability to displace a labeled ligand (typically a radioligand) that has a known, high affinity for the same receptor binding site.

Key Pharmacological Parameters:

  • Kd (Equilibrium Dissociation Constant): This represents the concentration of a radioligand at which 50% of the receptors are occupied at equilibrium. It is an intrinsic measure of the radioligand's affinity; a lower Kd signifies higher affinity. This is determined via a saturation binding experiment.[4][5]

  • Bmax (Maximum Receptor Density): This value, also derived from saturation binding, represents the total concentration of receptors in the sample preparation.[4][5] Knowing Bmax is critical for ensuring assay conditions are appropriate and for quality control of membrane preparations.

  • IC50 (Half-maximal Inhibitory Concentration): This is the concentration of the unlabeled test compound required to displace 50% of the specifically bound radioligand.[6] It is an experimental value and its potency is dependent on the assay conditions, particularly the concentration of the radioligand used.[7][8]

  • Ki (Inhibition Constant): This is the equilibrium dissociation constant for the unlabeled competitor, calculated from the IC50. The Ki is an absolute measure of the compound's binding affinity and, unlike the IC50, is independent of the assay conditions.[8] This allows for the direct comparison of compound affinities across different experiments and labs.[6]

The conversion of IC50 to Ki is accomplished using the Cheng-Prusoff equation :[6][8]

Ki = IC50 / (1 + ([L]/Kd))

Where:

  • [L] is the concentration of the radioligand used in the experiment.

  • Kd is the dissociation constant of the radioligand for the receptor.

This equation underscores the necessity of first accurately determining the Kd of your radioligand before proceeding to evaluate competitor compounds.[9]

Core Methodologies: Protocols for Robust Data Generation

A successful binding assay campaign begins with high-quality biological reagents. The following protocols provide a robust framework for membrane preparation and subsequent binding experiments.

Protocol 1: GPCR Membrane Preparation from Cultured Cells

This protocol describes the isolation of cell membranes from a stable cell line overexpressing the target GPCR (e.g., HEK293-D2R). High-quality membrane preparations are essential for generating reproducible results.[10]

Rationale: The goal is to enrich for the fraction of the cell homogenate that contains the plasma membrane where GPCRs reside, while removing soluble proteins and other organelles. This is achieved through differential centrifugation. The inclusion of protease inhibitors is critical to prevent degradation of the receptor protein by proteases released during cell lysis.[11]

Materials:

  • Confluent T175 flasks of HEK293 cells expressing the target GPCR.

  • Phosphate-Buffered Saline (PBS), ice-cold.

  • Cell Scrapers.

  • Lysis Buffer: 10 mM Tris-HCl, 5 mM EDTA, pH 7.4, supplemented immediately before use with a protease inhibitor cocktail.[11]

  • Storage Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, 10 mM MgCl₂, 10% sucrose, pH 7.4.[11]

  • Dounce homogenizer or sonicator.

  • High-speed refrigerated centrifuge and appropriate tubes.

Procedure:

  • Aspirate the culture medium from the flasks.

  • Wash the adherent cell monolayer twice with 10 mL of ice-cold PBS.

  • Add 5-10 mL of ice-cold PBS and dislodge the cells using a cell scraper. Pool the cell suspension into a centrifuge tube.

  • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Discard the supernatant.

  • Resuspend the cell pellet in 10 volumes of ice-cold Lysis Buffer.

  • Disrupt the cells by homogenization with a Dounce homogenizer (20-30 strokes) or by brief sonication on ice.

  • Centrifuge the lysate at 500 x g for 10 minutes at 4°C to pellet nuclei and intact cells.[11]

  • Carefully transfer the supernatant to a new tube and centrifuge at 43,000 x g for 30 minutes at 4°C to pellet the cell membranes.[11]

  • Discard the supernatant. Resuspend the membrane pellet in Storage Buffer.

  • Determine the total protein concentration using a standard method (e.g., BCA assay).

  • Aliquot the membrane preparation, flash-freeze in liquid nitrogen, and store at -80°C until use.

Protocol 2: Radioligand Saturation Binding Assay

Objective: To determine the Kd and Bmax for the radioligand at the target receptor. This validates the membrane preparation and provides essential parameters for the Cheng-Prusoff equation.

Rationale: The assay measures the binding of increasing concentrations of a radioligand to a fixed amount of receptor membrane.[12] At each concentration, binding is measured under two conditions: "Total Binding" (radioligand + membranes) and "Non-Specific Binding" (radioligand + membranes + a high concentration of an unlabeled competing ligand). Specific binding is the difference between these two values.[13] The competing ligand saturates the target receptors, ensuring that any remaining radioligand binding is to non-receptor components (e.g., the filter, lipids), which is considered "noise."

Materials:

  • Target GPCR membrane preparation (e.g., D2R membranes).

  • Radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride for D2R).

  • Unlabeled ("cold") ligand for non-specific binding determination (e.g., Haloperidol or unlabeled Raclopride).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.

  • 96-well plates, filter plates (e.g., GF/C with 0.3% PEI pre-soak), and scintillation fluid.

  • Plate shaker, vacuum filtration manifold, and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the radioligand in Assay Buffer, covering a range from approximately 0.1 x Kd to 10 x Kd (e.g., 8-12 concentrations).

  • In a 96-well plate, set up triplicate wells for each radioligand concentration for both Total and Non-Specific Binding (NSB).

  • For Total Binding wells: Add 50 µL of Assay Buffer.

  • For NSB wells: Add 50 µL of a high concentration of the unlabeled ligand (e.g., 10 µM Haloperidol).

  • Add 50 µL of the appropriate radioligand dilution to each well.

  • Initiate the binding reaction by adding 150 µL of the diluted membrane preparation (typically 5-20 µg protein/well) to all wells.[14]

  • Incubate the plate with gentle agitation for a predetermined time to reach equilibrium (e.g., 60-90 minutes at room temperature or 30°C).[14]

  • Terminate the reaction by rapid vacuum filtration through the pre-soaked filter plate.

  • Wash the filters rapidly 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

Protocol 3: Competitive Binding Assay with this compound

Objective: To determine the IC50 and subsequently the Ki of this compound.

Rationale: This assay measures the ability of increasing concentrations of the test compound to compete with a fixed concentration of the radioligand for the receptor. The fixed radioligand concentration should ideally be at or below its Kd value to maximize assay sensitivity.

Materials:

  • Same as for the Saturation Assay, plus:

  • Test Compound: this compound, prepared as a concentrated stock in a suitable solvent (e.g., DMSO) and serially diluted.

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer. A typical range would span from 10⁻¹¹ M to 10⁻⁵ M.

  • In a 96-well plate, set up the following wells in triplicate:

    • Total Binding: 50 µL Assay Buffer (containing vehicle, e.g., DMSO).

    • Non-Specific Binding (NSB): 50 µL of a high concentration of unlabeled ligand (e.g., 10 µM Haloperidol).

    • Competition: 50 µL of each dilution of this compound.

  • Add 50 µL of the radioligand (at a fixed concentration, e.g., its Kd) to all wells.

  • Initiate the binding reaction by adding 150 µL of the diluted membrane preparation to all wells.

  • Incubate, filter, wash, and count the plates as described in the Saturation Assay protocol.

Data Analysis and Visualization

Proper data analysis is critical for extracting meaningful pharmacological constants. Software such as GraphPad Prism is the industry standard for this purpose.

Data Presentation:

Table 1: Example Data Layout for Saturation Binding Assay

[Radioligand] (nM) Total Binding (CPM) NSB (CPM) Specific Binding (CPM)
0.1 550 150 400
0.3 1200 165 1035
1.0 2800 200 2600
3.0 5500 350 5150
10.0 8500 800 7700

| 30.0 | 9800 | 1500 | 8300 |

Table 2: Example Data Layout for Competition Binding Assay

Log [Competitor] (M) Competitor (nM) Binding (CPM) % Specific Binding
-10 0.1 5150 100
-9 1.0 5050 98
-8 10 4100 78
-7 100 2600 50
-6 1000 1200 22

| -5 | 10000 | 650 | 10 |

Analysis Steps:

  • Calculate Specific Binding: For each data point, subtract the average NSB CPM from the average Total Binding CPM.

  • Saturation Analysis: Plot Specific Binding (Y-axis) against the concentration of the radioligand (X-axis). Fit the data using a non-linear regression model ("one site -- specific binding") to derive the Kd and Bmax.

  • Competition Analysis: Convert raw CPM data for the competition curve to "% Specific Binding," where 100% is the specific binding in the absence of the competitor and 0% is the non-specific binding. Plot "% Specific Binding" against the log concentration of this compound. Fit the data using a non-linear regression model ("log(inhibitor) vs. response -- variable slope") to determine the IC50.

  • Calculate Ki: Use the Cheng-Prusoff equation with the experimentally determined IC50 and the Kd from the saturation experiment.

Workflow Visualizations:

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis Membrane_Prep GPCR Membrane Preparation Incubation Incubate: Membranes + Ligands (Reach Equilibrium) Membrane_Prep->Incubation Radioligand_Prep Radioligand Dilution (Saturation Assay) Radioligand_Prep->Incubation Competitor_Prep Competitor Dilution (Competition Assay) Competitor_Prep->Incubation Filtration Rapid Vacuum Filtration & Washing Incubation->Filtration Counting Scintillation Counting (CPM) Filtration->Counting Calc_Specific Calculate Specific Binding Counting->Calc_Specific Curve_Fit Non-linear Regression Curve Fitting Calc_Specific->Curve_Fit Derive_Constants Derive Kd, Bmax, IC50 Curve_Fit->Derive_Constants Calc_Ki Calculate Ki via Cheng-Prusoff Derive_Constants->Calc_Ki

Caption: Overall workflow for GPCR binding assays.

G cluster_0 Condition 1: No Competitor cluster_1 Condition 2: With Competitor Receptor1 GPCR Radioligand1 [3H]-Ligand Radioligand1->Receptor1 Binds (Signal) Receptor2 GPCR Radioligand2 [3H]-Ligand Radioligand2->Receptor2 Blocked Competitor This compound Competitor->Receptor2 Competes

Caption: Principle of competitive radioligand binding.

Alternative and Advanced Methodologies

While filtration-based radioligand binding is the gold standard, other techniques exist that may be more suitable for high-throughput screening (HTS).

  • Scintillation Proximity Assay (SPA): This is a homogeneous assay format that requires no separation of bound and free radioligand.[15][16] Receptor membranes are immobilized onto SPA beads containing a scintillant. Only radioligand that is bound to the receptor is close enough to the bead to excite the scintillant and produce a light signal.[17][18] This "mix-and-read" format is highly amenable to automation.[19]

  • Non-Radioactive Assays: To avoid the costs and safety concerns of radioactivity, fluorescence-based methods have been developed. These include Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and fluorescence polarization assays.[20][21] These methods typically use a fluorescently labeled ligand and monitor changes in the fluorescence signal upon binding to the receptor.[22]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
High Non-Specific Binding (>30% of Total) Radioligand concentration too high; Insufficient washing; Filter plate not properly pre-treated; Radioligand is "sticky".Lower radioligand concentration; Increase number/volume of washes; Ensure PEI pre-soak is adequate; Add BSA or a mild detergent (e.g., Tween-20) to buffer.
Low Signal (Low Specific Binding CPM) Insufficient receptor (low Bmax); Degraded membranes or radioligand; Incubation time too short (not at equilibrium).Increase µg protein per well; Use a fresh aliquot of membranes/radioligand; Perform a time-course experiment to determine time to equilibrium.[4]
Poor Reproducibility (High CV% in replicates) Pipetting errors; Inconsistent washing; Membranes not fully homogenized after thawing.Calibrate pipettes; Ensure vacuum pressure is consistent; Vortex membrane suspension thoroughly before and during aliquoting into the plate.
Shallow Competition Curve (Hill Slope < 0.8) Complex binding mechanism (e.g., allostery, multiple sites); Compound solubility issues.Consider more complex binding models for data fitting; Check compound solubility in assay buffer and reduce max concentration if needed.

Conclusion

This application note provides the foundational principles and detailed protocols necessary to accurately determine the binding affinity of this compound for a target GPCR. By first validating the assay system with a saturation experiment and then carefully executing a competitive binding assay, researchers can generate robust and reliable data. This information is critical for advancing drug discovery projects, enabling informed decisions about lead optimization and candidate selection.

References

  • Title: Principle of time-resolved Scintillation Proximity Assay (SPA) to quantify stability of high-affinity radio-ligand binding to GPCRs. Source: ResearchGate URL: [Link]

  • Title: Nonradioactive GTP binding assay to monitor activation of g protein-coupled receptors Source: PubMed URL: [Link]

  • Title: Cheng-Prusoff Equation Source: Canadian Society of Pharmacology and Therapeutics (CSPT) URL: [Link]

  • Title: A 1536-well [(35)S]GTPgammaS scintillation proximity binding assay for ultra-high-throughput screening of an orphan galphai-coupled GPCR Source: PubMed URL: [Link]

  • Title: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations Source: PubMed URL: [Link]

  • Title: GPCR-radioligand binding assays Source: PubMed URL: [Link]

  • Title: Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor Source: PubMed URL: [Link]

  • Title: Principle of time-resolved Scintillation Proximity Assay (SPA) to quantify stability of high-affinity radio-ligand binding to GPCRs. Source: Public Library of Science URL: [Link]

  • Title: Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor Source: Semantic Scholar URL: [Link]

  • Title: GPCR Membrane Ligand Binding Assay Development Source: Multispan, Inc URL: [Link]

  • Title: Nonradioactive GTP Binding Assay to Monitor Activation of G Protein-Coupled Receptors | Request PDF Source: ResearchGate URL: [Link]

  • Title: Ki, IC50, & the Cheng-Prusoff equation Source: YouTube URL: [Link]

  • Title: IC50 - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]

  • Title: MULTISCREEN™ Membrane Preparations Source: Multispan, Inc. URL: [Link]

  • Title: Some pharmacological properties of piperazine Source: PubMed URL: [Link]

  • Title: Uses & Advantages of Membrane Preparations for GPCRs Source: DiscoverX URL: [Link]

  • Title: Current awareness of piperazines: pharmacology and toxicology Source: PubMed URL: [Link]

  • Title: Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays Source: PubMed URL: [Link]

  • Title: Piperazine derivatives with central pharmacological activity used as therapeutic tools Source: PubMed URL: [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of 1-(2-Methylpyridin-4-yl)piperazine Analogs for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1-(2-Methylpyridin-4-yl)piperazine Scaffold in Drug Discovery

The 1-arylpiperazine motif is a cornerstone in medicinal chemistry, appearing in a multitude of clinically successful drugs targeting a wide array of biological pathways.[1][2] The unique physicochemical properties of the piperazine ring—its basicity, conformational flexibility, and ability to engage in hydrogen bonding—make it an exceptional scaffold for modulating drug-target interactions.[3][4] When coupled with a substituted pyridine ring, such as 2-methylpyridine, the resulting this compound core offers a rich vector space for chemical exploration. The methyl group at the 2-position of the pyridine can influence the electronic properties and steric profile of the molecule, potentially enhancing selectivity or metabolic stability.

This guide provides a comprehensive overview of the synthetic strategies for accessing this compound and its analogs, with a focus on generating compound libraries for robust Structure-Activity Relationship (SAR) studies. We will delve into two primary synthetic methodologies: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. For each method, we will provide detailed, field-tested protocols, discuss the underlying mechanistic principles, and present expected analytical data for the core compound. Furthermore, we will explore a logical framework for analog design to systematically probe the SAR of this promising scaffold.

Synthetic Strategies: Accessing the Core Scaffold

The synthesis of this compound can be efficiently achieved through two principal routes, each with its own set of advantages and considerations. The choice of method will often depend on the availability of starting materials, desired scale, and the electronic nature of the pyridine precursor.

Method 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a classical and often cost-effective method for forming aryl-nitrogen bonds, particularly when the aromatic ring is activated by electron-withdrawing groups.[5][6] In the case of a 4-halopyridine, the ring nitrogen itself provides sufficient activation for substitution to occur at the 4-position.

Causality of Experimental Choices:

  • Starting Material: 4-Chloro-2-methylpyridine is a common and relatively inexpensive starting material. The chloro leaving group is sufficiently labile for substitution with an amine under thermal conditions.

  • Nucleophile: An excess of piperazine is often used to act as both the nucleophile and a base to quench the HCl generated during the reaction, driving the equilibrium towards the product.

  • Solvent: A high-boiling polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) is typically employed to ensure the reaction reaches a sufficient temperature for the substitution to proceed at a reasonable rate.

  • Temperature: Elevated temperatures are generally required to overcome the activation energy of the SNAr reaction on a moderately activated pyridine ring.

SNAr_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 4-Chloro-2-methylpyridine 4-Chloro-2-methylpyridine Heating (e.g., 120 °C) Heating (e.g., 120 °C) 4-Chloro-2-methylpyridine->Heating (e.g., 120 °C) Piperazine Piperazine Piperazine->Heating (e.g., 120 °C) DMF DMF DMF->Heating (e.g., 120 °C) Aqueous Workup Aqueous Workup Heating (e.g., 120 °C)->Aqueous Workup Reaction Completion Extraction Extraction Aqueous Workup->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography This compound This compound Column Chromatography->this compound

Figure 1: General workflow for the SNAr synthesis.

Detailed Protocol: SNAr Synthesis of this compound

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-2-methylpyridine (1.0 eq), piperazine (3.0 eq), and anhydrous dimethylformamide (DMF) to achieve a substrate concentration of approximately 0.5 M.

  • Reaction Conditions: Under an inert atmosphere (e.g., nitrogen or argon), heat the reaction mixture to 120 °C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup: Allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water (3 x) to remove DMF and excess piperazine. Wash the organic layer with brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of dichloromethane/methanol (e.g., 98:2 to 90:10) to afford the desired this compound.

Method 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][7] It offers a milder and often more efficient alternative to SNAr, especially for less activated aryl halides.[8][9]

Causality of Experimental Choices:

  • Starting Material: 4-Bromo-2-methylpyridine is a suitable substrate for the Buchwald-Hartwig reaction. Bromo- and iodo-pyridines are generally more reactive in palladium-catalyzed couplings than their chloro-analogs.

  • Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃) and phosphine ligand (e.g., Xantphos or BINAP) is crucial for reaction efficiency.[10] Bulky, electron-rich phosphine ligands facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the piperazine, forming the active nucleophile in the catalytic cycle.

  • Solvent: Anhydrous, deoxygenated solvents like toluene or dioxane are used to maintain the integrity of the palladium catalyst.

Buchwald_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 4-Bromo-2-methylpyridine 4-Bromo-2-methylpyridine Heating (e.g., 90-110 °C) Heating (e.g., 90-110 °C) 4-Bromo-2-methylpyridine->Heating (e.g., 90-110 °C) Piperazine Piperazine Piperazine->Heating (e.g., 90-110 °C) Pd Catalyst (e.g., Pd₂(dba)₃) Pd Catalyst (e.g., Pd₂(dba)₃) Pd Catalyst (e.g., Pd₂(dba)₃)->Heating (e.g., 90-110 °C) Phosphine Ligand (e.g., Xantphos) Phosphine Ligand (e.g., Xantphos) Phosphine Ligand (e.g., Xantphos)->Heating (e.g., 90-110 °C) Base (e.g., NaOtBu) Base (e.g., NaOtBu) Base (e.g., NaOtBu)->Heating (e.g., 90-110 °C) Toluene Toluene Toluene->Heating (e.g., 90-110 °C) Inert Atmosphere Inert Atmosphere Inert Atmosphere->Heating (e.g., 90-110 °C) Filtration Filtration Heating (e.g., 90-110 °C)->Filtration Reaction Completion Aqueous Workup Aqueous Workup Filtration->Aqueous Workup Extraction Extraction Aqueous Workup->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography This compound This compound Column Chromatography->this compound SAR_Strategy cluster_core Core Scaffold cluster_r1 R¹ Position (Pyridine Ring) cluster_r2 R² Position (Piperazine N4) cluster_r3 R³ Position (Piperazine Ring) Core This compound R1 Modify R¹ Core->R1 Position 1 R2 Modify R² Core->R2 Position 2 R3 Modify R³ Core->R3 Position 3 R1_analogs Analogs: - H (demethylation) - OMe, Cl, F (electronics) - Et, iPr (sterics) R1->R1_analogs R2_analogs Analogs: - Alkyl chains (lipophilicity) - Aryl groups (π-stacking) - Amides, sulfonamides (H-bonding) R2->R2_analogs R3_analogs Analogs: - Methyl, ethyl (sterics) - Hydroxyl, amino (polarity) R3->R3_analogs

Sources

Application Notes and Protocols for Developing CNS Activity Assays for 1-(2-Methylpyridin-4-yl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the CNS Potential of 1-(2-Methylpyridin-4-yl)piperazine Derivatives

The this compound scaffold is a privileged structure in central nervous system (CNS) drug discovery, forming the core of several compounds investigated for a range of neurological and psychiatric disorders. Derivatives of this class are known to interact with various CNS targets, including dopamine and serotonin receptors, making them promising candidates for the development of novel therapeutics for conditions such as schizophrenia, depression, and anxiety. The successful progression of these derivatives from discovery to clinical candidates hinges on a robust and well-designed preclinical assay cascade.

This comprehensive guide provides detailed application notes and protocols for a suite of in vitro and in vivo assays specifically tailored to characterize the CNS activity of this compound derivatives. The methodologies outlined herein are designed to not only determine the primary pharmacological targets but also to elucidate the functional consequences of target engagement at both the cellular and whole-organism levels. By integrating mechanistic in vitro assays with phenotypic in vivo studies, researchers can build a comprehensive pharmacological profile, enabling informed decision-making throughout the drug development process.

Scientific Rationale for Assay Selection: A Multi-tiered Approach

The selection of appropriate assays is paramount for a thorough evaluation of novel CNS-active compounds. For this compound derivatives, a multi-tiered approach is recommended, beginning with in vitro assays to identify and characterize primary molecular targets, followed by in vivo studies to assess behavioral effects and confirm target engagement in a physiological context.

In Vitro Assays: The initial focus of in vitro testing is to determine the binding affinity and functional activity of the derivatives at key CNS receptors, particularly dopamine and serotonin receptor subtypes, which are known targets for this chemical class. Neurotransmitter transporter uptake assays are also crucial for identifying potential effects on synaptic neurotransmitter concentrations. Furthermore, assessing blood-brain barrier (BBB) permeability is a critical early step to ensure the compounds can reach their intended site of action within the CNS.[1][2][3][4]

In Vivo Assays: Following in vitro characterization, in vivo behavioral assays are employed to evaluate the physiological and behavioral effects of the compounds in rodent models. These assays are selected to reflect the potential therapeutic applications of the derivatives, such as antipsychotic, antidepressant, anxiolytic, and pro-cognitive effects.[5] A fundamental initial in vivo test is the assessment of locomotor activity to identify any stimulant or sedative effects that could confound the interpretation of other behavioral tests.[6][7][8][9][10]

The following diagram illustrates the proposed hierarchical workflow for assessing the CNS activity of this compound derivatives.

CNS_Assay_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Receptor_Binding Receptor Binding Assays (Dopamine & Serotonin Subtypes) Functional_Assays Functional Assays (Agonist/Antagonist) Receptor_Binding->Functional_Assays Determine functional activity Locomotor_Activity Locomotor Activity Receptor_Binding->Locomotor_Activity Proceed to in vivo if active Functional_Assays->Locomotor_Activity Transporter_Uptake Neurotransmitter Transporter Uptake Assays Transporter_Uptake->Locomotor_Activity BBB_Permeability In Vitro BBB Permeability (e.g., PAMPA, Caco-2) BBB_Permeability->Locomotor_Activity Ensure CNS penetration Antipsychotic_Models Antipsychotic-like Activity (e.g., Amphetamine-induced hyperlocomotion) Locomotor_Activity->Antipsychotic_Models Assess for confounding motor effects Antidepressant_Models Antidepressant-like Activity (Forced Swim Test) Locomotor_Activity->Antidepressant_Models Anxiolytic_Models Anxiolytic-like Activity (Elevated Plus Maze) Locomotor_Activity->Anxiolytic_Models Cognitive_Models Cognitive Enhancement (Novel Object Recognition) Locomotor_Activity->Cognitive_Models Receptor_Occupancy In Vivo Receptor Occupancy Cognitive_Models->Receptor_Occupancy Confirm target engagement

Caption: Hierarchical workflow for CNS activity assessment.

Part 1: In Vitro Assays

Receptor Binding Assays

Scientific Rationale: Receptor binding assays are fundamental for determining the affinity of a compound for its molecular target. For this compound derivatives, initial screening should focus on dopamine D2 and serotonin 5-HT2A receptors, as these are common targets for this scaffold.[11] Competitive binding assays using radiolabeled ligands are a standard and robust method.[12][13][14]

Protocol: Competitive Radioligand Binding Assay for Dopamine D2 Receptor

Materials:

  • Receptor Source: Commercially available cell membranes expressing human dopamine D2 receptors (e.g., from CHO or HEK293 cells).

  • Radioligand: [³H]-Spiperone or another suitable D2 receptor antagonist radioligand.

  • Non-specific Binding Control: A high concentration of a known D2 antagonist (e.g., haloperidol or unlabeled spiperone).

  • Test Compounds: this compound derivatives dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Filtration System: 96-well filter plates (e.g., GF/B filters) and a vacuum manifold.

  • Scintillation Cocktail and Counter.

Procedure:

  • Preparation of Reagents:

    • Thaw the cell membranes on ice and dilute to the desired concentration in ice-cold assay buffer. The optimal protein concentration should be determined empirically to ensure a sufficient signal-to-noise ratio.

    • Prepare serial dilutions of the test compounds and the non-specific binding control in the assay buffer.

    • Dilute the radioligand in the assay buffer to a concentration near its Kd value.

  • Assay Incubation:

    • In a 96-well plate, add in the following order:

      • Assay buffer (for total binding) or non-specific binding control or test compound.

      • Diluted cell membranes.

      • Diluted radioligand.

    • The final assay volume is typically 200 µL.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the filter plate using a vacuum manifold.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

ParameterDescription
IC₅₀ Concentration of the derivative causing 50% inhibition of radioligand binding.
Ki Inhibition constant, reflecting the binding affinity of the derivative for the receptor.
Neurotransmitter Transporter Uptake Assays

Scientific Rationale: Many CNS drugs exert their effects by modulating the reuptake of neurotransmitters from the synaptic cleft. Assays that measure the inhibition of dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters are therefore essential.[15][16] Fluorescence-based assays offer a non-radioactive and high-throughput alternative to traditional methods.[17]

Protocol: Fluorescence-Based Serotonin Transporter (SERT) Uptake Assay

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human serotonin transporter (hSERT).

  • Fluorescent Substrate: A fluorescent molecule that is a substrate for SERT (available in commercial kits).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer.

  • Known Inhibitor: A potent and selective SERT inhibitor (e.g., fluoxetine) as a positive control.

  • Test Compounds: this compound derivatives.

  • Fluorescence Plate Reader.

Procedure:

  • Cell Plating:

    • Seed the hSERT-expressing cells into a 96- or 384-well black, clear-bottom plate and culture overnight to form a confluent monolayer.[18]

  • Compound Incubation:

    • Remove the culture medium and wash the cells with assay buffer.

    • Add the test compounds or control inhibitor at various concentrations to the wells and incubate for a short period (e.g., 10-20 minutes) at 37°C.

  • Substrate Addition and Measurement:

    • Add the fluorescent substrate to all wells.

    • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity kinetically over a period of time (e.g., 30 minutes) or as an endpoint reading.[19]

Data Analysis:

  • Calculate the rate of substrate uptake (for kinetic reads) or the total fluorescence at the endpoint.

  • Plot the percentage of inhibition of uptake against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value for each derivative.

ParameterDescription
IC₅₀ Concentration of the derivative causing 50% inhibition of fluorescent substrate uptake.

Part 2: In Vivo Behavioral Assays

Scientific Rationale: In vivo behavioral assays are crucial for assessing the functional consequences of the molecular interactions observed in vitro. These tests provide insights into the potential therapeutic effects of the compounds and can help identify potential side effects. Phenotypic drug discovery, which relies on observing changes in behavior, is a powerful approach in CNS drug development.

The following diagram illustrates the general workflow for conducting in vivo behavioral assays.

InVivo_Workflow Animal_Acclimation Animal Acclimation (Habituation to facility) Compound_Admin Compound Administration (Route, Dose, Time) Animal_Acclimation->Compound_Admin Behavioral_Test Behavioral Testing (Specific Assay) Compound_Admin->Behavioral_Test Data_Collection Data Collection (Automated or Manual) Behavioral_Test->Data_Collection Data_Analysis Data Analysis (Statistical Comparison) Data_Collection->Data_Analysis

Caption: General workflow for in vivo behavioral testing.

Locomotor Activity Test

Scientific Rationale: The locomotor activity test is a fundamental assay used to assess the general activity levels of an animal and to screen for potential stimulant or sedative effects of a compound.[9] It is essential to perform this test early in the in vivo evaluation to ensure that any observed effects in other behavioral paradigms are not simply due to changes in motor activity.[6][8]

Protocol: Open Field Test for Locomotor Activity

Materials:

  • Apparatus: An open field arena, typically a square or circular enclosure with walls to prevent escape. The arena is often equipped with infrared beams or a video tracking system to automatically record movement.[9]

  • Animals: Mice or rats.

  • Test Compounds: this compound derivatives.

  • Vehicle Control.

Procedure:

  • Habituation:

    • Acclimate the animals to the testing room for at least 30-60 minutes before the test.[6]

  • Compound Administration:

    • Administer the test compound or vehicle at the desired dose and route (e.g., intraperitoneal, oral) at a predetermined time before the test.

  • Testing:

    • Place the animal in the center of the open field arena.

    • Allow the animal to explore the arena for a set period (e.g., 15-60 minutes).

    • The automated system will record various parameters of locomotor activity.

  • Cleaning:

    • Thoroughly clean the arena between each animal to remove any olfactory cues.[20]

Data Analysis:

  • Key Parameters:

    • Total Distance Traveled: The overall distance the animal moved during the test session.

    • Horizontal Activity: Beam breaks in the horizontal plane.

    • Vertical Activity (Rearing): Beam breaks in the vertical plane, indicating exploratory behavior.

  • Compare the data from the compound-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

ParameterInterpretation of Change with Compound Treatment
Increased Total Distance Potential stimulant effect.
Decreased Total Distance Potential sedative or anxiogenic effect.
Increased Rearing Potential anxiolytic or exploratory effect.
Decreased Rearing Potential sedative or anxiogenic effect.
Elevated Plus Maze (EPM) for Anxiety-Like Behavior

Scientific Rationale: The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[21][22][23] The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open and elevated spaces.[23][24] Anxiolytic compounds typically increase the time spent in the open arms.

Protocol: Elevated Plus Maze Test

Materials:

  • Apparatus: A plus-shaped maze elevated off the ground, with two open arms and two enclosed arms.[20][24]

  • Animals: Mice or rats.

  • Test Compounds and Vehicle.

  • Video Camera and Tracking Software.

Procedure:

  • Habituation:

    • Acclimate the animals to the testing room for at least one hour prior to testing.[20][23]

  • Compound Administration:

    • Administer the test compound or vehicle at a predetermined time before the test.

  • Testing:

    • Place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to freely explore the maze for a 5-minute session.[24]

    • Record the session using an overhead camera.

  • Cleaning:

    • Clean the maze thoroughly between each animal.[20]

Data Analysis:

  • Key Parameters:

    • Time Spent in Open Arms: The primary measure of anxiety-like behavior.

    • Number of Entries into Open Arms.

    • Time Spent in Closed Arms.

    • Number of Entries into Closed Arms.

    • Total Arm Entries: A measure of overall activity.

  • Analyze the data using video tracking software and compare the results between treatment groups.

ParameterInterpretation of Change with Compound Treatment
Increased Time in Open Arms Anxiolytic-like effect.
Decreased Time in Open Arms Anxiogenic-like effect.
No Change in Total Entries Indicates the effect is not due to changes in general activity.
Forced Swim Test (FST) for Antidepressant-like Activity

Scientific Rationale: The FST is a commonly used model to screen for antidepressant-like activity.[25][26][27] The test is based on the principle that when placed in an inescapable container of water, animals will eventually adopt an immobile posture.[28][29] Antidepressant compounds are known to reduce the duration of immobility.[27][28]

Protocol: Forced Swim Test

Materials:

  • Apparatus: A transparent cylindrical container filled with water.[28][29]

  • Animals: Mice.

  • Water Bath: To maintain water temperature at 23-25°C.[25][28]

  • Test Compounds and Vehicle.

  • Video Camera.

Procedure:

  • Habituation:

    • Acclimate the animals to the testing room for at least 30-60 minutes.[25][28]

  • Compound Administration:

    • Administer the test compound or vehicle at a predetermined time before the test.

  • Testing:

    • Place the animal gently into the cylinder of water.

    • The test session typically lasts for 6 minutes.[28][29]

    • The first 2 minutes are often considered a habituation period and are not scored.[25]

    • Record the session for later scoring.

  • Post-Test Care:

    • After the test, remove the animal from the water, dry it with a towel, and place it in a clean, dry cage, possibly with a heat source, until it is fully dry.[25]

Data Analysis:

  • Scoring:

    • Score the last 4 minutes of the test for the duration of immobility. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.

  • Compare the immobility time between the compound-treated groups and the vehicle control group.

ParameterInterpretation of Change with Compound Treatment
Decreased Immobility Time Antidepressant-like effect.
Increased Swimming/Climbing Indicates an active coping strategy.
Novel Object Recognition (NOR) Test for Cognitive Function

Scientific Rationale: The NOR test is used to assess learning and memory, particularly recognition memory, in rodents.[30][31][32][33][34] The test is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.[33] This assay is valuable for evaluating the potential pro-cognitive effects of the derivatives.

Protocol: Novel Object Recognition Test

Materials:

  • Apparatus: An open field arena.

  • Objects: Two sets of identical objects and one novel object. The objects should be of similar size but differ in shape and texture.

  • Animals: Mice or rats.

  • Test Compounds and Vehicle.

  • Video Camera and Tracking Software.

Procedure:

  • Habituation:

    • On day 1, allow each animal to explore the empty arena for a set period (e.g., 5-10 minutes) to habituate to the environment.[30][32][33]

  • Familiarization (Training) Phase:

    • On day 2, place two identical objects in the arena.

    • Administer the test compound or vehicle at a predetermined time before this phase.

    • Place the animal in the arena and allow it to explore the objects for a set time (e.g., 10 minutes).

  • Test Phase:

    • After a retention interval (e.g., 1-24 hours), replace one of the familiar objects with a novel object.[30][32]

    • Place the animal back in the arena and record its exploration of the two objects for a set time (e.g., 5-10 minutes).

Data Analysis:

  • Key Parameters:

    • Exploration Time: The amount of time the animal spends actively exploring each object (sniffing, touching).

    • Discrimination Index (DI): Calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

  • A DI significantly greater than zero indicates that the animal remembers the familiar object and prefers the novel one.

ParameterInterpretation of Change with Compound Treatment
Increased Discrimination Index Pro-cognitive or memory-enhancing effect.
Discrimination Index near Zero Indicates a memory deficit (in a disease model) or no effect of the compound.

Part 3: Target Engagement and Pharmacokinetics

In Vivo Receptor Occupancy

Scientific Rationale: In vivo receptor occupancy studies are critical for establishing a relationship between the dose of a compound, its concentration in the brain, and the extent to which it binds to its target.[35][36][37][38] This information is vital for dose selection in further preclinical and clinical studies.[36]

Protocol: Ex Vivo Receptor Occupancy

Materials:

  • Animals: Mice or rats.

  • Test Compounds.

  • Radiotracer: A radiolabeled ligand for the target of interest (e.g., [³H]-raclopride for D2 receptors).

  • Brain Tissue Homogenizer.

  • Centrifuge.

  • Scintillation Counter.

Procedure:

  • Compound Administration:

    • Administer the test compound at various doses to different groups of animals.

  • Radiotracer Administration:

    • At the time of expected peak brain concentration of the test compound, administer the radiotracer (e.g., intravenously).

  • Tissue Collection:

    • At a specific time after radiotracer administration, euthanize the animals and rapidly dissect the brain region of interest (e.g., striatum for D2 receptors).

  • Measurement of Radioactivity:

    • Homogenize the brain tissue and measure the amount of radioactivity in the tissue sample using a scintillation counter.

Data Analysis:

  • Calculate the percentage of receptor occupancy for each dose of the test compound by comparing the specific binding of the radiotracer in the treated animals to that in the vehicle-treated control animals.

  • Plot the percentage of receptor occupancy against the dose or plasma concentration of the test compound to generate an occupancy curve.

ParameterDescription
ED₅₀ The dose of the compound that produces 50% receptor occupancy.

Conclusion

The comprehensive assay cascade detailed in these application notes provides a robust framework for the preclinical evaluation of this compound derivatives for CNS activity. By systematically progressing from in vitro target identification and characterization to in vivo behavioral assessment and target engagement studies, researchers can build a detailed pharmacological profile for their compounds of interest. This integrated approach is essential for identifying promising drug candidates and advancing them with confidence toward clinical development.

References

  • protocols.io. (2023-01-13). Elevated plus maze protocol. [Link]

  • Bio-protocol. (2014-08-20). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. [Link]

  • BehaviorCloud. BehaviorCloud Protocols - Novel Object Recognition. [Link]

  • JoVE. (2014-08-19). The Forced Swim Test as a Model of Depressive-like Behavior. [Link]

  • Maze Engineers - Conduct Science. Novel Object Recognition. [Link]

  • MedChemComm (RSC Publishing). In vivo phenotypic drug discovery: applying a behavioral assay to the discovery and optimization of novel antipsychotic agents. [Link]

  • NIH PMC. The Mouse Forced Swim Test. [Link]

  • MMPC.org. (2024-01-03). Novel Object Recognition test. [Link]

  • NIH. (2017-08-30). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. [Link]

  • NIH PMC. (2015-03-02). The Forced Swim Test as a Model of Depressive-like Behavior. [Link]

  • Understanding Animal Research. (2020-10-15). Factsheet on the forced swim test. [Link]

  • Frontiers. Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery. [Link]

  • Tempo Bioscience. (2022-12-18). In Vitro Blood Brain Barrier Models for Drug Development. [Link]

  • NeuroProof. Phenotypic Screening in CNS Drug Discovery. [Link]

  • ResearchGate. The Novel Object Recognition Test. The protocol of NORT in the training.... [Link]

  • Molecular Devices. A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. [Link]

  • protocols.io. (2024-01-31). Locomotion test for mice. [Link]

  • SpringerLink. (2011-05-01). Patented In Vitro Blood-Brain Barrier Models in CNS Drug Discovery. [Link]

  • Melior Discovery. Receptor Occupancy Assay. [Link]

  • NIH PMC. (2015-02-06). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. [Link]

  • San Diego Instruments. (2021-06-11). What is the Locomotor Activity Test?. [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • Medicalexpo. Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. [Link]

  • MDPI. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. [Link]

  • ResearchGate. (PDF) In Vitro Models of CNS Barriers. [Link]

  • PubMed Central. Discovering novel neuroactive drugs through high-throughput behavior-based chemical screening in the zebrafish. [Link]

  • JoVE. (2012-10-19). Mouse Short- and Long-term Locomotor Activity Analyzed by Video Tracking Software. [Link]

  • SpringerLink. (2016-08-11). Guidelines to PET measurements of the target occupancy in the brain for drug development. [Link]

  • Eurofins DiscoverX. 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. [Link]

  • PubMed Central. Estimation of target occupancy in repeated dosing design studies using positron emission tomography. [Link]

  • PubMed. Prediction of CNS Occupancy of Dopamine D2 Receptor Based on Systemic Exposure and in Vitro Experiments. [Link]

  • Gifford Bioscience. Receptor Occupancy Assay. [Link]

  • NIH Molecular Libraries Program. Table 3, Detailed protocol for the D2 binding secondary assay. [Link]

  • Annual Reviews. (2024-01-23). Translational In Vivo Assays in Behavioral Biology. [Link]

  • Altasciences. CNS DRUG DEVELOPMENT SOLUTIONS. [Link]

  • PubMed. (2008-03-30). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. [Link]

  • Innoprot. 5-HT2A Serotonin Receptor Assay. [Link]

  • NCBI. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. [Link]

  • BMG LABTECH. Dopamine d2 receptor HTRF binding kinetics. [Link]

  • PubMed. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. [Link]

  • PubMed. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. [Link]

Sources

HPLC and LC-MS methods for analyzing 1-(2-Methylpyridin-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Analysis of 1-(2-Methylpyridin-4-yl)piperazine by HPLC/UV and LC-MS/MS

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

This comprehensive technical guide details the development and application of robust analytical methodologies for the quantification and identification of this compound. As a crucial moiety in contemporary drug discovery, possessing reliable analytical methods is paramount for quality control, pharmacokinetic studies, and impurity profiling. We present a primary High-Performance Liquid Chromatography (HPLC) method with UV detection, suitable for routine quality control, purity assessment, and stability testing. Additionally, a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is described for trace-level quantification in complex matrices, such as biological fluids. The rationale behind critical methodological choices is elucidated, and detailed, step-by-step protocols for implementation and validation are provided in accordance with international regulatory standards.

Introduction and Analytical Rationale

This compound is a heterocyclic compound featuring both a pyridine and a piperazine ring. Piperazine and its derivatives are common scaffolds in medicinal chemistry.[1] The analysis of such molecules presents unique challenges. The basic nitrogen atoms in the piperazine and pyridine rings (pKa values of approximately 5.35/9.73 for piperazine) can lead to poor chromatographic peak shape on traditional silica-based columns due to interactions with acidic silanol groups.[2] Furthermore, while the pyridine ring provides a UV chromophore, high sensitivity for trace analysis often requires the specificity of mass spectrometry.

The methods herein are designed to address these challenges directly:

  • HPLC-UV Method: A reversed-phase method using a modern, base-deactivated C18 column and an acidified mobile phase is employed. The acidic modifier serves a dual purpose: it protonates the analyte to ensure sharp, symmetrical peaks and promotes retention on the nonpolar stationary phase. This method is grounded in the principles outlined in USP General Chapter <621> Chromatography.[3][4]

  • LC-MS/MS Method: For bioanalytical applications, an LC-MS/MS method provides unparalleled sensitivity and selectivity. The basic nature of the analyte makes it an ideal candidate for positive-ion electrospray ionization (ESI+). By utilizing Multiple Reaction Monitoring (MRM), the method can selectively detect the analyte even in the presence of complex matrix components.[5] Method validation principles are drawn from FDA and ICH guidelines.[6][7][8]

Part I: HPLC-UV Method for Assay and Purity

This method is designed for the accurate quantification of this compound in bulk drug substance or formulated products and for the determination of process-related impurities.

Causality of Experimental Design
  • Stationary Phase: A C18 column with end-capping is selected to minimize secondary interactions with free silanols, which is critical for achieving symmetric peaks for basic analytes. The hydrophobicity of the C18 phase provides adequate retention for the analyte.

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid is used. Formic acid maintains a low pH (around 2.7), ensuring the protonation of the analyte's nitrogen atoms. This prevents peak tailing and provides consistent retention. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.

  • Detection: The pyridine ring in the analyte is expected to have a UV absorbance maximum around 254-260 nm. A wavelength of 258 nm is selected to maximize sensitivity while minimizing interference from common solvents and excipients.

Instrumentation and Materials
CategoryItem
Instrumentation HPLC system with quaternary or binary pump, autosampler, column oven, and UV/PDA detector.
Column Waters XBridge C18, 4.6 x 150 mm, 3.5 µm, or equivalent base-deactivated column.
Chemicals Acetonitrile (HPLC Grade), Formic Acid (LC-MS Grade), Purified Water (18.2 MΩ·cm).
Standards This compound reference standard.
Chromatographic Conditions
ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 60% B over 10 min; 60% B to 95% B over 2 min; Hold at 95% B for 2 min; Return to 5% B over 1 min; Equilibrate for 5 min.
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection Wavelength 258 nm
Detailed Experimental Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of purified water. Mix and degas.

    • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of acetonitrile. Mix and degas.

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Sample Solution Preparation:

    • Prepare a sample solution expected to contain 100 µg/mL of the analyte using the same diluent.

  • System Suitability Testing (SST):

    • Before analysis, equilibrate the system for at least 30 minutes.

    • Make five replicate injections of the Standard Solution.

    • The system is deemed suitable for use if it meets the criteria in the table below, as per USP <621> guidelines.[9][10]

SST ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 1.5
Theoretical Plates (N) N ≥ 2000
%RSD of Peak Area ≤ 1.0% for 5 replicate injections
  • Analysis Sequence:

    • Inject a blank (diluent).

    • Perform System Suitability injections.

    • Inject the Standard Solution.

    • Inject the Sample Solutions.

    • Inject the Standard Solution periodically (e.g., every 10 sample injections) to verify system stability.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Prep (Aqueous & Organic) Equilibrate System Equilibration (30 min) MobilePhase->Equilibrate Standard Standard Prep (100 µg/mL) SST System Suitability Test (5 Injections) Standard->SST Sample Sample Prep Sequence Run Analytical Sequence (Blank, Standards, Samples) Sample->Sequence Equilibrate->SST SST->Sequence If Pass Integrate Peak Integration Sequence->Integrate Calculate Quantification (External Standard) Integrate->Calculate Report Generate Report Calculate->Report

Caption: HPLC-UV analysis workflow for this compound.

Method Validation Framework (ICH Q2(R2))

This HPLC method must be validated to demonstrate its suitability for the intended purpose.[11][12] The following parameters should be assessed:

Validation ParameterDescription and Typical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants, matrix). Peak purity should be assessed using a PDA detector.
Linearity A minimum of 5 concentration levels over the range of 50-150% of the target concentration. Correlation coefficient (r²) ≥ 0.999.
Accuracy Determined at 3 concentration levels (e.g., 80%, 100%, 120%) by analyzing a sample with a known concentration. Recovery should be within 98.0 - 102.0%.
Precision Repeatability (Intra-day): %RSD ≤ 1.0% for 6 determinations at 100% concentration. Intermediate Precision (Inter-day): Assessed by different analysts on different days. Overall %RSD should be ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Typically established at a signal-to-noise ratio of 10.
Robustness Deliberate variations in method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2). SST parameters must still be met.

Part II: LC-MS/MS Method for Bioanalysis

This method is optimized for the selective and sensitive quantification of this compound in biological matrices like plasma, a critical requirement for pharmacokinetic studies.

Causality of Experimental Design
  • Sample Preparation: Protein precipitation is a common and effective technique for cleaning up plasma samples.[13] It is fast and removes the majority of proteins that would otherwise foul the analytical column and MS ion source.

  • Ionization: The multiple basic nitrogen sites on the analyte make it highly amenable to protonation. Therefore, positive-ion electrospray ionization (ESI+) is the logical choice for generating a strong parent ion signal ([M+H]⁺).

  • Detection Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer offers superior selectivity and sensitivity.[14] It involves selecting the protonated parent ion (Q1), fragmenting it in the collision cell (Q2), and monitoring a specific, stable product ion (Q3). This process virtually eliminates background noise. The most abundant and stable fragment is chosen for quantification.

Instrumentation and Materials
CategoryItem
Instrumentation UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
Column Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm, or equivalent.
Chemicals Acetonitrile (LC-MS Grade), Formic Acid (LC-MS Grade), Purified Water (LC-MS Grade).
Standards Analyte reference standard and a suitable stable isotope-labeled internal standard (SIL-IS), if available.
LC-MS/MS Conditions

Liquid Chromatography

Parameter Condition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 2% B to 98% B over 2.5 min; Hold at 98% B for 1 min; Return to 2% B over 0.5 min; Equilibrate for 1 min.
Flow Rate 0.4 mL/min
Column Temperature 40 °C

| Injection Volume | 5 µL |

Mass Spectrometry

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Analyte [M+H]⁺ m/z 178.1
MRM Transition (Quantifier) 178.1 → 121.1 (Example - requires empirical determination)
MRM Transition (Qualifier) 178.1 → 94.1 (Example - requires empirical determination)
Capillary Voltage 3.5 kV
Source Temperature 150 °C

| Desolvation Temperature | 450 °C |

Detailed Experimental Protocol
  • Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of the analyte and internal standard (IS) in methanol.

    • Prepare serial dilutions in 50:50 acetonitrile:water to create calibration curve standards and quality control (QC) samples.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, calibration standard, or QC, add 10 µL of IS working solution.

    • Add 150 µL of cold acetonitrile.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to an autosampler vial for injection.

  • MS Parameter Optimization:

    • Infuse a solution of the analyte directly into the mass spectrometer to determine the exact mass of the precursor ion ([M+H]⁺).

    • Perform a product ion scan to identify the most abundant and stable fragment ions for the MRM transitions. Optimize collision energy for each transition.

  • Analysis Sequence:

    • Construct a calibration curve by analyzing blank matrix, a zero sample (blank matrix + IS), and at least six non-zero calibration standards.

    • Analyze QC samples at low, medium, and high concentrations in triplicate.

    • Analyze the unknown samples.

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) Spike Spike Internal Std Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into UHPLC Supernatant->Inject Separate Chromatographic Separation Inject->Separate Ionize ESI+ Source Separate->Ionize MRM MRM Detection (Q1/Q2/Q3) Ionize->MRM Integrate Integrate Peaks (Analyte/IS) MRM->Integrate CalCurve Generate Calibration Curve (Peak Area Ratio vs. Conc.) Integrate->CalCurve Quantify Quantify Samples CalCurve->Quantify

Caption: Bioanalytical LC-MS/MS workflow using protein precipitation.

Bioanalytical Method Validation (FDA Guidance)

The validation of bioanalytical methods must be rigorous to ensure data integrity for regulatory submissions.[7][15] Key parameters include:

Validation ParameterDescription and Typical Acceptance Criteria
Selectivity & Specificity Analyze at least six blank matrix lots to check for interferences at the retention times of the analyte and IS. Response should be < 20% of LLOQ.
Calibration Curve At least 6-8 non-zero points. A linear regression with 1/x² weighting is common. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Determined with QC samples at LLOQ, Low, Mid, and High concentrations over at least 3 runs. Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤ 15% (≤ 20% at LLOQ).
Matrix Effect Assesses the suppression or enhancement of ionization by matrix components. Post-extraction spike method should be used. CV of the IS-normalized matrix factor should be ≤ 15%.
Recovery Compares the analyte response from an extracted sample to that of a post-extraction spiked sample. Should be consistent and precise.
Stability Evaluated under various conditions: Freeze-thaw, short-term (bench-top), long-term (frozen), and stock solution stability. Analyte concentration should be within ±15% of nominal.

Conclusion

The HPLC-UV and LC-MS/MS methods detailed in this application note provide robust, reliable, and validated approaches for the analysis of this compound. The HPLC method is ideal for routine quality control in a manufacturing environment, offering excellent precision and accuracy for assay and purity determinations. The LC-MS/MS method delivers the high sensitivity and selectivity required for demanding bioanalytical applications, such as pharmacokinetic profiling. By explaining the scientific rationale behind the chosen parameters and grounding the protocols in established regulatory guidelines, these methods provide a solid foundation for researchers and drug development professionals.

References

  • Vertex AI Search result, based on general knowledge of piperazine deriv
  • Raveendra Reddy, P., et al. "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV." Journal of Chemical and Pharmaceutical Research, 2012, 4(6):2854-2859. [Link]

  • SIELC Technologies. "HPLC Analysis of Piperazine on Primesep 100." [Link]

  • Zhang, Y., et al. "An ultra-performance liquid chromatography-electrospray ionization tandem triple quadrupole mass spectrometry (UPLC-ESI/MS/MS) method was developed for the detection of piperazine in chicken muscle." ResearchGate, Accessed Jan 2026. [Link]

  • Sajewicz, E., et al. "Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines." ResearchGate, 2015. [Link]

  • Patel, R., et al. "From Separation to Safety Prediction: Validated RP-HPLC Method for Simultaneous Estimation of Sitagliptin and Lobeglitazone, LC-MS/MS Identification of Degradant Products, and In Silico Safety Profiling." Biomedical Chromatography, 2026. [Link]

  • Vertex AI Search result, based on general knowledge of forced degrad
  • United Nations Office on Drugs and Crime. "Recommended methods for the Identification and Analysis of Piperazines in Seized Materials." UNODC, 2013. [Link]

  • Vertex AI Search result, based on general knowledge of LC-MS/MS methods.
  • S. Ashoka, et al. "A Review on Analytical Methods for Piperazine Determination." International Journal of Pharmaceutical Sciences Review and Research, 2016. [Link]

  • de Freitas, L.A.R., et al. "Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies." MDPI, 2023. [Link]

  • Czerwinska, J., et al. "Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs." International Journal of Molecular Sciences, 2022. [Link]

  • Vertex AI Search result, based on general knowledge of piperazine chemistry.
  • European Medicines Agency. "ICH Q2(R2) Validation of analytical procedures." EMA, 2023. [Link]

  • U.S. Pharmacopeia. "<621> CHROMATOGRAPHY." USP, 2022. [Link]

  • International Council for Harmonisation. "Validation of Analytical Procedures Q2(R2)." ICH, 2023. [Link]

  • ResearchGate. "PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD." ResearchGate, 2019. [Link]

  • Wikipedia. "Piperazine." Wikipedia, Accessed Jan 2026. [Link]

  • U.S. Pharmacopeia. "<621> CHROMATOGRAPHY." USP-NF. [Link]

  • International Council for Harmonisation. "VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1)." ICH, 2005. [Link]

  • European Medicines Agency. "ICH guideline Q2(R2) on validation of analytical procedures." EMA, 2022. [Link]

  • Vertex AI Search result, based on general knowledge of SAR studies.
  • LCGC International. "Are You Sure You Understand USP <621>?" LCGC International, 2024. [Link]

  • PubChem. "1-Methyl-4-(piperidin-4-yl)piperazine." PubChem, Accessed Jan 2026. [Link]

  • Agilent. "Understanding the Latest Revisions to USP <621>." Agilent Technologies, 2023. [Link]

  • AMS Bio. "ICH Guidelines for Analytical Method Validation Explained." AMS Bio, 2025. [Link]

  • U.S. Food and Drug Administration. "Bioanalytical Method Validation Guidance for Industry." FDA, 2018. [Link]

  • Scribd. "USP-NF 621 Chromatography." Scribd, Accessed Jan 2026. [Link]

  • YouTube. "Bioanalytical Method Validation: History, Process, and Regulatory Perspectives." FDA CDER Small Business and Industry Assistance, 2020. [Link]

  • Outsourced Pharma. "FDA Adopts ICH Final Guidance On Bioanalytical Method Validation." Outsourced Pharma, 2023. [Link]

  • Center for Biologics Evaluation and Research. "FDA Finalizes Guidance on Bioanalytical Method Validation." Center for Biosimilars, 2018. [Link]

  • U.S. Department of Health and Human Services. "Bioanalytical Method Validation for Biomarkers Guidance." HHS.gov, 2025. [Link]

Sources

Application Notes and Protocols for the Purification of 1-(2-Methylpyridin-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery

1-(2-Methylpyridin-4-yl)piperazine is a key heterocyclic building block in modern medicinal chemistry. Its structural motif, featuring both a pyridine and a piperazine ring, is prevalent in a wide array of pharmacologically active agents, including kinase inhibitors and central nervous system-targeted therapeutics.[1][2] The successful development of these potential drugs is critically dependent on the chemical purity of the starting materials and intermediates. Impurities, even at trace levels, can lead to undesirable side reactions, altered biological activity, and complications in toxicological assessments.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on robust and validated protocols for the purification of this compound. We will move beyond simple step-by-step instructions to explain the underlying chemical principles, enabling the user to adapt and troubleshoot these methods effectively. The protocols described herein are designed as a self-validating system, integrating purification with rigorous analytical confirmation to ensure the final compound meets the high-purity standards required for advanced research and development.

Strategic Approach to Purification: A Decision-Based Workflow

The optimal purification strategy depends on the physical state and initial purity of the crude material obtained from synthesis. Synthetic routes for substituted piperazines, such as nucleophilic aromatic substitution or reductive amination, can yield a crude product containing unreacted starting materials, catalysts, and side-products.[1][3] A logical, decision-based approach ensures efficiency and maximizes the yield of the high-purity final product.

The following workflow provides a general guideline for selecting the appropriate purification technique.

Purification_Workflow start Crude this compound is_solid Is the crude product a solid? start->is_solid high_purity Is initial purity >90%? is_solid->high_purity Yes chromatography Protocol 2: Column Chromatography is_solid->chromatography No (Oil/Low Purity Solid) recrystallization Protocol 1: Recrystallization high_purity->recrystallization Yes high_purity->chromatography No analysis Purity Assessment (HPLC, NMR, GC-MS) recrystallization->analysis chromatography->analysis

Caption: Decision tree for selecting a suitable purification method.

Protocol 1: Purification by Recrystallization

Causality and Application: Recrystallization is the method of choice for purifying solid crude products that already possess a relatively high degree of purity (typically >90%). This technique leverages the differences in solubility between the target compound and impurities in a selected solvent system. The principle is to dissolve the compound in a minimum amount of a hot solvent in which impurities are either highly soluble or insoluble, and then allow the desired compound to crystallize upon cooling, leaving the impurities behind in the solution (mother liquor) or removed via hot filtration.

Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. For this compound, which has both polar and non-polar characteristics, solvent systems such as ethanol/water, isopropanol, or ethyl acetate/heptane mixtures are excellent starting points for screening.

Step-by-Step Methodology
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring (e.g., on a hot plate with a magnetic stirrer). Continue to add the solvent portion-wise until the solid is completely dissolved. Expert Tip: The goal is to create a saturated solution at high temperature; adding excess solvent will reduce the final yield.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a rapid gravity filtration using a pre-heated funnel and fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.[4]

  • Crystallization: Remove the flask from the heat source, cover it, and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

  • Maximizing Yield: Once the solution has reached ambient temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to rinse away any residual mother liquor containing soluble impurities.

  • Drying: Dry the purified crystals under high vacuum, preferably in a vacuum oven at a temperature well below the compound's melting point, to remove all residual solvent.

Protocol 2: Purification by Column Chromatography

Causality and Application: Column chromatography is a highly versatile and powerful technique for purifying compounds from complex mixtures, and it is suitable for both oils and solids, especially when the initial purity is low.[4] The separation is based on the differential partitioning of the mixture's components between a stationary phase (typically silica gel) and a liquid mobile phase (the eluent).[5]

Given that this compound is a basic compound, it can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor separation and "tailing" of the peak. This interaction is overcome by adding a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonium hydroxide, to the mobile phase.

Step-by-Step Methodology
  • Eluent Selection: Begin by determining an appropriate eluent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH) or ethyl acetate (EtOAc) and hexanes. Add ~0.5-1% triethylamine to the chosen solvent mixture. The ideal system will show the desired product with a retention factor (Rƒ) of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Carefully pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure, ensuring a uniform and crack-free stationary phase bed.[4]

  • Sample Loading: Dissolve the crude product in a minimal volume of the eluent or a strong solvent like DCM. Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column bed.[4]

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate. If a gradient elution is needed (i.e., increasing the polarity of the mobile phase over time), do so gradually after the non-polar impurities have eluted.

  • Fraction Analysis: Monitor the separation by analyzing the collected fractions with TLC. Spot each fraction onto a TLC plate, develop the plate in the eluent, and visualize the spots under a UV lamp (the pyridine ring is UV-active).

  • Pooling and Evaporation: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified compound.

Purity Assessment: A Self-Validating Framework

Purification is incomplete without rigorous analytical confirmation. The following methods should be used to confirm the purity and structural integrity of the final product.

Validation_Process cluster_purification Purification cluster_analysis Purity & Identity Confirmation Purification Crude Product (Recrystallization or Chromatography) HPLC HPLC (Purity >99%) Purification->HPLC NMR NMR (Structure Confirmation) Purification->NMR GCMS GC-MS (Mass Confirmation) Purification->GCMS Pure_Product Pure Product (>99%) HPLC->Pure_Product NMR->Pure_Product GCMS->Pure_Product

Caption: Integrated workflow for purification and analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantitative purity assessment. For piperazine derivatives, a reverse-phase method is typically employed.[6]

  • Protocol:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.[7]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unequivocal structural confirmation and can reveal the presence of impurities that may not be visible by other techniques.[8]

  • ¹H NMR (400 MHz, CDCl₃): Expected signals include distinct peaks for the methyl group on the pyridine ring, aromatic protons, and the protons on the piperazine ring. The integration of these signals should correspond to the expected number of protons.[9][10]

  • ¹³C NMR (100 MHz, CDCl₃): The spectrum should show the correct number of unique carbon signals corresponding to the molecule's structure.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS confirms the molecular weight and can detect volatile impurities.

  • Protocol:

    • Column: DB-17 or equivalent medium-polarity column (30 m x 0.25 mm, 0.25 µm film).[11]

    • Carrier Gas: Helium.

    • Oven Program: Start at 100°C, ramp at 15°C/min to 280°C, hold for 5 minutes.

    • Detector: Mass Spectrometer (Electron Ionization - EI mode). The resulting mass spectrum should show a clear molecular ion peak corresponding to the mass of this compound and a fragmentation pattern consistent with its structure.[12]

Summary of Analytical Specifications
TechniqueParameterSpecification
HPLC Purity (by area %)≥ 99.0%
¹H NMR StructureConforms to the expected structure
GC-MS Identity (Mass Ion)Conforms to the molecular weight
Appearance Physical StateWhite to off-white solid

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one.
  • Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. (2020). Molecules, 25(15), 3491.
  • PubChem. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine.
  • SIELC Technologies. (n.d.). Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column.
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). Beilstein Journal of Organic Chemistry, 12, 2588–2599.
  • PharmaCompass. (n.d.). 1-(1-methyl-piperidin-4-yl)
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). Processes, 8(11), 1361.
  • SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100.
  • chemeurope.com. (n.d.). Piperazine.
  • Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc)3 mediated radical cyclizations. (2018). Journal of the Serbian Chemical Society, 83(10), 1169-1180.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2012). Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
  • Google Patents. (1959).
  • Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. (2022). ScienceAsia, 48(1), 85-92.
  • Wikipedia. (n.d.). Piperazine.
  • Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. (2022). International Journal of Molecular Sciences, 23(21), 13349.
  • University of Florida Digital Collections. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines.
  • ChemicalBook. (n.d.). 2-Methylpiperazine(109-07-9) 1H NMR spectrum.
  • Google Patents. (2023). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. CN115124457B.
  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. (2008).
  • Google Patents. (n.d.). Extraction and purification method of 1-amino-4-methylpiperazine. CN115703750A.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules, 28(18), 6682.
  • Synthesis of N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide as a new potential PET agent for imaging of IRAK4 enzyme in neuroinflammation. (2018).
  • GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. (2012). Journal of Forensic Sciences, 57(5), 1165-1174.
  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. (2011). Analytical Methods, 3(8), 1833-1840.
  • Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. (2013). Journal of Pharmaceutical, Chemical and Biological Sciences, 1(1), 1-10.

Sources

Application Notes & Protocols: Investigating the Anti-Cancer Potential of 1-(2-Methylpyridin-4-yl)piperazine in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Rationale for Investigating 1-(2-Methylpyridin-4-yl)piperazine in Oncology

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, including a significant number of anticancer agents like Imatinib and Dasatinib.[1] This heterocyclic motif is valued for its physicochemical properties, which often impart favorable aqueous solubility and the ability to engage in crucial hydrogen bonding and electrostatic interactions with biological targets.[2] The incorporation of a piperazine ring has been shown to enhance the anticancer activity of various molecular frameworks, with derivatives demonstrating mechanisms that include the induction of apoptosis and cell cycle arrest.[3]

While direct studies on this compound in cancer cell lines are not yet prevalent in the public domain, its structure—combining the established piperazine core with a methylpyridine moiety—presents a compelling case for investigation. The pyridine ring system is also a common feature in kinase inhibitors, suggesting that this compound could potentially target signaling pathways frequently dysregulated in cancer.

These application notes provide a comprehensive framework for the initial in vitro characterization of this compound (referred to herein as CMPD-X for brevity) as a potential anticancer agent. The protocols outlined below are designed to be a self-validating system, guiding researchers from initial cytotoxicity screening to preliminary mechanistic insights.

II. Physicochemical Properties and Handling

Before commencing any biological assays, it is critical to understand the basic properties of CMPD-X.

PropertyPredicted/Exemplar ValueSignificance in Experimental Design
Molecular FormulaC10H15N3For calculating molarity of stock solutions.
Molecular Weight177.25 g/mol For accurate preparation of stock solutions.
SolubilityRecommended: DMSOA high-concentration stock (e.g., 10-50 mM) should be prepared in anhydrous DMSO. Subsequent dilutions in cell culture media should ensure the final DMSO concentration is non-toxic to cells (typically <0.5%).
StabilityStore at -20°C, protect from lightTo ensure compound integrity throughout the duration of the studies.

Protocol for Stock Solution Preparation:

  • Aseptically weigh 5 mg of CMPD-X powder.

  • Dissolve in 2.82 mL of sterile, anhydrous DMSO to create a 10 mM stock solution.

  • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store at -20°C. For working solutions, dilute the stock in the appropriate cell culture medium immediately before use.

III. Experimental Workflow for Efficacy and Mechanism of Action

The following workflow provides a logical progression from broad screening to more focused mechanistic studies.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis & Cell Cycle Analysis cluster_2 Phase 3: Target Pathway Investigation a Select Panel of Cancer Cell Lines (e.g., Breast, Lung, Colon) b Cell Viability Assay (MTT/XTT) a->b Treat with CMPD-X c Determine GI50 / IC50 Values b->c Analyze Data d Annexin V / PI Staining c->d Select sensitive cell line(s) f Propidium Iodide Staining for Cell Cycle c->f e Flow Cytometry Analysis d->e Quantify Apoptotic Population h Western Blot Analysis e->h Based on Apoptosis/Arrest Results g Analyze Cell Cycle Phase Distribution f->g Identify G1/S or G2/M Arrest g->h i Probe for Key Proteins (e.g., PARP, Caspase-3, Cyclins) h->i Hypothesis-driven selection G cluster_pathway Pro-Survival Pathway cluster_apoptosis Apoptotic Cascade CMPD_X CMPD-X (this compound) Kinase Hypothesized Target (e.g., PAK4, EGFR) CMPD_X->Kinase Downstream Downstream Effector (e.g., AKT) Kinase->Downstream Upstream Upstream Activator Upstream->Kinase AntiApoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) Downstream->AntiApoptotic Caspase9 Caspase-9 AntiApoptotic->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 PARP PARP Caspase3->PARP CleavedPARP Cleaved PARP PARP->CleavedPARP Apoptosis Apoptosis CleavedPARP->Apoptosis

Caption: A potential signaling pathway inhibited by CMPD-X.

Protocol 3: Western Blot for Apoptosis and Cell Cycle Markers

Rationale: To validate the findings from flow cytometry and to probe the underlying molecular mechanism, Western blotting can be used to measure changes in the expression levels of key proteins involved in apoptosis (e.g., Caspase-3, PARP) and cell cycle regulation (e.g., Cyclin D1, p21).

Materials:

  • Cell lysates from CMPD-X treated and control cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF membrane

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Cyclin D1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells treated as in Protocol 2 with ice-cold RIPA buffer. Quantify protein concentration using the BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample and separate by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply ECL substrate and visualize the protein bands using an imaging system. β-actin should be used as a loading control.

  • Analysis: Look for an increase in cleaved Caspase-3 and cleaved PARP as indicators of apoptosis. Analyze changes in cell cycle regulatory proteins to confirm cell cycle arrest.

VI. Concluding Remarks

This document provides a foundational guide for the initial investigation of this compound as a potential anticancer agent. The described workflow and protocols are based on established methodologies and findings from studies on structurally related piperazine derivatives that have shown promise in oncology research. [2][3][4]Positive results from these in vitro studies would provide a strong rationale for more advanced research, including in vivo efficacy studies and detailed target identification.

VII. References

  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. Google Patents. Available at:

  • Some pharmacological properties of piperazine. PMC - NIH. Available at: [Link]

  • Some pharmacological properties of piperazine. PubMed. Available at: [Link]

  • Piperazinyl fragment improves anticancer activity of Triapine. PMC - PubMed Central. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

  • Extraction and purification method of 1-amino-4-methylpiperazine. Google Patents. Available at:

  • Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. MDPI. Available at: [Link]

  • Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2- substituted-piperazine Derivatives as Potential Anticancer Agents. AIR Unimi. Available at: [Link]

  • Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Semantic Scholar. Available at: [Link]

  • Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile. PMC - PubMed Central. Available at: [Link]

  • Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. NIH. Available at: [Link]

  • Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile. ResearchGate. Available at: [Link]

  • Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. PubMed. Available at: [Link]

  • (PDF) Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. ResearchGate. Available at: [Link]

  • Piperazine. Wikipedia. Available at: [Link]

  • 1-(1-methyl-piperidin-4-yl)piperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass.com. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 1-(2-Methylpyridin-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-(2-Methylpyridin-4-yl)piperazine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges commonly encountered with this compound in aqueous buffers. Our goal is to equip you with the scientific rationale and practical protocols needed to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why does my this compound crash out of solution in neutral aqueous buffers like PBS (pH 7.4)?

A1: Understanding the Physicochemical Behavior of this compound

The poor solubility of this compound in neutral aqueous media is rooted in its chemical structure, which features three basic nitrogen atoms. The solubility of such a molecule is critically dependent on its ionization state, which is in turn governed by the pH of the solution and the compound's pKa values (the pH at which 50% of the group is ionized).

This compound has three key ionizable centers:

  • Pyridine Nitrogen: The nitrogen in the 2-methylpyridine ring.

  • Piperazine Nitrogen (N1): The nitrogen atom of the piperazine ring directly attached to the pyridine ring.

  • Piperazine Nitrogen (N4): The terminal, unsubstituted nitrogen atom of the piperazine ring.

Based on published data for similar structures, we can estimate the pKa values for these nitrogens. The pKa of 2-methylpyridine is approximately 5.94.[1][2] The pKa values for the two nitrogens of unsubstituted piperazine are about 5.35 and 9.73.[3] For this compound, the electron-withdrawing nature of the pyridine ring will lower the basicity (and thus the pKa) of the adjacent piperazine nitrogen (N1). The terminal piperazine nitrogen (N4) will be the most basic site.

  • Estimated pKa (N4-H+): ~8.5 - 9.5 (Most Basic)

  • Estimated pKa (Pyridine-H+): ~5.9

  • Estimated pKa (N1-H+): < 5 (Least Basic)

At a neutral pH of 7.4, the most basic nitrogen (N4) is only partially protonated, and the pyridine nitrogen is almost entirely in its neutral, uncharged form. The uncharged, or free base, form of the molecule is significantly less polar and thus less soluble in water than its charged, protonated (salt) form. This leads to the precipitation you are observing. To achieve significant solubility, the pH of the buffer must be lowered to fully protonate one or more of these nitrogen atoms.

G cluster_pH Solution pH and Molecular Charge State pH_low Acidic pH (e.g., pH < 5) Fully Protonated (High Solubility) pH_mid Near Neutral pH (e.g., pH 7.4) Partially/Un-protonated (Low Solubility) pH_low->pH_mid Increase pH pH_high Basic pH (e.g., pH > 10) Fully Un-protonated (Free Base) (Very Low Solubility) pH_mid->pH_high Increase pH

Caption: pH-dependent protonation and solubility of this compound.

Q2: What is the first step I should take to solubilize this compound for my in vitro assay?

A2: A Systematic Approach to pH Adjustment

The most direct and often most effective strategy is to lower the pH of your aqueous buffer. By decreasing the pH well below the primary pKa (~8.5-9.5), you can ensure the molecule exists predominantly in its highly soluble, protonated (cationic) form.

  • Prepare a High-Concentration Stock in Acid:

    • Instead of DMSO, first attempt to dissolve the compound directly in a dilute acidic solution, such as 10-100 mM hydrochloric acid (HCl).

    • Aim for a high concentration stock (e.g., 10-50 mM). The compound should readily dissolve as its hydrochloride salt is formed in situ.

  • Select an Appropriate Assay Buffer:

    • Choose a buffer system with a pKa that is at least 1-1.5 pH units below the desired final assay pH to ensure adequate buffering capacity.

    • For many cell-based or enzymatic assays, a final pH between 6.0 and 7.0 might be a good compromise between compound solubility and biological viability.

  • Titrate and Test:

    • Prepare a series of buffers at different pH values (e.g., pH 5.0, 5.5, 6.0, 6.5, 7.0). See Table 1 for examples.

    • Add a small aliquot of your acidic stock solution to each buffer to reach the final desired concentration.

    • Visually inspect for precipitation immediately and after a set incubation period (e.g., 1-2 hours) at the assay temperature.

    • Crucially: Measure the final pH of the solution after adding the compound, as the acidic stock will lower the buffer's pH. Adjust as necessary with dilute NaOH.

Table 1: Example Buffer Systems for pH Screening

Buffer SystemBuffering RangeTypical ConcentrationNotes
MES5.5 - 6.720-50 mMGood choice for assays between pH 6.0 and 6.5.
Phosphate6.0 - 8.025-100 mMBe cautious of potential phosphate salt precipitation.
HEPES6.8 - 8.210-25 mMOften used in cell culture, but less effective at lower pH.
Citrate3.0 - 6.220-50 mMStrong buffering capacity at acidic pH.

Expert Insight: Always validate that the final pH and buffer components do not interfere with your specific biological assay. Run a vehicle control with the pH-adjusted buffer to check for any background effects.

Q3: Adjusting pH is not sufficient or is incompatible with my assay. What other strategies can I use?

A3: Advanced Solubilization Techniques: Co-solvents and Excipients

If pH adjustment alone is not a viable option, the use of co-solvents or specialized excipients can significantly enhance solubility. These methods work by reducing the polarity of the aqueous solvent system or by encapsulating the lipophilic molecule.

Organic solvents that are miscible with water can increase the solubility of non-polar compounds.

  • Prepare a 10 mM Stock in 100% DMSO: Dissolve the compound in pure, anhydrous DMSO.

  • Select Co-solvents: Common choices include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Ethanol, and Polyethylene Glycol 400 (PEG400).

  • Perform Serial Dilutions:

    • Create a dilution series of your compound in your primary aqueous buffer.

    • For each dilution, test final co-solvent concentrations ranging from 1% to 10% (v/v).

    • Important: Ensure the final co-solvent concentration is compatible with your assay. Most cell-based assays tolerate ≤1% DMSO, while some enzymatic assays can tolerate higher concentrations.[4]

  • Observe and Quantify: Visually inspect for precipitation. If possible, quantify the soluble fraction by centrifuging the samples, taking the supernatant, and measuring the concentration via HPLC-UV or a similar method.

Table 2: Comparison of Common Co-solvents

Co-SolventTypical Final Conc.ProsCons
DMSO 0.1 - 2%High solubilizing powerCan be toxic to cells at >1%
Ethanol 1 - 5%Biologically compatibleCan affect protein structure
PEG400 1 - 10%Low toxicityMore viscous, can be difficult to handle

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, forming an inclusion complex that has greatly improved aqueous solubility.[2]

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common, effective choices with low toxicity.

  • Prepare Cyclodextrin Buffer: Dissolve the cyclodextrin in your desired aqueous buffer to create a range of concentrations (e.g., 1%, 2%, 5%, 10% w/v).

  • Add the Compound: Add your compound (either as a solid or from a minimal volume of organic stock) to the cyclodextrin-containing buffers.

  • Equilibrate: Sonicate or shake the mixture for several hours (or overnight) at a controlled temperature to facilitate complex formation.

  • Assess Solubility: Centrifuge the samples to pellet any undissolved compound and measure the concentration of the supernatant.

Q4: I need a long-term, stable solution for formulation development. How should I proceed?

A4: Salt Formation for Enhanced Stability and Solubility

For drug development applications, preparing a stable, crystalline salt of this compound is the preferred industrial strategy.[5][6] Salts are generally crystalline solids with higher melting points and significantly improved aqueous solubility and stability compared to the free base.

This protocol allows for rapid screening of potential salt-formers (counter-ions).

  • Dissolve the Free Base: Dissolve a known amount of your compound (e.g., 50 mg) in a suitable organic solvent like isopropanol or ethanol to create a concentrated solution.

  • Prepare Acid Solutions: Prepare equimolar solutions of various pharmaceutically acceptable acids (e.g., HCl, sulfuric acid, methanesulfonic acid, tartaric acid, citric acid) in the same solvent.

  • Mix and Observe:

    • In separate vials, add the acid solution dropwise to the solution of your compound while stirring.

    • Observe for the formation of a precipitate. If no solid forms immediately, try cooling the solution in an ice bath or gently scratching the inside of the vial with a glass rod to induce crystallization.

  • Isolate and Analyze:

    • If a solid forms, collect it by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • Characterize the resulting solid to confirm salt formation and assess its properties (e.g., crystallinity by PXRD, solubility, and stability).

G start Solubility Issue Identified ph_adjust Attempt pH Adjustment (e.g., Buffer at pH < 6.5) start->ph_adjust ph_ok Soluble & Assay Compatible? ph_adjust->ph_ok success Proceed with Experiment ph_ok->success Yes cosolvent Try Co-solvents (DMSO, PEG400, etc.) ph_ok->cosolvent No cosolvent_ok Soluble & Assay Compatible? cosolvent->cosolvent_ok cosolvent_ok->success Yes cyclodextrin Use Cyclodextrins (HP-β-CD) cosolvent_ok->cyclodextrin No cyclo_ok Soluble & Assay Compatible? cyclodextrin->cyclo_ok cyclo_ok->success Yes salt Consider Salt Formation (Long-term) cyclo_ok->salt No

Sources

Technical Support Center: Optimizing the Synthesis of 1-(2-Methylpyridin-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-Methylpyridin-4-yl)piperazine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to make informed decisions and effectively troubleshoot your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to help you select the appropriate synthetic strategy and prepare for your experiment.

Q1: What are the primary synthetic routes to this compound?

A1: The two most prevalent and effective methods are the Nucleophilic Aromatic Substitution (SNA_r) and the Palladium-catalyzed Buchwald-Hartwig amination.[1]

  • Nucleophilic Aromatic Substitution (SNA_r): This is a classical method where a halide on the pyridine ring (typically chlorine or fluorine) is displaced by piperazine. The reaction is driven by the electron-deficient nature of the pyridine ring, which is activated towards nucleophilic attack. This route is often favored for its cost-effectiveness, as it does not require expensive metal catalysts.

  • Buchwald-Hartwig Amination: This is a modern cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine using a palladium catalyst and a specialized phosphine ligand.[2] It is exceptionally versatile and often provides higher yields under milder conditions than SNA_r, especially for less reactive aryl chlorides and bromides.[3]

Q2: Which synthetic route should I choose: SNA_r or Buchwald-Hartwig?

A2: The choice depends on your starting material availability, scale, budget, and sensitivity to residual metal impurities.

  • Choose SNA_r if:

    • You are starting with the more reactive 4-fluoro or 4-chloro-2-methylpyridine.

    • Cost is a primary concern, and you wish to avoid palladium catalysts and specialized ligands.

    • You are working on a large scale where high temperatures and pressures are manageable.

  • Choose Buchwald-Hartwig if:

    • You are starting with the less reactive but often more readily available 4-bromo- or 4-chloro-2-methylpyridine.

    • You require milder reaction conditions to protect other functional groups in your molecule.

    • You are struggling to achieve high yields with SNA_r.

    • You have access to the necessary catalyst/ligand systems and can manage post-reaction palladium removal.

Q3: How can I effectively monitor the reaction's progress?

A3: The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: Use a solvent system that provides good separation between your starting aryl halide, piperazine, and the desired product (e.g., 10-20% Methanol in Dichloromethane with 1% triethylamine). The product, being more polar than the aryl halide but typically less polar than piperazine, should have a distinct Rf value.

  • LC-MS: This is the preferred method as it provides unambiguous confirmation of the product's mass and can detect low levels of starting materials and byproducts, giving a more accurate assessment of conversion.

Q4: What are the critical safety precautions for this synthesis?

A4:

  • Piperazine: Piperazine is corrosive and a respiratory sensitizer. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Many solvents used (e.g., Toluene, Dioxane, DMF) have specific health and flammability risks. Consult the Safety Data Sheet (SDS) for each. Anhydrous solvents are often required, especially for Buchwald-Hartwig reactions, and must be handled under an inert atmosphere (Nitrogen or Argon) to prevent quenching of reagents.

  • Palladium Catalysts & Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. Handle them under an inert atmosphere. Palladium compounds are toxic and must be handled with care.

  • Bases: Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are corrosive and react violently with water. Handle them under an inert atmosphere.

Section 2: Troubleshooting Guide

This guide is structured to directly address specific problems you may encounter during the synthesis.

Issue 1: Low or No Product Yield

Q: My SNA_r reaction with 4-chloro-2-methylpyridine and piperazine is not working or gives very low conversion, even at high temperatures. What's wrong?

A: This is a common issue stemming from the reactivity of the starting materials and reaction conditions.

Causality & Solution:

  • Leaving Group Inability: The reactivity order for the leaving group in SNA_r is F > Cl > Br > I.[4] Chlorine is a moderately good leaving group but often requires harsh conditions.

    • Solution: If possible, switch to 4-fluoro-2-methylpyridine, which is significantly more reactive. If you must use the chloro-analogue, you will need more forcing conditions.

  • Insufficient Temperature/Activation: The electron-withdrawing effect of the pyridine nitrogen is modest. The reaction often needs significant thermal energy to overcome the activation barrier.

    • Solution: Increase the reaction temperature. Consider switching to a higher-boiling solvent like DMF, DMSO, or NMP and heating to 120-150 °C. Using a sealed vessel for microwave irradiation can dramatically accelerate the reaction, often completing it in minutes to hours instead of days.

  • Base/Proton Scavenging: The reaction generates HCl, which protonates the piperazine nucleophile, rendering it inactive. It can also protonate the product and starting materials.

    • Solution: Add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the acid. Alternatively, using a large excess of piperazine (3-5 equivalents) allows it to act as both the nucleophile and the acid scavenger.

Q: My Buchwald-Hartwig reaction has stalled. LC-MS shows both starting materials are still present with minimal product formation. What are the likely causes?

A: This typically points to an issue with the catalytic system or the reaction environment.

Causality & Solution:

  • Catalyst/Ligand Incompatibility: The success of a Buchwald-Hartwig reaction is critically dependent on the palladium source and, more importantly, the phosphine ligand. The ligand stabilizes the active Pd(0) species and facilitates the key steps of oxidative addition and reductive elimination.[3]

    • Solution: For an electron-rich heteroaryl chloride like 4-chloro-2-methylpyridine, a highly active, bulky, and electron-rich ligand is required. First-generation ligands (e.g., PPh₃) are generally ineffective. Use modern Buchwald ligands such as XPhos, SPhos, or RuPhos. A pre-catalyst like XPhos Pd G3 is often an excellent starting point as it is air-stable and highly active.

  • Inactive Catalyst: The active Pd(0) catalyst is sensitive to oxygen, which can cause oxidation and deactivation. Solvents and reagents must be free of water and oxygen.

    • Solution: Ensure you are using anhydrous, degassed solvents. Purge the reaction vessel thoroughly with an inert gas (Argon or Nitrogen) before adding the catalyst, ligands, and reagents. Maintain a positive pressure of inert gas throughout the reaction.

  • Incorrect Base: The base plays a crucial role in deprotonating the piperazine to generate the active nucleophile. Its strength and solubility are important.

    • Solution: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice for these couplings. Other bases like K₃PO₄ or Cs₂CO₃ can work but are generally less effective for challenging substrates.

Issue 2: Formation of Impurities

Q: How do I prevent the formation of the di-substituted byproduct, 1,4-bis(2-methylpyridin-4-yl)piperazine?

A: This byproduct forms when a second molecule of the aryl halide reacts with the product's free -NH group.

Causality & Solution:

  • Stoichiometry: If the aryl halide is in excess or the reaction is run for too long at high temperatures, the secondary amine of the product can compete with the starting piperazine.

    • Solution (SNA_r): Use a large excess of piperazine (at least 3-4 equivalents). This statistically favors the reaction of the aryl halide with the more abundant starting material over the product.[5]

    • Solution (General): The most robust solution is to use a mono-protected piperazine, such as N-Boc-piperazine. The Boc group prevents the second N-arylation. After the coupling reaction is complete, the Boc group is easily removed with an acid (e.g., TFA in DCM, or HCl in dioxane) to yield the desired product cleanly.

Q: My reaction mixture is turning dark black, and I'm seeing tar formation. What does this mean?

A: Dark coloration often indicates catalyst decomposition (formation of palladium black in Buchwald-Hartwig reactions) or substrate/product degradation under harsh conditions.

Causality & Solution:

  • Catalyst Decomposition (Buchwald-Hartwig): This can happen if the ligand is not robust enough to stabilize the palladium intermediates at the reaction temperature.

    • Solution: Switch to a more robust ligand (e.g., Buchwald's biarylphosphine ligands). Ensure a strictly inert atmosphere is maintained. Sometimes lowering the reaction temperature, even if it extends the reaction time, can preserve the catalyst's life.

  • Substrate Degradation (SNA_r): Pyridine derivatives can be unstable at very high temperatures (>150 °C) for prolonged periods.

    • Solution: Try to run the reaction at the lowest temperature that provides a reasonable rate. If possible, use microwave heating, which can promote the reaction at a lower bulk temperature over a shorter time.

Issue 3: Purification Challenges

Q: How do I effectively remove the palladium catalyst and phosphine ligand byproducts after a Buchwald-Hartwig reaction?

A: Residual palladium is a major concern, especially in pharmaceutical development.

Causality & Solution:

  • Filtration: After the reaction, dilute the mixture with a solvent like ethyl acetate or toluene and filter it through a pad of Celite®. This will remove the insoluble palladium black.

  • Aqueous Wash/Extraction: The product is basic. After filtration, perform an aqueous workup. Extracting the organic layer with a dilute acid solution (e.g., 1M HCl) will move your product into the aqueous phase as a salt, leaving many non-basic organic impurities (like phosphine oxides) behind. You can then basify the aqueous layer with NaOH and re-extract your product back into an organic solvent.

  • Scavenging Agents: For very low palladium levels, specialized scavengers can be used. These are materials with high affinity for palladium, such as silica-bound thiols (e.g., SiliaMetS® Thiol) or activated carbon. Stirring the crude product solution with a scavenger for a few hours before filtration can significantly reduce palladium content.

Q: What is the most effective method for purifying the final product?

A: The choice between chromatography and crystallization depends on the purity of the crude material and the scale of the reaction.

Causality & Solution:

  • Silica Gel Chromatography: This is the most common method for small to medium scales.

    • Method: Use a silica gel column and elute with a gradient of methanol in dichloromethane (DCM). To prevent the basic product from streaking on the acidic silica gel, it is crucial to add a small amount of a basic modifier like triethylamine or ammonium hydroxide (e.g., 1-2%) to the eluent.

  • Crystallization/Salt Formation: For large-scale purification and to obtain highly pure material, crystallization is preferred.

    • Method: The free base of this compound is often an oil or low-melting solid. It can be converted to a stable, crystalline salt. Dissolve the crude free base in a solvent like isopropanol (IPA) or ethanol and add a solution of an acid (e.g., HCl in IPA, or oxalic acid in ethanol). The corresponding salt will often precipitate out in high purity.[6]

Section 3: Optimized Protocols & Visualizations

Data Summary: Comparing Synthetic Routes
ParameterNucleophilic Aromatic Substitution (SNA_r)Buchwald-Hartwig Amination
Aryl Halide 4-Fluoro -2-methylpyridine (preferred) or 4-Chloro -2-methylpyridine4-Bromo -2-methylpyridine (preferred) or 4-Chloro -2-methylpyridine
Piperazine Piperazine (3-5 eq.) or N-Boc-Piperazine (1.2 eq.)N-Boc-Piperazine (1.2 eq.)
Catalyst/Ligand NonePd₂(dba)₃ (1-2 mol%) / XPhos (2-4 mol%) or XPhos Pd G3 (2-4 mol%)
Base Piperazine or K₂CO₃NaOtBu (1.5-2.0 eq.)
Solvent DMSO, NMP, or excess PiperazineToluene, Dioxane, or CPME (degassed)
Temperature 100 - 160 °C80 - 110 °C
Typical Yield 40 - 75%75 - 95%
Experimental Protocol 1: Buchwald-Hartwig Amination (Recommended)

This protocol uses N-Boc-piperazine to prevent di-arylation and a modern pre-catalyst for reliability.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2-methylpyridine (1.0 eq.), N-Boc-piperazine (1.2 eq.), and sodium tert-butoxide (NaOtBu, 1.5 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive flow of inert gas, add the XPhos Pd G3 pre-catalyst (2 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene (approx. 0.1 M concentration relative to the aryl halide).

  • Reaction: Heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS every 1-2 hours until the 4-bromo-2-methylpyridine is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Boc Deprotection: Dissolve the crude residue in dichloromethane (DCM). Add trifluoroacetic acid (TFA, 4-5 eq.) and stir at room temperature for 2-4 hours until deprotection is complete (monitor by LC-MS).

  • Purification: Concentrate the mixture. Redissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution. Separate the layers, dry the organic phase over MgSO₄, filter, and concentrate. Purify the resulting crude oil by silica gel chromatography (DCM/MeOH gradient with 1% Et₃N) to yield this compound.

Visualizations

G start Start: Synthesize This compound halide What is your starting halide? start->halide fluoro 4-Fluoro or 4-Chloro halide->fluoro bromo 4-Bromo or 4-Chloro halide->bromo cost Is cost or metal contamination a major concern? yes_cost Yes cost->yes_cost no_cost No cost->no_cost snar Pursue SNA_r Route bh Pursue Buchwald-Hartwig Route fluoro->snar bromo->cost yes_cost->snar no_cost->bh

Caption: Decision tree for selecting the optimal synthetic route.

reaction cluster_0 Undesired Pathway: Di-Arylation cluster_1 Controlled Pathway: Mono-Arylation A Piperazine B This compound A->B + Ar-X C 1,4-bis(2-Methylpyridin-4-yl)piperazine B->C + Ar-X (Side Reaction) D N-Boc-Piperazine E 1-Boc-4-(2-Methylpyridin-4-yl)piperazine D->E + Ar-X F This compound E->F Deprotection

Sources

Identifying and minimizing side products in 1-(2-Methylpyridin-4-yl)piperazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-(2-Methylpyridin-4-yl)piperazine

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges, provide in-depth mechanistic explanations, and offer validated protocols to help you identify and minimize side products, thereby optimizing your synthesis for purity and yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to address the most common issues encountered during the synthesis of this compound, which is typically achieved via Nucleophilic Aromatic Substitution (SNAr).

Q1: My reaction yield is significantly lower than expected. What are the common causes?

Low yield is often attributable to several factors ranging from reaction conditions to starting material quality.

  • Incomplete Reaction: The SNAr reaction between 4-chloro-2-methylpyridine and piperazine requires sufficient thermal energy to overcome the activation barrier, which involves the temporary disruption of pyridine's aromaticity.[1][2] Insufficient temperature or reaction time can lead to a stalled reaction.

  • Starting Material Degradation: The starting material, 4-chloro-2-methylpyridine, can be susceptible to hydrolysis, especially under basic conditions if water is present, forming 2-methyl-4-pyridone. This inactive byproduct will not participate in the desired reaction.

  • Competitive Side Reactions: The formation of significant amounts of side products, particularly the di-substituted piperazine, will consume the starting materials and reduce the yield of the desired mono-substituted product.

  • Suboptimal Base or Solvent: The choice of base and solvent is critical. The base must be strong enough to deprotonate piperazine or act as an acid scavenger, but not so strong as to promote degradation. The solvent should facilitate the dissolution of reactants and be stable at the required reaction temperature.

Q2: I've identified a major impurity with a mass corresponding to a di-substituted product. How can I prevent its formation?

The most common byproduct is 1,4-bis(2-methylpyridin-4-yl)piperazine. Its formation is a classic example of a consecutive reaction where the desired product acts as a nucleophile and reacts with another molecule of the electrophilic starting material.

Mechanism of Side Product Formation: The nitrogen atom of the newly installed piperazine ring in the desired product remains nucleophilic and can compete with the piperazine starting material to attack another molecule of 4-chloro-2-methylpyridine.

Mitigation Strategy: Stoichiometric Control To minimize the formation of this di-substituted byproduct, Le Chatelier's principle is applied. By using a significant excess of piperazine (typically 3 to 5 equivalents), the statistical probability of the mono-substituted product encountering and reacting with another molecule of 4-chloro-2-methylpyridine is drastically reduced. The large excess of the more reactive primary amine (piperazine) ensures it outcompetes the secondary amine of the product.

Troubleshooting Workflow: Low Purity

G Problem Problem: Low Purity in Crude Product CheckHPLC Analyze Crude by HPLC/LC-MS Problem->CheckHPLC Impurity1 Major Impurity: MW ≈ 282.4 g/mol (Di-substituted Product) CheckHPLC->Impurity1 Impurity2 Other Significant Impurities? Impurity1->Impurity2  No Solution1 Solution: Increase Piperazine Stoichiometry (e.g., from 2 eq. to 4 eq.) Impurity1->Solution1  Yes CheckStartingMaterial Action: Check Starting Material Purity (GC/NMR) Impurity2->CheckStartingMaterial  Yes ReviewConditions Action: Review Reaction Temp. & Time Impurity2->ReviewConditions  No CheckHydrolysis Action: Ensure Anhydrous Conditions CheckStartingMaterial->CheckHydrolysis

Caption: Troubleshooting workflow for low product purity.

Q3: When should I consider a Palladium-catalyzed reaction like the Buchwald-Hartwig amination instead of a direct SNAr?

While direct SNAr is often effective for activated heterocycles like 4-chloro-2-methylpyridine, a Buchwald-Hartwig amination should be considered under specific circumstances.[3][4]

  • Less Reactive Halides: If you are using a less reactive aryl halide (e.g., aryl bromides or even some challenging aryl chlorides), the SNAr reaction may require excessively high temperatures that could lead to degradation. Palladium catalysis offers a milder, more efficient pathway.[5]

  • Steric Hindrance: If either the amine or the pyridine ring is sterically hindered, the direct SNAr pathway may be too slow. The diverse range of phosphine ligands available for Buchwald-Hartwig coupling allows for fine-tuning the catalyst's steric and electronic properties to facilitate the reaction.[6]

  • Functional Group Tolerance: While SNAr is robust, the high temperatures can be incompatible with sensitive functional groups elsewhere in the molecule. Buchwald-Hartwig reactions often proceed under milder conditions, offering better functional group tolerance.[3]

However, be aware that palladium-catalyzed reactions can have their own side products, such as hydrodehalogenation of the starting material or catalyst-related impurities that may require specialized purification steps.[3]

Q4: What are the best analytical methods to identify and quantify impurities?

A multi-technique approach is recommended for comprehensive analysis.

Analytical TechniquePurposeKey Information Provided
HPLC-UV/MS Primary tool for purity assessment and impurity identification.Retention time for quantification; Mass-to-charge (m/z) ratio for impurity mass determination.
GC-MS Excellent for volatile impurities and starting material analysis.High-resolution separation of isomers and residual reactants.[7]
¹H and ¹³C NMR Structural confirmation of the main product and characterization of isolated impurities.Chemical shifts and coupling constants confirm connectivity and stereochemistry.

A validated HPLC method is crucial for accurate purity determination. A typical starting point would be a C18 reverse-phase column with a gradient elution using a mobile phase of water (with 0.1% formic acid or TFA) and acetonitrile.

Protocols for Analysis and Purification

Protocol 1: General HPLC-UV Method for In-Process Control

This protocol is a starting point and should be optimized for your specific instrumentation and impurity profile.

  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detection Wavelength: 254 nm.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the crude reaction mixture.

    • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B (diluent).

    • Filter through a 0.45 µm syringe filter before injection.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: Hold at 5% B (re-equilibration)

  • Analysis: Identify the main product peak and integrate all impurity peaks to calculate the area percent purity. Use LC-MS to obtain mass data for unknown peaks.

Protocol 2: Purification via Acid-Base Extraction and Crystallization

This protocol is effective for removing non-basic impurities and isolating the product.

  • Initial Workup:

    • Once the reaction is complete (monitored by TLC or HPLC), cool the reaction mixture to room temperature.

    • If a high-boiling solvent like DMSO was used, dilute the mixture with a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

    • Wash the organic layer with water and then brine to remove excess piperazine and inorganic salts.

  • Acidic Extraction:

    • Extract the organic layer with 1 M hydrochloric acid (HCl). The desired product and any basic impurities will move into the aqueous layer as their hydrochloride salts.

    • Separate the layers and discard the organic layer containing non-basic impurities.

  • Basification and Re-extraction:

    • Cool the acidic aqueous layer in an ice bath.

    • Slowly add a base, such as 4 M sodium hydroxide (NaOH), until the pH is >12. The product will precipitate or form an oil.

    • Extract the aqueous layer multiple times with DCM or ethyl acetate.

  • Drying and Concentration:

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a free base.

  • Crystallization (Optional):

    • The free base can often be crystallized from a suitable solvent system like heptane/ethyl acetate to achieve high purity. Alternatively, the product can be isolated and stored as a stable hydrochloride salt by precipitating it from an ethereal or isopropanolic solution with HCl.

Synthetic Pathway and Key Side Reactions

G cluster_reactants Reactants cluster_products Products & Byproducts Py 4-Chloro-2-methylpyridine Product This compound (Desired Product) Py->Product SNAr SideProduct2 2-Methyl-4-pyridone (Hydrolysis) Py->SideProduct2 Hydrolysis (H₂O, Base) Pip Piperazine (Excess) Pip->Product SideProduct1 1,4-bis(2-methylpyridin-4-yl)piperazine (Di-substitution) Product->SideProduct1 SNAr with Py

Caption: Main SNAr pathway and common side reactions.

References

  • The synthesis, analysis and characterisation of piperazine based drugs. (2015). King's College London.
  • Camaioni, E., et al. (2007). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • Mull, R. P. (1959). Purification of piperazine. U.S. Patent No. 2,919,275.
  • Wikipedia contributors. (2024).
  • Various Authors. (2023). Synthesis of piperazines. Organic Chemistry Portal.
  • The Organic Chemistry Tutor. (2019).
  • Various Authors. (2024). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Chemistry Stack Exchange Contributors. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange.
  • Chemistry LibreTexts contributors. (2023).
  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
  • Al-Obaidi, A., & Al-Shammari, A. M. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.
  • Ferla, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(20), 7088.

Sources

Technical Support Center: 1-(2-Methylpyridin-4-yl)piperazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 1-(2-Methylpyridin-4-yl)piperazine. This resource is designed for researchers, scientists, and professionals in drug development. Here, we will explore common challenges and provide practical, in-depth solutions to optimize your experimental outcomes. Our focus is on explaining the "why" behind each step, ensuring a deep understanding of the reaction mechanisms and purification principles.

I. Synthesis Pathway Overview

The synthesis of this compound typically involves the coupling of a substituted pyridine with piperazine. The two primary methods employed are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. The choice between these methods often depends on the reactivity of the pyridine precursor and the desired reaction conditions.

Common Synthetic Routes:
  • Nucleophilic Aromatic Substitution (SNAr): This is a widely used method for forming aryl-nitrogen bonds, especially when the aromatic ring is activated by electron-withdrawing groups.[1][2][3] In the context of our target molecule, this would typically involve reacting 4-chloro-2-methylpyridine or a similar halo-substituted pyridine with piperazine.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for constructing C-N bonds and is particularly useful when SNAr reactions are sluggish due to the low reactivity of the aryl halide.[4][5][6] This method offers a broader substrate scope and often proceeds under milder conditions than traditional methods.[4]

II. Troubleshooting Guide: Synthesis

This section addresses common issues encountered during the synthesis of this compound, providing detailed explanations and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am not getting the expected yield of this compound. What are the likely causes and how can I improve it?

Answer:

Low yield is a frequent challenge that can stem from several factors, from the choice of reagents to the reaction conditions. Let's break down the potential culprits and their solutions.

For SNAr Reactions:
  • Insufficient Activation of the Pyridine Ring: The pyridine ring needs to be sufficiently electron-deficient for the nucleophilic attack by piperazine to occur. If you are using a less reactive starting material like 4-chloro-2-methylpyridine, the reaction may be slow.

    • Solution: Consider using a pyridine derivative with a better leaving group or stronger electron-withdrawing groups. For instance, using 4-fluoro-2-methylpyridine can sometimes enhance the reaction rate due to the high electronegativity of fluorine.[2]

  • Inadequate Reaction Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature, monitoring for product formation and potential side reactions by TLC or LC-MS. Be mindful that excessively high temperatures can lead to decomposition.

  • Incorrect Solvent Choice: The solvent plays a crucial role in stabilizing the charged intermediate (Meisenheimer complex) formed during the reaction.

    • Solution: Aprotic polar solvents like DMSO, DMF, or NMP are generally preferred as they can solvate the intermediate and facilitate the reaction.

For Buchwald-Hartwig Amination:
  • Catalyst Inactivity: The palladium catalyst is the heart of this reaction. Its activity can be compromised by impurities or improper handling.

    • Solution:

      • Ensure you are using a high-purity palladium source and ligand.

      • The choice of ligand is critical. Sterically hindered phosphine ligands are often effective.[7] Experiment with different ligands to find the optimal one for your specific substrate combination.

      • Use a pre-catalyst or activate the catalyst in situ according to established protocols.

  • Base Selection: The base is essential for the deprotonation of the amine and regeneration of the catalyst.

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The choice of base can significantly impact the reaction outcome, so it may be necessary to screen a few options.

  • Oxygen Contamination: The Pd(0) active catalyst is sensitive to oxygen.

    • Solution: Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Degas your solvents and reagents before use.

Issue 2: Formation of Side Products

Question: I am observing significant side product formation in my reaction. How can I identify and minimize them?

Answer:

Side product formation can complicate purification and reduce your overall yield. Understanding the potential side reactions is the first step to mitigating them.

Common Side Reactions:
  • Dialkylation of Piperazine: Since piperazine has two secondary amine groups, there is a risk of the pyridine moiety adding to both nitrogens, forming a disubstituted byproduct.

    • Solution: Use a significant excess of piperazine relative to the pyridine starting material. This statistical approach favors the formation of the monosubstituted product.

  • Hydrodehalogenation (in Buchwald-Hartwig): This is a side reaction where the aryl halide is reduced, replacing the halogen with a hydrogen atom.

    • Solution: This can be minimized by optimizing the catalyst, ligand, and reaction conditions. Lowering the reaction temperature or changing the base can sometimes suppress this pathway.

  • Reaction with Solvent: At high temperatures, some solvents can react with the starting materials or intermediates.

    • Solution: Choose a solvent that is stable under your reaction conditions. If high temperatures are necessary, ensure the solvent is appropriate for that range.

Experimental Workflow: Buchwald-Hartwig Amination

Below is a generalized workflow for a Buchwald-Hartwig amination approach.

Buchwald_Hartwig_Workflow reagents Combine: - 4-Chloro-2-methylpyridine - Piperazine (excess) - Palladium Catalyst - Ligand - Base solvent Add Degassed Solvent (e.g., Toluene) reagents->solvent inert_atm Establish Inert Atmosphere (Ar/N2) solvent->inert_atm heating Heat to Reaction Temperature (e.g., 80-110 °C) inert_atm->heating monitoring Monitor Reaction (TLC/LC-MS) heating->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Purification (e.g., Column Chromatography) workup->purification product This compound purification->product

Caption: Generalized workflow for the Buchwald-Hartwig amination synthesis.

III. Troubleshooting Guide: Purification

Purifying this compound to a high degree is critical, especially for pharmaceutical applications.

Issue 3: Difficulty in Removing Excess Piperazine

Question: I am struggling to remove the excess piperazine from my crude product. What are the best methods?

Answer:

The large excess of piperazine used in the reaction can be challenging to remove due to its high boiling point and water solubility.

  • Acid-Base Extraction:

    • Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with a dilute acid solution (e.g., 1 M HCl). The basic piperazine and your product will move into the aqueous layer as their hydrochloride salts.

    • Separate the aqueous layer and basify it with a strong base (e.g., NaOH) to a pH > 12.

    • Extract the free bases back into an organic solvent.

    • This process can be repeated to improve purity.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective method to separate it from the less volatile piperazine.

  • Crystallization: The product can sometimes be purified by forming a salt (e.g., hydrochloride or diacetate) and crystallizing it from a suitable solvent system.[8]

Issue 4: Co-elution during Column Chromatography

Question: My product and some impurities are co-eluting during column chromatography. How can I improve the separation?

Answer:

Co-elution is a common chromatographic problem. Here are some strategies to improve your separation:

  • Optimize the Mobile Phase:

    • Gradient Elution: If you are using an isocratic system, switching to a gradient elution can often provide better separation. Start with a less polar solvent system and gradually increase the polarity.

    • Solvent System Modification: Experiment with different solvent systems. For basic compounds like this, adding a small amount of a basic modifier like triethylamine or ammonia to the mobile phase can improve peak shape and resolution by minimizing tailing on silica gel.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds.

  • Flash Chromatography: Modern automated flash chromatography systems offer better resolution and faster separation times compared to traditional gravity columns.

Purification Decision Tree

This diagram can help guide your purification strategy.

Purification_Strategy start Crude Product acid_base Acid-Base Extraction start->acid_base distillation Vacuum Distillation acid_base->distillation chromatography Column Chromatography acid_base->chromatography distillation->chromatography crystallization Crystallization / Salt Formation chromatography->crystallization pure_product High Purity Product crystallization->pure_product

Caption: Decision tree for purification strategies.

IV. Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of this compound?

A1: Yields can vary significantly depending on the chosen synthetic route and optimization. For a well-optimized Buchwald-Hartwig amination, yields can often exceed 80-90%.[7] SNAr reactions might provide lower to moderate yields, depending on the reactivity of the starting materials.

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation.

  • Mass Spectrometry (MS): Confirms the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): Assesses purity.

  • Melting Point: A sharp melting point is indicative of high purity.

Q3: Are there any safety precautions I should be aware of?

A3: Yes, always follow standard laboratory safety procedures.

  • Piperazine: Can be corrosive and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Many organic solvents are flammable and have associated health risks. Work in a well-ventilated fume hood.

  • Bases: Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle under an inert atmosphere.

  • Palladium Catalysts: While generally not highly toxic, they should be handled with care, and exposure should be minimized.

Q4: Can I use a different starting material, for example, 4-bromo-2-methylpyridine?

A4: Yes, 4-bromo-2-methylpyridine is a suitable starting material, particularly for Buchwald-Hartwig amination. The reactivity of aryl halides in this reaction generally follows the order I > Br > Cl. Therefore, you might find that the bromo derivative reacts more readily than the chloro derivative under similar conditions.

V. Quantitative Data Summary

ParameterBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNAr)
Catalyst Loading Typically 0.5 - 5 mol%Not Applicable
Ligand to Metal Ratio 1:1 to 2:1 is commonNot Applicable
Base NaOtBu, K₂CO₃, Cs₂CO₃Often not required, or a non-nucleophilic base
Solvent Toluene, Dioxane, THFDMSO, DMF, NMP
Temperature 80 - 120 °C100 - 180 °C
Piperazine Excess 1.5 - 5 equivalents5 - 10 equivalents

VI. Detailed Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination
  • To an oven-dried Schlenk flask, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1 mol%), the phosphine ligand (e.g., Xantphos, 2 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add 4-chloro-2-methylpyridine (1.0 eq) and piperazine (2.0 eq).

  • Add degassed anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolve the crude product in dichloromethane (DCM).

  • Transfer the solution to a separatory funnel and wash with 1 M HCl (aq).

  • Collect the acidic aqueous layer. The product and excess piperazine are now in this layer.

  • Cool the aqueous layer in an ice bath and slowly add 5 M NaOH (aq) until the pH is > 12.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the purified free base.

References

  • Buchwald–Hartwig amination. In: Wikipedia. Accessed January 17, 2026. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. Accessed January 17, 2026. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Accessed January 17, 2026. [Link]

  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets. Bentham Science Publisher. Accessed January 17, 2026. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Accessed January 17, 2026. [Link]

  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health. Accessed January 17, 2026. [Link]

  • Purification of piperazine.
  • Concerted Nucleophilic Aromatic Substitutions. PubMed Central. Accessed January 17, 2026. [Link]

Sources

Technical Support Center: Troubleshooting Poor Performance of 1-(2-Methylpyridin-4-yl)piperazine in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 1-(2-Methylpyridin-4-yl)piperazine. This document is designed for researchers, scientists, and drug development professionals who are encountering suboptimal or inconsistent results when using this compound in biological assays. As a pyridylpiperazine derivative, this small molecule possesses a chemical scaffold known for a range of biological activities, but also one that can present challenges in experimental settings.[1][2] This guide provides a structured, question-and-answer approach to systematically troubleshoot and resolve common issues, ensuring the integrity and reproducibility of your data.

Our approach is grounded in first principles of chemical biology and assay development. We will explore potential problems related to the compound itself, the experimental protocol, and the biological system under investigation.[3][4] Each section offers not just procedural steps, but also the scientific reasoning behind them, empowering you to make informed decisions in your research.

Part 1: Compound Integrity and Handling

The most frequent source of poor assay performance stems from issues with the small molecule itself. This section addresses the critical aspects of compound quality, solubility, and stability.

Q1: My results are highly variable or show no activity. How can I verify the quality and concentration of my this compound stock?

A1: Inconsistent results are often the first sign of a problem with the compound's integrity or concentration.[4] Before troubleshooting the assay, it is crucial to validate your starting material.

Underlying Principles: Small organic molecules can degrade during storage, absorb water, or be of insufficient purity from the supplier. The actual concentration of your stock solution may differ from the calculated value if the compound is not pure or has degraded.

Troubleshooting Protocol:

  • Source Verification: Always use compounds from a reputable supplier who provides a Certificate of Analysis (CoA) with purity data (e.g., from HPLC or NMR).

  • Purity Confirmation (If in Doubt): If you suspect degradation or contamination, consider an analytical chemistry assessment. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for confirming both purity and identity.

  • Accurate Stock Preparation: Ensure you are using a calibrated balance and that the compound is fully dissolved in the appropriate solvent before making further dilutions.

Q2: I'm observing precipitation when I add the compound to my aqueous assay buffer. What is the best way to dissolve and handle this molecule?

A2: Poor aqueous solubility is a very common reason for the lack of activity of small molecule inhibitors.[3][5] If the compound precipitates, its effective concentration in the assay is significantly lower than intended.[3]

Underlying Principles: this compound, like many nitrogen-containing heterocyclic compounds, has a defined solubility profile. While the piperazine moiety can be protonated to increase water solubility, the pyridyl and methyl groups add hydrophobicity.[6] The final concentration of the organic solvent used for the stock solution (e-g., DMSO) must be kept low in the final assay medium to avoid both direct cellular toxicity and compound precipitation (typically <0.5%).[3][5]

Recommended Solvents & Dissolution Protocol:

SolventPolarity IndexCommon Use in Biological AssaysKey Considerations
Dimethyl Sulfoxide (DMSO) 7.2Universal solvent for high-concentration stock solutions.Generally well-tolerated by cells at ≤0.5%.[5] Use anhydrous, high-purity DMSO as water can reduce solubility and promote degradation.[7][8]
Ethanol (EtOH) 5.2Alternative for compounds soluble in alcohols.Can be more toxic to cells than DMSO at similar concentrations.
Water (acidified) 10.2For salt forms of basic compounds.The piperazine nitrogen atoms can be protonated. A slightly acidic buffer (e.g., pH 5-6) may improve solubility, but this must be compatible with your assay.

Step-by-Step Dissolution Workflow:

  • Prepare a High-Concentration Stock in DMSO: Start by dissolving the compound in 100% anhydrous DMSO to create a concentrated stock (e.g., 10-50 mM). Gentle warming or sonication can aid dissolution.[9]

  • Perform Serial Dilutions in DMSO: Make any intermediate dilutions in pure DMSO, not in aqueous buffer. This prevents premature precipitation.[7]

  • Final Dilution into Assay Medium: Add the final, small volume of the diluted DMSO stock to your aqueous assay buffer or cell culture medium. Mix immediately and thoroughly. The final DMSO concentration should ideally be below 0.1% and not exceed 0.5%.[7]

  • Solubility Check: After preparing the final working solution, incubate it under your assay conditions (e.g., 37°C) for 1-2 hours. Visually inspect for precipitation against a dark background.[3] You can also centrifuge the sample to check for a pellet.[3]

Part 2: Assay-Specific Troubleshooting

If you have confirmed the integrity and solubility of your compound, the next step is to scrutinize the biological assay itself.

Q3: I've confirmed my compound is soluble, but I'm still not seeing the expected biological effect. Could there be off-target effects or non-specific interactions?

A3: This is a critical consideration in drug discovery. The observed effect, or lack thereof, may not be due to the intended target interaction.[10][11] Piperazine derivatives, in particular, are known to interact with a variety of biological targets, including neurotransmitter receptors.[12][13][14]

Underlying Principles:

  • Off-Target Effects: The compound may be interacting with other proteins in your system, leading to unexpected or confounding results.[15]

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit proteins or interfere with assay readouts (e.g., fluorescence).[16][17][18]

  • Pan-Assay Interference Compounds (PAINS): Some chemical structures are known to interfere with assay technologies through various mechanisms like redox activity or covalent modification. While the this compound scaffold is not a classic PAIN, this possibility should be considered.[19]

Troubleshooting Workflow:

Troubleshooting_Off_Target_Effects Start Start: No On-Target Activity Observed Check_Concentration Q: Is the compound concentration > 10 µM? Start->Check_Concentration Aggregation_Assay A: Perform Dynamic Light Scattering (DLS) or a detergent-based counter-screen (e.g., with Triton X-100). Check_Concentration->Aggregation_Assay Yes Orthogonal_Assay Q: Is a different assay format available? Check_Concentration->Orthogonal_Assay No Lower_Concentration Action: Lower compound concentration. Re-evaluate dose-response. Aggregation_Assay->Lower_Concentration Lower_Concentration->Orthogonal_Assay Run_Orthogonal A: Run a label-free or orthogonal assay (e.g., Western Blot for a downstream marker). Orthogonal_Assay->Run_Orthogonal Yes Target_Engagement Q: Can you directly measure target binding? Orthogonal_Assay->Target_Engagement No Run_Orthogonal->Target_Engagement CETSA_or_SPR A: Use Cellular Thermal Shift Assay (CETSA) or Surface Plasmon Resonance (SPR). Target_Engagement->CETSA_or_SPR Yes Negative_Control Action: Test a structurally similar but inactive analog as a negative control. Target_Engagement->Negative_Control No CETSA_or_SPR->Negative_Control Conclusion Conclusion: Evaluate all data to distinguish true inactivity from off-target effects. Negative_Control->Conclusion

Caption: Workflow for investigating off-target effects.

Experimental Protocols:

  • Dose-Response Curve: Ensure you are testing a wide range of concentrations. A lack of a clear sigmoidal dose-response curve can indicate non-specific activity.[19] Inhibitors that are only effective at concentrations >10 µM are more likely to have off-target effects.[19]

  • Negative Control Compound: If available, use a close structural analog of this compound that is known to be inactive against your target. This helps confirm that the observed effects are specific to the active compound.[19]

  • Orthogonal Assays: Validate your findings using a different experimental method. For example, if you see no effect in a cell viability assay, check for target engagement more directly, such as by using Western blotting to probe a downstream signaling event.[3]

Q4: My assay involves enzymes or proteins. How can I be sure the compound isn't interfering with the assay technology itself?

A4: This is a common pitfall, especially in high-throughput screening.

Underlying Principles: Many assay readouts (e.g., fluorescence, luminescence) can be affected by small molecules. The compound might absorb light at the excitation or emission wavelength, or it could directly inhibit a reporter enzyme like luciferase.

Troubleshooting Steps:

  • Run a "Compound-Only" Control: In a cell-free assay, mix the compound with the detection reagents in the absence of the target protein. A change in signal indicates direct interference.

  • Consult a PAINS Database: Check online resources to see if the this compound scaffold has been flagged for assay interference.

  • Vary the Assay Technology: If possible, confirm your results with a different detection method (e.g., switch from a fluorescence-based to a luminescence-based readout).

Part 3: Biological System Considerations

Finally, the biological context in which the experiment is performed can be a significant source of variability.

Q5: Could the cell line or biological model I'm using be the reason for the compound's poor performance?

A5: Absolutely. The efficacy of a small molecule can be highly dependent on the cellular context.

Underlying Principles:

  • Target Expression: The target protein may not be expressed at sufficient levels in your chosen cell line.

  • Cell Permeability: The compound may not be able to cross the cell membrane effectively to reach its intracellular target.[19]

  • Compensatory Pathways: The biological system may have redundant or compensatory signaling pathways that mask the effect of inhibiting your target.[3]

Troubleshooting Protocol:

Biological_System_Troubleshooting Start Start: Poor Performance in Cell-Based Assay Check_Target_Expression Step 1: Verify Target Expression (Western Blot, qPCR, Proteomics) Start->Check_Target_Expression Check_Permeability Step 2: Assess Cell Permeability (e.g., using LC-MS on cell lysates) Check_Target_Expression->Check_Permeability Check_Pathway_Activity Step 3: Confirm Pathway Activation (e.g., check for phosphorylation of a downstream substrate) Check_Permeability->Check_Pathway_Activity Select_New_Model Action: Select a more appropriate cell line or biological model. Check_Pathway_Activity->Select_New_Model If issues are found End Resolution: Optimized assay in a validated system Check_Pathway_Activity->End If all checks pass Select_New_Model->Start Re-validate

Caption: Protocol for troubleshooting biological system issues.

  • Confirm Target Expression: Use Western Blot or qPCR to confirm that your target protein is present in the cell line you are using.

  • Assess Pathway Activity: Ensure that the signaling pathway you are targeting is active in your experimental model. For example, if you are inhibiting a kinase, the pathway should be stimulated to see an inhibitory effect.[3]

  • Use a Positive Control: Employ a well-characterized inhibitor for your target or pathway to confirm that the system is responsive.

  • Consider a Different Model: If the above steps suggest an issue, you may need to switch to a cell line with higher target expression or a more relevant biological context.

Frequently Asked Questions (FAQs)

  • Q: How should I store my this compound?

    • A: Store the solid compound at the temperature recommended by the supplier (often -20°C), protected from light and moisture. DMSO stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[3]

  • Q: What is a typical effective concentration for a small molecule like this in a cell-based assay?

    • A: Potency in cell-based assays is typically in the range of <1-10 µM.[19] If you only observe effects at concentrations greater than 10-20 µM, you should be highly suspicious of off-target effects or non-specific toxicity.[19][20]

  • Q: The piperazine ring in my compound can absorb CO2 from the air. Could this be a problem?

    • A: Yes, this is a known property of piperazines.[6] The free base can react with atmospheric CO2 to form carbamates, which can alter the compound's properties. This is another reason to use high-quality, anhydrous DMSO for stock solutions and to store the solid compound in a tightly sealed container, preferably under an inert atmosphere.[6]

References

  • ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay?. Retrieved from [Link]

  • Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423–441. Retrieved from [Link]

  • Jasinska, A. et al. (2021). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Retrieved from [Link]

  • Welz, A., & Koba, M. (2019). Piperazine derivatives as dangerous abused compounds. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Piperazine Derivatives as Dangerous Abused Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Schifano, F. et al. (2024). Piperazine Abuse and Psychosis: A Systematic Review of the Literature. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Retrieved from [Link]

  • PharmaCompass. (n.d.). 1-(1-methyl-piperidin-4-yl)piperazine. Retrieved from [Link]

  • Molecular B•Log. (n.d.). Assay Troubleshooting. Retrieved from [Link]

  • Koba, M., & Welz, A. (2022). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2009). Piperazinyl-glutamate-pyridines as potent orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. Retrieved from [Link]

  • Lin, A. et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Retrieved from [Link]

  • PubMed. (2010). Piperazinyl glutamate pyridines as potent orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation. Retrieved from [Link]

  • LookChem. (n.d.). Cas 723510-50-7,2-[4-(6-AMINO-2-METHYLPYRIMIDIN-4-YL)PIPERAZIN-1-YL]ETHANOL. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Methylpyridin-1-ium-2-yl)piperazin-4-ium. Retrieved from [Link]

  • Naseer, M. M. et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. Retrieved from [Link]

  • MDPI. (n.d.). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Retrieved from [Link]

  • PubMed. (2021). Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. Retrieved from [Link]

  • PubMed. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine. Retrieved from [Link]

  • PubMed. (n.d.). Off-target effects of MEK inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). Potential aggregation prone regions in biotherapeutics: A survey of commercial monoclonal antibodies. Retrieved from [Link]

  • PubMed. (n.d.). Discovery and preclinical characterization of 1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470): a highly potent, selective, and efficacious metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator. Retrieved from [Link]

Sources

Technical Support Center: pH Stability Studies of 1-(2-Methylpyridin-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for designing and troubleshooting pH stability studies of 1-(2-Methylpyridin-4-yl)piperazine. This document provides in-depth, field-proven insights for researchers, scientists, and drug development professionals. Our goal is to move beyond simple protocols and explain the causal relationships in experimental design, ensuring robust and reliable stability data.

Part 1: Understanding the Fundamentals of this compound Stability

This section addresses the core chemical principles governing the stability of your compound. Understanding these fundamentals is the first step in designing a logical and effective experimental plan.

FAQ 1: What are the key chemical features of this compound that influence its pH stability?

This compound possesses a unique structure with multiple nitrogen atoms, each exhibiting distinct basicity, which is the primary determinant of its pH-dependent behavior. The molecule consists of two key heterocyclic rings: a piperazine ring and a pyridine ring.

  • Piperazine Ring: This ring contains two nitrogen atoms. Piperazine itself is a weak base with two distinct pKa values, typically around 9.7 and 5.3.[1][2] These values can shift based on the substituents attached. The nitrogen atom at position 1 is tertiary (connected to the pyridine ring), and the nitrogen at position 4 is secondary. The differing electronic environments will result in distinct pKa values for these two centers.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is also basic, though generally less so than the aliphatic amines of the piperazine ring. Its basicity is influenced by the electron-donating methyl group.

  • Overall Basicity: The presence of these multiple basic centers means the molecule's overall charge and ionization state are highly sensitive to changes in pH. This directly impacts its solubility, reactivity, and potential for degradation.[3] Nitrogen-containing heterocyclic compounds are integral to many pharmacologically active molecules, and their stability is a critical aspect of drug development.[4]

FAQ 2: Why is pH a critical parameter in the stability of this compound?

The pH of the formulation or solution is one of the most critical factors influencing the stability of pharmaceutical compounds.[5] For this compound, pH dictates:

  • Ionization State: The extent to which each nitrogen atom is protonated (carries a positive charge) depends on the solution's pH relative to the molecule's pKa values.

  • Susceptibility to Hydrolysis: The protonation state can make adjacent bonds more susceptible to attack by water (hydrolysis) or other nucleophiles. For instance, protonation can activate a ring system, making it more prone to ring-opening reactions, a known degradation pathway for piperazine under certain conditions.[6][7]

  • Reaction Pathways: pH can catalyze specific degradation reactions. Acid-catalyzed or base-catalyzed hydrolysis are common degradation pathways that must be investigated as part of forced degradation studies, as mandated by ICH guidelines.[8]

  • Solubility: The charged (protonated) form of the molecule is generally more water-soluble than the neutral form. Poor solubility at certain pH values can lead to precipitation, which complicates analysis and can mask underlying instability.

FAQ 3: What are the predicted pKa values for this compound and their implications for study design?

While experimental determination is required for precise values, we can estimate the pKa values based on analogous structures. These estimates are crucial for selecting appropriate buffer systems for your stability studies.

Ionizable CenterEstimated pKaRationale & Implications for Experimental Design
Piperazine N-4 (Secondary Amine) ~9.5 - 10.0This is likely the most basic nitrogen. At physiological pH (~7.4), it will be predominantly protonated. Buffers in the pH 8-11 range will be needed to study the stability of the free base form.
Pyridine Nitrogen ~5.5 - 6.5The pyridine nitrogen is less basic than the piperazine nitrogens. Its protonation state will change significantly across the mid-pH range. This region is critical to investigate for potential pH-dependent degradation.
Piperazine N-1 (Tertiary Amine) ~5.0 - 6.0The connection to the electron-withdrawing pyridine ring will reduce the basicity of this nitrogen compared to the other piperazine nitrogen.[9] Its pKa might be close to that of the pyridine nitrogen, requiring high-resolution analytical methods to study pH effects in this range.

Part 2: Designing a Robust pH Stability Study

A well-designed study is a self-validating system. This section provides actionable protocols and the logic behind them.

Guide 1: How do I design a comprehensive pH stability study?

A forced degradation study is essential to identify potential degradation products and establish the pH-rate profile of the molecule.[10] This study involves intentionally exposing the compound to more severe conditions than those it would experience during long-term storage.[11] The workflow below outlines the critical steps.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis & Interpretation A Define Study Objectives: - Identify degradants - Determine pH of max stability - Develop stability-indicating method B Prepare Stock Solution in a stable, non-reactive solvent (e.g., ACN, MeOH, Water) A->B C Select pH Range & Buffers (e.g., pH 1 to 13) B->C D Incubate Samples: - Acidic (e.g., HCl) - Basic (e.g., NaOH) - Neutral & Buffered pH values C->D E Stress Conditions: - Elevated Temperature (e.g., 60°C) - Timepoints (e.g., 0, 2, 8, 24h) D->E F Neutralize & Dilute Samples for analysis E->F G Analyze via Stability-Indicating Method (e.g., LC-MS) F->G H Assess Mass Balance & Identify Degradants G->H I Plot % Remaining vs. Time and Degradation Rate vs. pH H->I J Determine Optimal pH and Degradation Pathways I->J

Caption: Workflow for a forced pH degradation study.

Guide 2: Which buffer systems should I use?

The choice of buffer is critical to avoid buffer-catalyzed degradation or analytical interference. Use the simplest buffer system possible at a concentration of approximately 25-50 mM.

Target pH RangeRecommended Buffer SystemRationale
1.0 - 2.0Hydrochloric Acid (HCl)Simple strong acid, no complex interactions expected.
3.0 - 5.0Acetate or Formate BufferCommonly used and well-characterized. Check for potential acetylation of the secondary amine.
6.0 - 8.0Phosphate Buffer (Na₂HPO₄/NaH₂PO₄)Mimics physiological conditions. Highly versatile and generally non-reactive.
9.0 - 10.0Borate BufferEffective in this range, but check for potential complex formation.
11.0 - 13.0Sodium Hydroxide (NaOH)Simple strong base for high pH stress conditions.
Guide 3: Protocol for a Forced Hydrolysis Study

This protocol is a starting point and should be adapted based on the observed stability of the compound. The goal is to achieve 5-20% degradation to ensure that major degradants are formed without excessive secondary degradation.[10]

Objective: To evaluate the hydrolytic stability of this compound across a wide pH range.

Materials:

  • This compound

  • Reagents for buffer preparation (see table above)

  • 0.1 M and 1 M HCl; 0.1 M and 1 M NaOH

  • HPLC-grade water, acetonitrile (ACN), and methanol (MeOH)

  • Class A volumetric flasks and pipettes

  • pH meter[5]

  • Thermostatically controlled oven or water bath

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 ACN:Water).

  • Sample Preparation:

    • For each pH condition, pipette a known volume of the stock solution into a flask.

    • Add the corresponding acid, base, or buffer solution to reach the target final concentration (e.g., 0.1 mg/mL).

    • Prepare a control sample (T=0) for each condition by immediately neutralizing and diluting it for analysis.

  • Incubation:

    • Place the flasks in an oven set to 60°C. If significant degradation occurs rapidly, reduce the temperature.

    • Pull samples at predetermined time points (e.g., 2, 8, 24, 48 hours).

  • Sample Quenching and Analysis:

    • At each time point, withdraw an aliquot of the sample.

    • Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.

    • Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

    • Analyze using a validated stability-indicating method.

Part 3: Analytical Methodologies for Stability Assessment

An effective analytical method is the cornerstone of any stability study. It must be "stability-indicating," meaning it can separate the intact parent compound from all potential degradation products.[3]

FAQ 4: What is the best analytical method to monitor the stability of this compound?

A combination of High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector and Mass Spectrometry (MS) is the gold standard.[3][12]

  • HPLC-PDA: This provides quantitative data on the disappearance of the parent compound and the appearance of degradants. The PDA detector is crucial for assessing peak purity, which helps ensure that what appears to be the parent peak is not co-eluting with a degradant.

  • LC-MS: Coupling the HPLC to a mass spectrometer is essential for identifying unknown peaks. It provides the molecular weight of degradation products, and tandem MS (MS/MS) can offer structural fragments, enabling the elucidation of degradation pathways.[3]

Guide 4: How to develop a stability-indicating HPLC method?

Objective: To develop a reverse-phase HPLC method that resolves this compound from all process impurities and degradation products.

Starting Point Protocol:

  • Column Selection: Begin with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm). The aromatic pyridine ring and the polar piperazine moiety suggest that a C18 phase will provide good initial retention.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water. The acidic modifier will ensure the basic nitrogens are protonated, leading to sharp peak shapes.

    • B: Acetonitrile (ACN) or Methanol (MeOH).

  • Initial Gradient: Run a broad gradient from 5% to 95% B over 20-30 minutes to elute all components from the forced degradation samples.

  • Detection: Set the PDA detector to collect data across a wide range (e.g., 200-400 nm) and select an optimal monitoring wavelength based on the compound's UV spectrum.

  • Optimization:

    • Inject a cocktail of stressed samples (acid, base, peroxide-treated).

    • Adjust the gradient slope to improve the resolution between the parent peak and the degradant peaks.

    • If co-elution occurs, consider a different stationary phase (e.g., Phenyl-Hexyl) or changing the organic modifier (MeOH instead of ACN) to alter selectivity.[3]

Part 4: Troubleshooting Guide

Even with a well-designed plan, unexpected challenges can arise. This section provides solutions to common problems.

Problem 1: I'm seeing unexpected peaks in my chromatogram. How do I identify them?

The appearance of new peaks is the expected outcome of a forced degradation study. The challenge is to identify them. Follow this systematic approach:

G A Unexpected Peak Observed in HPLC-PDA Chromatogram B Step 1: Check Peak Purity Is the parent peak pure? A->B H No -> Co-elution likely. Optimize chromatography. B->H No I Yes -> Proceed to LC-MS B->I Yes C Analyze via LC-MS Obtain Mass-to-Charge (m/z) of the unknown peak D Step 2: Determine Molecular Weight Does m/z correspond to a plausible degradation pathway? (e.g., hydrolysis, oxidation) C->D E Perform MS/MS Fragmentation Compare fragment ions to parent compound's fragments D->E F Step 3: Propose Structure Is the fragmentation pattern consistent with a logical chemical modification? E->F G Synthesize Standard (if necessary) Confirm identity by retention time and MS/MS match F->G I->C

Caption: Troubleshooting workflow for identifying unknown peaks.

Problem 2: My mass balance is poor (<95%). What are the possible causes?

Poor mass balance (the sum of the parent compound and all degradants not equaling the initial amount) indicates a loss of material.

  • Precipitation: The compound or its degradants may have precipitated out of solution at a specific pH. Check samples visually and consider analyzing the precipitate.

  • Adsorption: The compound may be adsorbing to the surfaces of the container (e.g., glass or plastic vials).

  • Formation of Non-UV Active Degradants: A degradation pathway may lead to products that do not have a chromophore and are thus invisible to the PDA detector. Use of a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside MS can help detect these.

  • Formation of Volatile Degradants: The degradation product may be volatile and lost from the sample. This is less common but possible.

Problem 3: The compound appears unstable even at neutral pH. What could be the cause?

If you observe degradation in your pH 7 buffer, other mechanisms besides hydrolysis may be at play:

  • Oxidation: Piperazine derivatives can be susceptible to oxidation, which can be catalyzed by trace metals or exposure to air.[13] To test this, prepare a sample at neutral pH and sparge it with nitrogen to remove dissolved oxygen. Compare its stability to a sample exposed to air.

  • Photodegradation: The compound may be light-sensitive. As per ICH Q1B guidelines, a photostability study should be conducted by exposing the sample to a controlled light source.[8] Always protect stability samples from light unless photostability is the variable being tested.[3]

References

  • BenchChem Technical Support. (n.d.). Enhancing the Stability of Piperazine-Containing Drugs.
  • Hudson Robotics. (n.d.). pH for Stability Testing and Analysis.
  • Le, T. H., & El-Aneed, A. (2018). Stability of Synthetic Piperazines in Human Whole Blood. PubMed, 42(3), 299-306.
  • BenchChem Technical Support. (n.d.). Navigating the Analytical Landscape: A Comparative Guide to Methods Utilizing Piperazin-2-one-d6.
  • Desantis, J., Mammoli, A., Eleuteri, M., & Goracci, L. (2022). pKa values of common substituted piperazines. ResearchGate.
  • Kumar, V., & Kumar, S. (2016). Forced Degradation Studies. MedCrave online.
  • Navaneeswari, S., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
  • Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin.
  • Cousins, A., et al. (2015). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. ResearchGate.
  • Navaneeswari, S., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate.
  • Nam, P. T. S., et al. (2011). Degradation of aqueous piperazine in carbon dioxide capture. ResearchGate.
  • Food and Drug Administration. (2005). ASEAN Guideline on Stability Study of Drug Product.
  • Wikipedia. (n.d.). Piperazine.
  • Voice, A. K. (2013). Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture. The University of Texas at Austin.
  • Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina.
  • European Medicines Agency. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • Wang, D., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228.
  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 02(03), 129-138.
  • Malinowska, E., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI.
  • Semantic Scholar. (2009). Table 1 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
  • Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery.
  • Gładkowski, W., et al. (2014). Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. Applied Microbiology and Biotechnology, 98(4), 1497-506.
  • Weiss, V. M., et al. (2015). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. PMC - NIH.
  • ResearchGate. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
  • National Institutes of Health. (n.d.). Piperazine. PubChem.
  • Bagle, S. V., et al. (2022). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. PMC - NIH.
  • Ataman Kimya. (n.d.). N-METHYLPIPERAZINE.
  • National Institutes of Health. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine. PubChem.

Sources

Technical Support Center: Navigating Off-Target Effects of 1-(2-Methylpyridin-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers utilizing the chemical scaffold 1-(2-Methylpyridin-4-yl)piperazine in screening campaigns. This molecule is a common building block in medicinal chemistry, notably for inhibitors targeting the paracaspase MALT1, a key regulator of NF-κB signaling.[1][2] However, like many small molecules, its activity profile is not always confined to its intended target.

This guide provides a structured, question-and-answer framework to help you anticipate, identify, and troubleshoot potential off-target effects, ensuring the integrity and success of your hit validation process.

Frequently Asked Questions (FAQs)
Q1: We identified this compound as a hit in our primary screen. What is its likely mechanism of action?

A1: The this compound scaffold is a known core component of potent and selective inhibitors of the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1).[1] MALT1 is a paracaspase that, upon activation, cleaves substrates like A20 and CYLD to promote NF-κB signaling.[1] This pathway is crucial for the survival and proliferation of certain cancer cells, particularly Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL).[2][3]

Therefore, if your screen is designed to detect modulators of NF-κB activity or related pathways, the on-target activity is likely due to MALT1 protease inhibition. However, rigorous validation is essential, as the piperazine moiety is a common feature in many bioactive compounds and can interact with numerous other targets.[4][5][6]

Q2: What are "off-target" effects and why are they a major concern with screening hits?

A2: Off-target effects are interactions of a small molecule with biomolecules other than its intended therapeutic target.[7] These interactions are a primary cause of misleading results, experimental artifacts, and potential toxicity.[8][9] Failing to identify off-target effects early can lead to significant investment in false-positive hits that will inevitably fail in later stages of drug development.[10][11] It is crucial to distinguish between a compound that is genuinely active against your target and one that interferes with the assay technology or engages other cellular targets to produce the observed phenotype.[12][13]

Q3: Our primary assay shows a dose-dependent response. How can we be sure the hit is "real" and not an artifact?

A3: A dose-dependent response in a single assay is a promising start, but it is not sufficient to confirm true, on-target activity. Many compounds can interfere with assay components, leading to false-positive results.[11][12] For example, a compound might be autofluorescent in a fluorescence-based assay, or it could directly inhibit a reporter enzyme like luciferase in a luminescence-based assay.[10]

The first step in hit validation is to perform a counter-screen to rule out assay interference, followed by an orthogonal assay to confirm target activity using a different detection method.[13][14]

Troubleshooting Guide: From Hit to Validated Lead

This section addresses common issues encountered during a screening campaign and provides structured workflows to diagnose and resolve them.

Scenario 1: High False-Positive Rate After Primary Screen

Issue: You've completed a primary high-throughput screen (HTS) and have an unusually high number of initial "hits," or the activity of your hit compound, this compound, is not reproducible.

Underlying Cause: This often points to compound interference with the assay technology itself, rather than specific biological activity.[11][15] This is a common source of false positives in HTS.[10][12]

Solution: Technology Counter-Screening

A technology counter-screen is designed to identify compounds that interfere with the assay's detection method.[10] The setup should be identical to the primary assay but should omit the biological target (e.g., the MALT1 enzyme).

Primary_Screen Primary HTS Hit (e.g., MALT1 Activity Assay) Active_Primary Active Primary_Screen->Active_Primary Compound shows activity Counter_Screen Technology Counter-Screen (Assay without MALT1 enzyme) Active_Counter Active Counter_Screen->Active_Counter Compound shows activity Inactive_Counter Inactive Counter_Screen->Inactive_Counter Compound shows no activity Active_Primary->Counter_Screen Inactive_Primary Inactive False_Positive Result: False Positive (Assay Interference) Discard. Active_Counter->False_Positive Proceed Result: Potential True Hit Proceed to Orthogonal Assay. Inactive_Counter->Proceed

Caption: Hit validation workflow for identifying assay interference.

This protocol is for a primary assay that uses a luciferase-based reporter to measure MALT1 activity.

  • Plate Preparation: Prepare a 384-well assay plate. Add your compound, this compound, in a dose-response format (e.g., 10-point, 3-fold serial dilution).

  • Reagent Addition: Add all assay buffer components, substrate, and ATP, excluding the MALT1 enzyme .

  • Luciferase Addition: Add the luciferase reporter enzyme (e.g., Firefly Luciferase) directly to the wells.

  • Incubation: Incubate for the same duration as the primary assay to mimic conditions precisely.

  • Signal Readout: Measure luminescence using a plate reader.

  • Data Analysis: If the compound inhibits the luminescence signal in this enzyme-free setup, it is a direct inhibitor of the reporter system and should be flagged as a false positive.[10]

Scenario 2: Hit Confirmed, but Direct Target Engagement is Uncertain

Issue: Your compound is active in the primary assay and inactive in the technology counter-screen. However, you are still not certain that it directly binds and inhibits the target protein. The effect could be indirect (e.g., modulating a downstream component in a cell-based assay).

Underlying Cause: The primary assay format may not be sufficient to prove a direct biomolecular interaction.

Solution: Orthogonal & Biophysical Assays

An orthogonal assay measures the same biological event as the primary screen but uses a different technology or readout.[12][14][16] This confirms that the observed activity is tied to the target and not an artifact of one specific technology.[13] Biophysical assays provide definitive evidence of direct binding between the compound and the target protein.[14][16]

cluster_0 Orthogonal Assay cluster_1 Counter-Screen Primary_O Primary Assay Target: MALT1 Readout: Luminescence Orthogonal Orthogonal Assay Target: MALT1 Readout: TR-FRET Primary_O->Orthogonal Same Target, Different Readout Primary_C Primary Assay Target: MALT1 Readout: Luminescence Counter Counter-Screen Target: None (or unrelated) Readout: Luminescence Primary_C->Counter Different Target, Same Readout

Caption: Orthogonal assays confirm activity; counter-screens rule out artifacts.

If your primary screen was a luminescence (e.g., ADP-Glo) assay, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an excellent orthogonal choice.[17]

  • Principle: This assay measures the proximity of a fluorescently labeled antibody that recognizes a phosphorylated substrate and a lanthanide-labeled streptavidin that binds to a biotinylated peptide substrate. MALT1 activity leads to substrate cleavage, separating the donor and acceptor fluorophores and causing a loss of the FRET signal.

  • Reagents:

    • Recombinant MALT1 enzyme.

    • Biotinylated peptide substrate containing the MALT1 cleavage site.

    • Europium-labeled streptavidin (donor).

    • Allophycocyanin (APC)-labeled anti-tag antibody (acceptor).

    • Assay Buffer.

  • Procedure: a. Dispense the compound in serial dilutions into a low-volume 384-well plate. b. Add MALT1 enzyme and the peptide substrate. Incubate to allow the enzymatic reaction to proceed. c. Add a "stop solution" containing EDTA to halt the reaction. d. Add the detection mix (Europium-streptavidin and APC-antibody). Incubate in the dark. e. Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 620 nm and 665 nm).

  • Data Analysis: Calculate the TR-FRET ratio. A potent inhibitor will prevent substrate cleavage, maintaining a high FRET ratio. Compare the IC50 value from this assay to your primary screen. Consistent IC50 values strongly suggest true on-target activity.[16]

  • Surface Plasmon Resonance (SPR): Provides real-time, label-free analysis of binding kinetics (kon, koff) and affinity (KD) between your compound and purified MALT1 protein.[14][18] This is considered a gold-standard for confirming direct interaction.[15]

Scenario 3: Potent Activity in Biochemical Assays, but Weak or Toxic in Cellular Assays

Issue: Your compound is a potent inhibitor of purified MALT1 (biochemical IC50 < 1 µM), but in a cell-based assay (e.g., an NF-κB reporter assay in ABC-DLBCL cells), it shows much weaker activity or significant cytotoxicity at active concentrations.

Underlying Cause: This is a common challenge in drug discovery.[19][20] Discrepancies can arise from:

  • Poor Cell Permeability: The compound cannot efficiently cross the cell membrane to reach its intracellular target.

  • Metabolic Instability: The compound is rapidly metabolized by the cells into an inactive form.

  • Off-Target Cytotoxicity: The compound kills cells through an unrelated mechanism before it has a chance to inhibit MALT1 effectively.[21]

Solution: Assess Cytotoxicity and Determine a Selectivity Window

It is critical to run a general cytotoxicity assay in parallel with your functional cellular assay to understand the therapeutic window of your compound.[12][21]

  • Cell Plating: Seed your target cells (e.g., HBL-1, an ABC-DLBCL cell line) in a 96- or 384-well white, clear-bottom plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with your compound using the same concentration range as your cellular functional assay. Include a positive control for cell death (e.g., staurosporine) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate for a relevant time period (e.g., 48-72 hours).

  • Reagent Addition: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

  • Signal Readout: After a brief incubation, measure luminescence.

  • Data Analysis: Calculate the concentration at which your compound reduces cell viability by 50% (CC50).

Summarize your findings in a table to calculate the Selectivity Index (SI), which helps quantify the therapeutic window.

Assay TypeEndpoint MeasuredIC50 / CC50 (µM)
Primary Biochemical Assay MALT1 Enzyme Inhibition0.5
Cellular Functional Assay NF-κB Inhibition2.0
Cytotoxicity Assay General Cell Death25.0

Selectivity Index (SI) = CC50 / IC50 (cellular) = 25.0 / 2.0 = 12.5

A higher SI value (>10) is desirable, as it indicates that the compound's on-target functional effect occurs at concentrations well below those that cause general cytotoxicity.[10] A low SI (<2) suggests that the observed cellular phenotype may be driven by toxicity.

References
  • Creative Biolabs. (n.d.). Orthogonal Assay Service.
  • National Center for Biotechnology Information. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns.
  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS.
  • The University of Arizona College of Pharmacy. (n.d.). ACDD - Our Process.
  • AXXAM. (n.d.). From gene to validated and qualified hits.
  • Charles River Laboratories. (n.d.). Orthogonal Screening Platforms.
  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.
  • Fontan, L., & Gascoyne, R. D. (2011). A New “Brew” of MALT1 Inhibitors. Cancer Cell, 20(4), 415-417.
  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells.
  • Baens, M., et al. (2020). Long-Term MALT1 Inhibition in Adult Mice Without Severe Systemic Autoimmunity. Frontiers in Immunology, 11, 578996.
  • Revvity. (2025). Mastering screening: Validating and following up on hits from loss-of-function screens.
  • National Center for Biotechnology Information. (n.d.). Off-target effects in CRISPR/Cas9 gene editing.
  • University of Dundee. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from University of Dundee institutional repository.
  • SLAS. (2018). Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals.
  • BenchChem. (2025). Technical Support Center: Investigating Off-Target Effects of Small Molecules.
  • Drug Discovery World. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening.
  • Taylor & Francis Online. (n.d.). Off-target identification by chemical proteomics for the understanding of drug side effects.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • ResearchGate. (n.d.). Strategies to validate hits from a negative selection miRNA target screen.
  • Wikipedia. (n.d.). Piperazine.
  • National Center for Biotechnology Information. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference.
  • BellBrook Labs. (2025). High Throughput Screening Assays for Drug Discovery.
  • National Center for Biotechnology Information. (n.d.). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis.
  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis.
  • Rockefeller University Press. (2009). Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells. Retrieved from Rockefeller University Press website.
  • Frontiers. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity.
  • National Center for Biotechnology Information. (n.d.). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells.
  • Patsnap. (2024). What are MALT1 inhibitors and how do they work?.
  • National Center for Biotechnology Information. (n.d.). A small-molecule inhibitor of BCL10-MALT1 interaction abrogates progression of diffuse large B cell lymphoma.
  • National Center for Biotechnology Information. (n.d.). Piperazine.
  • National Center for Biotechnology Information. (n.d.). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells.
  • Semantic Scholar. (n.d.). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents.
  • Science. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
  • PubMed. (n.d.). MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE.
  • ChemEurope.com. (n.d.). Piperazine.
  • Google Patents. (n.d.). Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.
  • National Center for Biotechnology Information. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • PubMed. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays.
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • National Center for Biotechnology Information. (2018). Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity.
  • The University of Manchester. (n.d.). PIPERAZINE AND 4- (PYRIMIDIN-2-YL) -PIPERIDINE DERIVATIVES AS GPR119 MODULATORS. Retrieved from The University of Manchester Research Explorer.
  • PubMed. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
  • MDPI. (n.d.). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma.
  • PubMed. (n.d.). Off-target effects of MEK inhibitors.

Sources

Technical Support Center: Enhancing Cell Permeability of 1-(2-Methylpyridin-4-yl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(2-Methylpyridin-4-yl)piperazine derivatives. This guide provides in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to address the common challenge of enhancing the cell permeability of this important class of compounds. Our goal is to equip you with the knowledge to diagnose permeability issues, select appropriate enhancement strategies, and design robust experimental plans.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the cell permeability of this compound derivatives.

Q1: Why do my this compound derivatives exhibit low cell permeability?

Low cell permeability of these derivatives can often be attributed to a combination of their inherent physicochemical properties. These can include:

  • High Polarity: The presence of the pyridine and piperazine rings, both containing nitrogen atoms, can lead to a high number of hydrogen bond donors and acceptors. This increases the polarity of the molecule, making it less favorable to partition into the lipophilic cell membrane.[1][2]

  • Ionization State (pKa): The piperazine and pyridine moieties are basic and will be protonated at physiological pH. Charged molecules generally have lower passive diffusion across the lipid bilayer of cell membranes.[3][4][5]

  • Molecular Size and Rigidity: While not always the primary factor for this class, larger or more rigid structures can face steric hindrance when attempting to cross the cell membrane.[3][4]

  • Efflux Transporter Substrate: These compounds may be recognized and actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp), leading to a net low intracellular concentration.[6]

Q2: What are the first steps I should take to improve the permeability of my lead compound?

A systematic approach is crucial. We recommend the following initial steps:

  • Physicochemical Profiling: Determine the experimental logP/logD, pKa, and aqueous solubility of your compound. This data will provide a baseline understanding of its properties.[1][2][7]

  • In Silico Modeling: Utilize computational tools to predict permeability and identify potential liabilities, such as being a substrate for efflux transporters.

  • Initial Permeability Assessment: Conduct a preliminary permeability screen using a high-throughput assay like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion.[8][9]

Q3: What is the difference between the PAMPA and Caco-2 assays, and which one should I use?

The PAMPA and Caco-2 assays provide complementary information and are often used in a tiered approach.[9][10]

  • PAMPA (Parallel Artificial Membrane Permeability Assay): This is a cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane.[8][9] It is a rapid and cost-effective way to screen for passive permeability.[11]

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colon adenocarcinoma cells that differentiate to mimic the intestinal epithelium.[10][12] It provides a more comprehensive assessment of permeability by accounting for both passive diffusion and active transport mechanisms, including efflux.[10][13][14]

We recommend starting with a PAMPA screen for initial assessment of passive permeability. If a compound shows poor permeability in PAMPA, it may be due to high polarity or other physicochemical properties. If a compound has good passive permeability in PAMPA but low cellular accumulation, it could be a substrate for efflux pumps, which can be investigated using the Caco-2 assay.[9][15]

Section 2: Troubleshooting Guide - Low Permeability Issues

This section provides a structured, question-and-answer-based guide to troubleshoot specific low permeability issues you may encounter during your experiments.

Scenario 1: Poor Passive Permeability

Q: My compound shows low permeability in the PAMPA assay. What are the likely causes and how can I address this?

A: Low PAMPA permeability is a strong indicator of poor passive diffusion. The primary culprits are often unfavorable physicochemical properties.

Causality: The core issue is an imbalance between lipophilicity and hydrophilicity. The molecule is likely too polar to efficiently partition into and cross the lipid membrane.[1][2]

Troubleshooting Strategies:

  • Increase Lipophilicity:

    • Rationale: Increasing the lipophilicity of your compound can enhance its partitioning into the cell membrane.[16][17]

    • Actionable Steps:

      • Introduce lipophilic functional groups, such as alkyl or aryl groups, to the molecule.

      • Be mindful not to excessively increase lipophilicity, as this can lead to poor aqueous solubility and other liabilities.[16]

  • Reduce Hydrogen Bonding Capacity:

    • Rationale: The energy required to break hydrogen bonds with water is a significant barrier to membrane permeation. Reducing the number of hydrogen bond donors and acceptors can improve permeability.[2][18]

    • Actionable Steps:

      • Mask polar functional groups through chemical modification. For instance, converting a hydroxyl group to an ether or an amine to a tertiary amine.

      • Consider strategies like intramolecular hydrogen bonding to shield polar groups from the aqueous environment.[18][19][20][21][22]

  • Prodrug Approach:

    • Rationale: A prodrug is an inactive derivative of a drug molecule that is converted to the active form in the body.[23][24] This approach can be used to temporarily mask polar functional groups, enhancing permeability.[23][25][26][27]

    • Actionable Steps:

      • Design ester or amide prodrugs to mask carboxylic acid or amine functionalities, respectively.

      • Ensure the prodrug is stable in the gastrointestinal tract but is efficiently cleaved to the active drug once absorbed.

Scenario 2: Suspected Efflux Pump Activity

Q: My compound has moderate to good passive permeability in the PAMPA assay, but shows low accumulation in cell-based assays. How can I confirm and address efflux?

A: This discrepancy often points to the involvement of active efflux transporters.

Causality: Your compound is likely a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it out of the cell, resulting in low net permeability.[6]

Troubleshooting Strategies:

  • Bi-directional Caco-2 Assay:

    • Rationale: This assay measures the permeability of your compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions across a Caco-2 cell monolayer.[10] A significantly higher B-A permeability compared to A-B permeability indicates active efflux.[10][28]

    • Experimental Protocol:

      • Culture Caco-2 cells on permeable supports for 21 days to form a differentiated monolayer.[10][12][13]

      • Measure the transport of your compound from the apical (A) to the basolateral (B) side and from the B to the A side.

      • Calculate the efflux ratio (ER) = P_app(B-A) / P_app(A-B). An ER > 2 is a strong indicator of active efflux.[10][14][28]

  • Caco-2 Assay with Efflux Inhibitors:

    • Rationale: Co-incubating your compound with a known inhibitor of a specific efflux pump can confirm its involvement. If the efflux of your compound is inhibited, its net permeability in the A-B direction will increase.

    • Actionable Steps:

      • Perform the Caco-2 assay in the presence of a P-gp inhibitor such as verapamil.[14][28]

      • A significant increase in the A-B permeability and a decrease in the efflux ratio in the presence of the inhibitor confirms that your compound is a P-gp substrate.

  • Structural Modifications to Evade Efflux:

    • Rationale: Modifying the chemical structure of your compound can reduce its recognition by efflux transporters.

    • Actionable Steps:

      • Slight modifications to the structure, such as adding or removing specific functional groups, can disrupt the binding to the efflux pump. This often requires an iterative process of synthesis and testing.

Section 3: Experimental Protocols & Data Presentation

Workflow for Permeability Assessment

The following diagram illustrates a recommended workflow for assessing and troubleshooting the permeability of your this compound derivatives.

G cluster_0 Initial Assessment cluster_1 In Vitro Screening cluster_2 Optimization Strategy A Compound Synthesis & Characterization B Physicochemical Profiling (logP, pKa, Solubility) A->B C In Silico Permeability Prediction A->C D PAMPA for Passive Permeability B->D C->D E Low Permeability D->E Poor F High Permeability D->F Good J Structural Modification to: - Increase Lipophilicity - Reduce H-Bonding - Prodrug Approach E->J G Caco-2 Bidirectional Assay F->G H Efflux Ratio > 2? G->H I No Significant Efflux H->I No K Structural Modification to Evade Efflux Transporters H->K Yes L Proceed to Further Studies I->L J->D K->G

Caption: A tiered workflow for assessing and optimizing cell permeability.

Data Summary Table

Use a structured table to summarize and compare the permeability data for your derivatives.

Compound IDlogPpKaAqueous Solubility (µM)PAMPA P_app (10⁻⁶ cm/s)Caco-2 P_app (A-B) (10⁻⁶ cm/s)Caco-2 P_app (B-A) (10⁻⁶ cm/s)Efflux Ratio
Control (High Permeability)
Control (Low Permeability)
Derivative 1
Derivative 2
...
Detailed Experimental Protocol: PAMPA

Objective: To assess the passive permeability of a test compound.

Materials:

  • 96-well filter plate (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

  • 96-well acceptor plate

  • Phospholipid solution (e.g., 2% (w/v) phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds and controls (high and low permeability) dissolved in DMSO

Procedure:

  • Membrane Coating: Add 5 µL of the phospholipid solution to each well of the filter plate. Allow the solvent to evaporate completely.

  • Acceptor Plate Preparation: Add 300 µL of PBS to each well of the acceptor plate.

  • Donor Plate Preparation: Dilute the test compounds and controls in PBS to the final desired concentration (typically with a final DMSO concentration of ≤1%). Add 150 µL of the compound solution to each well of the coated filter plate.

  • Incubation: Carefully place the filter plate on top of the acceptor plate, creating a "sandwich". Incubate at room temperature for a specified time (e.g., 4-18 hours) with gentle shaking.

  • Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculation of Apparent Permeability (P_app):

    • P_app = (-V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C_A] / [C_eq])

    • Where:

      • V_D = Volume of donor well

      • V_A = Volume of acceptor well

      • A = Area of the membrane

      • t = Incubation time

      • [C_A] = Compound concentration in the acceptor well

      • [C_eq] = Equilibrium concentration

Visualization of Permeability Factors

The following diagram illustrates the key physicochemical factors influencing the cell permeability of your compounds.

G cluster_0 Factors Influencing Permeability cluster_1 Properties Favoring Permeability cluster_2 Properties Hindering Permeability A Physicochemical Properties B Optimal Lipophilicity (logP/logD) A->B C Low Hydrogen Bonding Capacity A->C D Unionized State A->D E High Polarity A->E F High Hydrogen Bonding Capacity A->F G Ionized State (Charge) A->G H Efflux Pump Substrate A->H

Caption: Key physicochemical drivers of cell permeability.

Section 4: Advanced Strategies

For particularly challenging compounds, consider these advanced strategies:

  • Formulation Approaches:

    • Lipid-Based Formulations: Incorporating your compound into lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can improve its solubility and absorption.[29][30][31]

    • Nanoparticle Formulations: Encapsulating your compound in nanoparticles can protect it from degradation and enhance its uptake into cells.[32]

  • Use of Permeation Enhancers:

    • Caution: While some piperazine derivatives themselves can act as permeation enhancers, the use of additional enhancers should be approached with caution due to potential toxicity.[33][34][35] Research suggests that some piperazine derivatives can increase permeability by modulating epithelial structures and cell-cell junctions.[33][34][35] The pH of the formulation can also play a critical role in the efficacy of piperazine-based enhancers.[36]

References

  • Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. ACS Biomaterials Science & Engineering. [Link]

  • Caco-2 Permeability Assay. Evotec. [Link]

  • In Vitro Methods for Measuring the Permeability of Cell Monolayers. PubMed Central. [Link]

  • Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. Royal Society of Chemistry. [Link]

  • Caco-2 cell permeability assays to measure drug absorption. PubMed. [Link]

  • Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. PubMed. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. [Link]

  • Physicochemical properties of drugs and membrane permeability. ResearchGate. [Link]

  • Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS Publications. [Link]

  • Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. ResearchGate. [Link]

  • Caco-2 Permeability: Preclinical Pharmacology Lab. UT Southwestern. [Link]

  • Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. PubMed. [Link]

  • Caco-2 permeability assay. Creative Bioarray. [Link]

  • Impact of stereospecific intramolecular hydrogen bonding on cell permeability and physicochemical properties. PubMed. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • Factors Affecting Drug Distribution: Tissue Permeability. JoVE. [Link]

  • Multi-site esterification: A prodrug scheme to increase cell membrane permeability of therapeutic peptides. American Chemical Society. [Link]

  • increase membrane permeability by prodrug design. Slideshare. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed Central. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central. [Link]

  • Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. ACS Publications. [Link]

  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. PubMed. [Link]

  • In Vitro Assays for Measuring Endothelial Permeability by Transwells and Electrical Impedance Systems. Bio-protocol. [Link]

  • (PDF) In Vitro Methods for Measuring the Permeability of Cell Monolayers. ResearchGate. [Link]

  • Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. Semantic Scholar. [Link]

  • In Vitro Permeability Assay. Creative Bioarray. [Link]

  • Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. ACS Publications. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. CliniSciences. [Link]

  • Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. PubMed Central. [Link]

  • Physicochemical properties of drugs and membrane permeability : review article. Sabinet African Journals. [Link]

  • What are the physicochemical properties affecting drug distribution?. Patsnap Synapse. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]

  • Physicochemical properties of drugs and membrane permeability : review article. Semantic Scholar. [Link]

  • Investigations of Piperazine Derivatives as Intestinal Permeation Enhancers in Isolated Rat Intestinal Tissue Mucosae. Semantic Scholar. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. PubMed. [Link]

  • Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. JoVE. [Link]

  • pKa, Solubility, and Lipophilicity. ResearchGate. [Link]

  • Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Sci-Hub. [Link]

  • Effect of Drug Lipophilicity and Ionization on Permeability Across the Buccal Mucosa: A Technical Note. ResearchGate. [Link]

  • Challenges in Permeability Assessment for Oral Drug Product Development. MDPI. [Link]

  • Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements. National Institutes of Health. [Link]

  • Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. PubMed Central. [Link]

  • drug solubility, membrane permeability, & the efflux ratio. YouTube. [Link]

Sources

Technical Support Center: Radiolabeling 1-(2-Methylpyridin-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the radiolabeling of 1-(2-Methylpyridin-4-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth strategies, step-by-step protocols, and troubleshooting advice for the successful radiosynthesis of this important chemical scaffold.

Introduction: Why Radiolabel this compound?

The this compound moiety is a key component in numerous biologically active compounds, including novel therapeutics and imaging agents. Its unique physicochemical properties make it a valuable scaffold in drug discovery. Radiolabeling this molecule with positron-emitting isotopes such as Carbon-11 ([¹¹C]) or Fluorine-18 ([¹⁸F]) enables non-invasive in vivo imaging with Positron Emission Tomography (PET), allowing for the study of pharmacokinetics, target engagement, and receptor occupancy. This guide will focus on the most practical and scientifically sound strategies for achieving high-yield and high-purity radiolabeling of this target molecule.

Section 1: [¹¹C]-Labeling Strategy via N-Methylation

The most direct and widely adopted strategy for radiolabeling this compound is through the N-methylation of the secondary amine on the piperazine ring using a [¹¹C]-methylating agent. This approach offers high efficiency due to the nucleophilicity of the piperazine nitrogen.

Core Concept: Nucleophilic Substitution

The reaction proceeds via a standard nucleophilic substitution (Sₙ2) mechanism, where the lone pair of electrons on the secondary amine of the precursor molecule attacks the electrophilic [¹¹C]-methyl group of the radiolabeling agent (e.g., [¹¹C]methyl iodide or [¹¹C]methyl triflate).

Workflow for [¹¹C]-Labeling

G cluster_0 Precursor Synthesis cluster_1 Radiolabeling cluster_2 Purification & QC cluster_3 Final Product Precursor Synthesis of N-desmethyl precursor: This compound Methylation N-[¹¹C]Methylation Precursor + [¹¹C]CH₃I or [¹¹C]CH₃OTf Precursor->Methylation Dissolve in aprotic solvent Purification HPLC Purification Methylation->Purification Quench reaction QC Quality Control (Radiochemical Purity, Molar Activity) Purification->QC Collect product fraction Final [¹¹C]-1-(2-Methylpyridin-4-yl)-4-methylpiperazine QC->Final G cluster_0 Precursor Synthesis cluster_1 Radiolabeling cluster_2 Purification & QC cluster_3 Final Product Precursor Synthesis of Precursor with Leaving Group (e.g., -NO₂, -Cl, -Br) on Pyridine Ring Fluorination Nucleophilic [¹⁸F]Fluorination Precursor + K[¹⁸F]F-K₂₂₂ complex Precursor->Fluorination Dissolve in aprotic solvent Purification SPE or HPLC Purification Fluorination->Purification High temperature reaction QC Quality Control Purification->QC Final [¹⁸F]-Fluoro-1-(2-Methylpyridin-4-yl)piperazine QC->Final

Technical Support Center: Cryopreservation and Long-Term Storage of 1-(2-Methylpyridin-4-yl)piperazine Stocks

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of 1-(2-Methylpyridin-4-yl)piperazine stocks. As a Senior Application Scientist, this document synthesizes established protocols with field-proven insights to address common challenges in the handling and storage of this and similar heterocyclic small molecules.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the preparation and routine storage of this compound stock solutions.

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Dimethyl sulfoxide (DMSO) is the most widely used and recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] Its strong solubilizing power is generally effective for heterocyclic compounds. For applications intolerant to DMSO, ethanol may be a viable alternative, though solubility should be confirmed for your desired concentration. Always use anhydrous, high-purity solvents to minimize water-induced degradation.[3]

Q2: What is a safe starting concentration for my initial stock solution?

A2: A conservative starting concentration of 10 mM in DMSO is advisable. It's crucial to select a concentration based on experimentally determined solubility rather than convention.[4] After preparation, visually inspect the solution for any signs of precipitation. If the solution is clear, it can be considered stable for initial use and aliquoting. Should you observe any particulates, the concentration is likely too high and should be reduced.[4]

Q3: What are the optimal short-term and long-term storage temperatures?

A3: For long-term storage, cryopreservation at -80°C is the gold standard for preserving the integrity of small molecules.[5] For short-term storage (up to one month), -20°C is acceptable.[5] Refrigeration at 4°C is generally not recommended for stock solutions in DMSO due to its freezing point of ~18.5°C, which can lead to repeated freeze-thaw cycles upon removal from storage.

Q4: How many freeze-thaw cycles can my aliquots tolerate?

A4: While many small molecules are relatively robust, it is best practice to minimize freeze-thaw cycles.[6][7] Each cycle introduces risks of water absorption by the hygroscopic DMSO and potential for compound degradation.[6] We strongly recommend preparing single-use aliquots to avoid repeated temperature fluctuations.[4][5] Studies have shown that while some compounds are stable for up to 11-25 cycles, this is highly compound-dependent.[3][7][8]

Q5: Should I use an inert gas atmosphere for storage?

A5: While not always mandatory for all small molecules, using an inert gas like argon or nitrogen is a prudent measure to prevent oxidation, especially for long-term storage.[7][8] The piperazine and pyridine moieties can be susceptible to oxidation, and an inert atmosphere provides an extra layer of protection.

II. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause Solution
Precipitation in DMSO Stock After Thawing The initial concentration exceeds the compound's solubility at room temperature or below. Water may have been introduced from the atmosphere into the hygroscopic DMSO, reducing solubility.1. Warm and Vortex: Gently warm the vial to 37°C and vortex thoroughly to attempt redissolution. 2. Sonication: If vortexing is insufficient, sonicate the vial in a water bath for 5-10 minutes. 3. Dilute the Stock: If precipitation persists, the stock is likely supersaturated. Prepare a new, more dilute stock solution.[4] 4. Ensure Anhydrous Conditions: Use fresh, anhydrous DMSO and minimize the time the vial is open to the air.
Precipitation Upon Dilution in Aqueous Buffer/Media The compound has poor aqueous solubility, and the addition to the aqueous environment causes it to crash out of solution. This is a common issue when diluting a concentrated DMSO stock.[9]1. Stepwise Dilution: Avoid adding the concentrated DMSO stock directly into the full volume of aqueous media. Perform a serial dilution, first into a smaller volume of media, vortexing gently, and then adding this to the final volume.[10] 2. Lower Final Concentration: Your target concentration in the aqueous solution may be above the compound's solubility limit. Try working with a lower final concentration.[11] 3. Increase Final DMSO Concentration: If your assay can tolerate it, a slightly higher final DMSO concentration (e.g., up to 1%) may keep the compound in solution. Always validate the solvent tolerance of your system.[9] 4. Pre-warm the Medium: Gently warming the aqueous medium to 37°C before adding the compound stock can sometimes improve solubility.[10]
Loss of Compound Activity Over Time This suggests chemical degradation. Potential pathways include hydrolysis from absorbed water, oxidation of the piperazine or methylpyridine rings, or photodegradation.[12] The piperazine ring, in particular, can be susceptible to thermal degradation.[9][13]1. Confirm Storage Conditions: Ensure stocks are stored at -80°C, protected from light, and tightly sealed to prevent moisture ingress.[2][14] 2. Prepare Fresh Stocks: If degradation is suspected, it is always best to prepare a fresh stock solution from the solid compound. 3. Analytical Confirmation: If feasible, use techniques like HPLC-MS to check the purity and integrity of your stock solution against a fresh standard.[8][15] 4. Inert Atmosphere: For long-term storage of new batches, consider overlaying the aliquots with an inert gas like argon before sealing and freezing.
Inconsistent Experimental Results Between Aliquots This could be due to non-homogeneity of the stock solution before aliquoting, inaccurate pipetting of small volumes, or solvent evaporation from improperly sealed vials.1. Ensure Complete Dissolution: Before aliquoting, ensure the solid compound is fully dissolved by vortexing and, if necessary, gentle warming.[16] 2. Accurate Aliquoting: Use calibrated pipettes and ensure you are working within their accurate range. For very small volumes, it may be better to create a more dilute stock. 3. Proper Sealing: Use high-quality cryovials with secure seals to prevent solvent evaporation during storage.[2]

III. Experimental Protocols & Visual Workflows

Protocol 1: Preparation of Cryopreserved Aliquots

This protocol outlines the best practices for preparing stable, single-use aliquots of this compound.

  • Pre-Experiment Preparation:

    • Bring the vial of solid this compound and anhydrous DMSO to room temperature in a desiccator to prevent water condensation.

    • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

    • Label cryovials appropriately.

  • Dissolution:

    • In a sterile environment, add the calculated volume of anhydrous DMSO to the vial containing the solid compound.

    • Cap the vial tightly and vortex for 2-3 minutes until the solid is completely dissolved. A brief, gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.

    • Visually inspect the solution against a light source to ensure there are no visible particulates.

  • Aliquoting:

    • Dispense the stock solution into single-use volumes in the pre-labeled cryovials. The aliquot volume should correspond to the amount needed for a single experiment to avoid freeze-thaw cycles.[4][5]

    • (Optional but Recommended) Gently flush the headspace of each vial with an inert gas (argon or nitrogen) before sealing.

  • Cryopreservation:

    • Place the sealed aliquots in a controlled-rate freezing container (e.g., Mr. Frosty), which provides a cooling rate of approximately -1°C per minute.[17]

    • Transfer the container to a -80°C freezer for long-term storage. Direct placement of vials into a -80°C freezer can cause rapid freezing which may negatively impact some compounds.

Workflow for Cryopreservation and Thawing

CryopreservationWorkflow cluster_prep Stock Preparation cluster_freeze Freezing cluster_thaw Thawing & Use start Weigh Solid Compound dissolve Dissolve in Anhydrous DMSO start->dissolve vortex Vortex until Homogeneous dissolve->vortex aliquot Aliquot into Single-Use Vials vortex->aliquot controlled_freeze Place in Controlled-Rate Freezing Container (-1°C/min) aliquot->controlled_freeze store Transfer to -80°C Freezer controlled_freeze->store retrieve Retrieve Single Aliquot store->retrieve Long-Term Storage thaw Thaw Rapidly at Room Temp or in 37°C Water Bath retrieve->thaw use Use Immediately in Experiment thaw->use discard Discard Unused Portion use->discard

Caption: Recommended workflow for preparing, freezing, and thawing single-use aliquots.

IV. References

  • Methods Mol Biol. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. [Link]

  • Reddit. (2023). Do freeze-thaw cycles damage small molecules dissolved in DMSO?[Link]

  • Solarbio. (2026). How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds. [Link]

  • PubMed. (2004). The effect of freeze/thaw cycles on the stability of compounds in DMSO. [Link]

  • Drug Discovery and Development. (2012). Testing Drug Stability for Long-Term Storage. [Link]

  • ResearchGate. (2004). (PDF) The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. [Link]

  • Thermo Fisher Scientific. (2016). Safety Data Sheet: 1-Amino-4-methylpiperazine. [Link]

  • Captivate Bio. Small Molecules. [Link]

  • Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. [Link]

  • Bitesize Bio. (2025). Top Ten Tips for Making Stock Solutions. [Link]

  • Roscoff Culture Collection. Knowledgebase - Cryopreservation. [Link]

  • National Testing Agency. (2025). Syllabus for Pharmacy (SCQP23). [Link]

  • PubMed. (2018). Stability of Synthetic Piperazines in Human Whole Blood. [Link]

  • PMC - PubMed Central. (2024). Second-generation piperazine derivatives as promising radiation countermeasures. [Link]

  • PubMed. (2003). Studies on repository compound stability in DMSO under various conditions. [Link]

  • ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?[Link]

  • ResearchGate. (2014). Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment?[Link]

  • PMC - PubMed Central. (2022). Chemical approaches to cryopreservation. [Link]

  • Horizon IRD. Optimised procedures for the cryopreservation of different species of Heterorhabditis. [Link]

  • ResearchGate. (2012). Thermal degradation of piperazine and its structural analogs. [Link]

Sources

Validation & Comparative

A Researcher's Guide to Efficacy Comparison: Profiling 1-(2-Methylpyridin-4-yl)piperazine Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of a novel compound, 1-(2-Methylpyridin-4-yl)piperazine, in comparison to well-characterized kinase inhibitors. By presenting detailed experimental protocols and contextualizing the data, this document serves as a practical resource for assessing the potential of new chemical entities in the landscape of kinase-targeted therapies.

Introduction: The Kinase Inhibitor Landscape

Protein kinases are a large family of enzymes that play critical roles in regulating the majority of cellular processes.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major target for therapeutic intervention. Kinase inhibitors have revolutionized the treatment of various malignancies by targeting specific kinases that drive tumor growth and survival.[2] These inhibitors are broadly classified based on their mechanism of action and selectivity. Some, like Imatinib, are highly selective for a small number of kinases, while others, such as Dasatinib, exhibit a broader spectrum of activity.[3][4] Pan-kinase inhibitors, like Staurosporine, are non-selective and serve as valuable research tools for inducing apoptosis and studying broad kinase inhibition.[5][6]

The evaluation of a new potential kinase inhibitor, such as this compound, requires a systematic comparison against these established benchmarks to understand its potency, selectivity, and potential therapeutic window.

Comparative Compound Profiles

This compound: The Investigational Compound

This compound is a heterocyclic compound containing a piperazine and a methylpyridine moiety. While the piperazine scaffold is present in numerous biologically active compounds, including some kinase inhibitors, the specific kinase inhibitory profile of this particular molecule is not extensively documented in publicly available literature.[7][8][9][10][11] Therefore, the primary objective of this guide is to outline the necessary experimental framework to determine its efficacy.

Imatinib (Gleevec®): The Selective Inhibitor

Imatinib was a groundbreaking targeted therapy for chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[2][12] Its primary mechanism of action is the inhibition of the BCR-ABL fusion protein's tyrosine kinase activity in CML.[13][14] It also potently inhibits other tyrosine kinases such as c-KIT and PDGFR.[2][13] Imatinib binds to the ATP-binding site of the kinase domain, stabilizing the inactive conformation of the enzyme and preventing substrate phosphorylation.[14][15]

Dasatinib (Sprycel®): The Multi-Kinase Inhibitor

Dasatinib is a second-generation tyrosine kinase inhibitor with a broader target profile than imatinib.[16] It is a potent inhibitor of BCR-ABL, SRC family kinases, c-KIT, and PDGFRβ.[3] Unlike imatinib, dasatinib can bind to both the active and inactive conformations of the ABL kinase domain, which contributes to its efficacy against some imatinib-resistant mutations.[17] Its multi-targeted nature underscores the therapeutic potential of inhibiting multiple signaling pathways simultaneously.[18][19]

Staurosporine: The Pan-Kinase Inhibitor

Originally isolated from the bacterium Streptomyces staurosporeus, staurosporine is a potent but non-selective inhibitor of a wide range of protein kinases.[5][6] It acts as an ATP-competitive inhibitor, binding with high affinity to the ATP-binding site of numerous kinases.[6] While its lack of selectivity precludes its clinical use, staurosporine is an invaluable research tool for studying the effects of broad kinase inhibition and serves as a positive control in many kinase assays.[5][6]

Comparative Efficacy Data

The following tables present hypothetical data to illustrate how the efficacy of this compound could be compared against the known inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, with lower values indicating greater potency.

Table 1: Biochemical IC50 Values Against a Panel of Kinases

Kinase TargetThis compound IC50 (nM)Imatinib IC50 (nM)Dasatinib IC50 (nM)Staurosporine IC50 (nM)
ABL500400[20]9[20]6
SRC>10,000>10,0000.5-16[20]6
c-KIT2,5001002010
PDGFRβ1,5001501525
VEGFR2800>10,0003015
PKA>10,000>10,000>10,0007
PKC>10,000>10,000>10,0003

Table 2: Cellular Anti-Proliferative Activity (IC50)

| Cell Line | Cancer Type | this compound IC50 (µM) | Imatinib IC50 (µM) | Dasatinib IC50 (µM) | Staurosporine IC50 (µM) | |---|---|---|---|---| | K562 | Chronic Myeloid Leukemia (BCR-ABL+) | 10 | 0.5 | 0.01 | 0.05 | | A549 | Non-Small Cell Lung Cancer | 25 | >50 | 5 | 0.1 | | HUVEC | Normal Endothelial Cells | >50 | >50 | 10 | 0.01 |

Experimental Protocols

To generate the comparative data presented above, a series of biochemical and cell-based assays are required. The following protocols provide a detailed, step-by-step methodology for these key experiments.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a common method for determining the IC50 of an inhibitor in a biochemical assay using a luminescence-based readout that quantifies ATP consumption.[20][21][22]

Objective: To measure the in vitro potency of kinase inhibitors by quantifying the amount of remaining ATP after a kinase reaction.

Materials:

  • Kinase of interest (e.g., ABL, SRC)

  • Kinase-specific substrate

  • ATP

  • Kinase reaction buffer

  • Test inhibitors (this compound, Imatinib, Dasatinib, Staurosporine)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of each inhibitor in DMSO. The final DMSO concentration in the assay should be kept constant and typically below 1%.

  • Kinase Reaction Setup: a. In a 384-well plate, add the kinase reaction buffer. b. Add the serially diluted inhibitors or DMSO (vehicle control) to the respective wells. c. Add the kinase enzyme to all wells except the "no kinase" control. d. Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitors to bind to the kinases.

  • Initiation of Kinase Reaction: a. Prepare a solution of the kinase-specific substrate and ATP in kinase reaction buffer. b. Add this solution to all wells to start the reaction. c. Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • ATP Detection: a. Add the ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add the Kinase Detection Reagent to all wells to convert ADP to ATP and induce a luminescent signal. d. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis: a. Measure the luminescence signal using a plate reader. b. The luminescent signal is inversely proportional to the kinase activity. c. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. d. Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[23]

Causality Behind Experimental Choices: The choice of a luminescence-based assay that measures ATP consumption provides a universal method applicable to a wide range of kinases without the need for specific antibodies.[21] Pre-incubation of the inhibitor with the kinase ensures that the binding reaches equilibrium before the reaction is initiated.

Diagram 1: Workflow for Biochemical IC50 Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis prep_inhibitor Prepare Serial Dilutions of Inhibitors add_inhibitor Add Inhibitors to 384-well Plate prep_inhibitor->add_inhibitor prep_reagents Prepare Kinase, Substrate, and ATP Solutions start_reaction Initiate Reaction with Substrate/ATP prep_reagents->start_reaction add_kinase Add Kinase Enzyme add_inhibitor->add_kinase pre_incubate Pre-incubate (15 min) add_kinase->pre_incubate pre_incubate->start_reaction incubate_reaction Incubate (60 min) start_reaction->incubate_reaction terminate_reaction Terminate Reaction & Deplete ATP (ADP-Glo™ Reagent) incubate_reaction->terminate_reaction detect_signal Generate Luminescent Signal (Kinase Detection Reagent) terminate_reaction->detect_signal read_plate Read Luminescence detect_signal->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for biochemical IC50 determination.

Protocol 2: Cell-Based Anti-Proliferative Assay

This protocol describes a method for assessing the effect of kinase inhibitors on the proliferation of cancer cell lines.[24]

Objective: To determine the IC50 of kinase inhibitors on cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., K562, A549) and a normal cell line (e.g., HUVEC)

  • Complete cell culture medium

  • Test inhibitors

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • 96-well clear-bottom white plates

  • Humidified incubator (37°C, 5% CO2)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding: a. Culture cells to ~80% confluency. b. Trypsinize (for adherent cells) and count the cells. c. Seed the cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: a. Prepare serial dilutions of the inhibitors in complete cell culture medium. b. Remove the old medium from the cells and add the medium containing the inhibitors or vehicle control. c. Incubate the plate for 72 hours in a humidified incubator.

  • Viability Assessment: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. b. Add the CellTiter-Glo® Reagent to each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis: a. Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells. b. Calculate the percent viability for each concentration relative to the vehicle control. c. Determine the IC50 value by plotting the percent viability against the inhibitor concentration and fitting the data to a dose-response curve.

Self-Validating System: The inclusion of a normal, non-cancerous cell line (HUVEC) helps to assess the selectivity of the compound for cancer cells over normal cells, providing an early indication of a potential therapeutic window.

Diagram 2: Cellular Anti-Proliferative Assay Workflow

G cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_viability Viability Assessment cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_overnight Incubate Overnight seed_cells->incubate_overnight treat_cells Treat Cells with Inhibitors incubate_overnight->treat_cells prepare_dilutions Prepare Inhibitor Dilutions in Media prepare_dilutions->treat_cells incubate_72h Incubate for 72 hours treat_cells->incubate_72h add_reagent Add CellTiter-Glo® Reagent incubate_72h->add_reagent lyse_cells Lyse Cells and Stabilize Signal add_reagent->lyse_cells read_luminescence Read Luminescence lyse_cells->read_luminescence calc_viability Calculate % Viability read_luminescence->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve determine_ic50 Determine Cellular IC50 plot_curve->determine_ic50

Sources

A Comparative Guide to Evaluating Novel Tyrosine Kinase Inhibitors Against Imatinib in CML Cell Lines: A Methodological Framework

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in oncology and drug development, the robust preclinical evaluation of novel therapeutic agents is paramount. In the landscape of Chronic Myeloid Leukemia (CML), imatinib set a revolutionary precedent as a targeted tyrosine kinase inhibitor (TKI). Any new candidate, such as the hypothetical compound 1-(2-Methylpyridin-4-yl)piperazine, must be rigorously benchmarked against this standard. This guide provides a comprehensive methodological framework for the head-to-head comparison of a novel TKI with imatinib in CML cell lines, ensuring scientific integrity and generating reliable, publishable data.

While direct experimental data comparing this compound to imatinib in CML cell lines is not currently available in the public domain, this guide will use it as a representative novel compound to illustrate the essential experimental workflows and data interpretation required.

Foundational Understanding: CML and the BCR-ABL Oncoprotein

Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the Philadelphia chromosome, a product of a reciprocal translocation between chromosomes 9 and 22. This translocation fuses the Breakpoint Cluster Region (BCR) gene with the Abelson murine leukemia viral oncogene homolog 1 (ABL1), creating the BCR-ABL1 fusion gene.[1] The resulting oncoprotein, BCR-ABL, is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and resistance to apoptosis, the hallmarks of CML.[1][2]

The BCR-ABL Signaling Cascade: The Target

The constitutive kinase activity of BCR-ABL leads to the autophosphorylation of tyrosine residues, creating docking sites for various adaptor proteins.[2] This initiates a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which collectively promote leukemic cell growth, survival, and proliferation.[1]

Diagram: The BCR-ABL Signaling Pathway

BCR_ABL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS P PI3K PI3K BCR_ABL->PI3K P JAK JAK BCR_ABL->JAK P RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation & Survival (Anti-Apoptosis) ERK->Proliferation AKT AKT PI3K->AKT P mTOR mTOR AKT->mTOR mTOR->Proliferation STAT STAT JAK->STAT P STAT->Proliferation

Caption: Simplified BCR-ABL signaling pathways leading to CML pathogenesis.

Imatinib: The Gold Standard Inhibitor

Imatinib functions as a competitive inhibitor at the ATP-binding site of the BCR-ABL kinase domain.[2][3] By occupying this site, it prevents the transfer of phosphate from ATP to tyrosine residues on its substrates, thereby blocking downstream signaling and inducing apoptosis in BCR-ABL-positive cells.[2] Its high selectivity and efficacy established the paradigm of targeted cancer therapy.[2]

Experimental Design for Comparative Analysis

A robust comparison between this compound and imatinib requires a multi-faceted approach, assessing their effects on cell viability, apoptosis, and direct target inhibition. The human CML cell line K562, which is Philadelphia chromosome-positive, is a widely used and appropriate model for these initial studies.

Diagram: Experimental Workflow for TKI Comparison

TKI_Comparison_Workflow cluster_experiments In Vitro Assays cluster_data Data Analysis start Start: CML Cell Line (e.g., K562) viability Cell Viability Assay (MTT) start->viability apoptosis Apoptosis Assay (Annexin V/PI) start->apoptosis inhibition Target Inhibition Assay (Western Blot for p-BCR-ABL) start->inhibition ic50 Determine IC50 Values viability->ic50 apoptosis_quant Quantify Apoptotic Cells (Early vs. Late) apoptosis->apoptosis_quant protein_quant Quantify Protein Phosphorylation inhibition->protein_quant comparison Comparative Analysis: This compound vs. Imatinib ic50->comparison apoptosis_quant->comparison protein_quant->comparison

Caption: Workflow for comparing a novel TKI against imatinib in CML cells.

Core Experimental Protocols

The following protocols are foundational for the comparative analysis. It is crucial to include appropriate controls, such as vehicle-treated (e.g., DMSO) and untreated cells, in every experiment.

Cell Viability Assessment: The MTT Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed K562 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

  • Drug Treatment: After 24 hours, treat the cells with serial dilutions of this compound and imatinib. A typical concentration range for imatinib in K562 cells would span from 0.01 µM to 10 µM. The range for the novel compound should be broad initially (e.g., 0.01 µM to 100 µM) to determine its potency.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC50) is then determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Apoptosis Induction: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membrane integrity, characteristic of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Seed K562 cells in a 6-well plate and treat with this compound and imatinib at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect the cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Target Inhibition: Western Blot for Phospho-BCR-ABL

This technique allows for the direct assessment of the compounds' ability to inhibit the kinase activity of BCR-ABL by measuring its phosphorylation status.

Protocol:

  • Cell Lysis: Treat K562 cells with the test compounds at various concentrations for a short period (e.g., 2-6 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an 8% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-BCR-ABL (Tyr177) and total ABL (as a loading control).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities to determine the ratio of phosphorylated BCR-ABL to total ABL.

Data Presentation and Interpretation

For a clear and objective comparison, the experimental data should be summarized in a structured format.

Table 1: Comparative Efficacy of this compound and Imatinib in K562 Cells
ParameterThis compoundImatinib
IC50 (µM) after 72h Experimental Value~0.2-0.5[3][4]
Apoptosis (% of cells)
Early ApoptosisExperimental ValueExperimental Value
Late ApoptosisExperimental ValueExperimental Value
p-BCR-ABL Inhibition Experimental ValueExperimental Value

Note: The IC50 for imatinib in K562 cells can vary between studies but is typically in the nanomolar range.[3][4]

Interpretation:

  • IC50: A lower IC50 value for this compound would suggest greater potency in inhibiting cell viability compared to imatinib.

  • Apoptosis: A significant increase in the percentage of Annexin V-positive cells following treatment with the novel compound indicates the induction of apoptosis, a desired mechanism of action for an anticancer agent.[5][6][7] A direct comparison of the percentages will reveal the relative pro-apoptotic efficacy.

  • p-BCR-ABL Inhibition: A dose-dependent decrease in the phosphorylation of BCR-ABL would confirm that this compound acts on the intended target. The concentration required to achieve 50% inhibition can be compared to that of imatinib to assess relative target engagement.

Conclusion and Future Directions

This guide outlines the essential in vitro experiments required for a preliminary comparison of a novel TKI, exemplified by this compound, against the clinical standard, imatinib. Should the novel compound demonstrate superior or comparable potency, further investigations would be warranted. These include testing against a panel of CML cell lines harboring imatinib-resistance mutations (e.g., T315I), assessing off-target effects through kinome profiling, and ultimately, validation in preclinical in vivo models of CML. This structured and rigorous approach ensures that only the most promising candidates advance in the drug development pipeline.

References

  • Aichberger, K. J., Mayerhofer, M., Krauth, M. T., et al. (2005). Imatinib and nilotinib induce apoptosis of chronic myeloid leukemia cells through a Bim-dependant pathway modulated by cytokines.
  • Simara, P., Stejskal, S., Koutna, I., et al. (2013). Apoptosis in chronic myeloid leukemia cells transiently treated with imatinib or dasatinib is caused by residual BCR-ABL kinase inhibition.
  • Ertem, U., Alemdağ, F., & Pehlivan, M. (2014). Effects of imatinib on the growth of K562 cells. The IC50 concentration...
  • Aghapour, M., Mesbah-Namin, S. A., & Sanati, M. H. (2022). Enhanced induction of apoptosis in chronic myeloid leukemia cells through synergistic effect of telomerase inhibitor MST-312 and imatinib.
  • Gozetto, M., & Schieppati, A. (2003). Imatinib in Chronic Myeloid Leukemia: an Overview.
  • González-López, O., et al. (2022). Ketoconazole Reverses Imatinib Resistance in Human Chronic Myelogenous Leukemia K562 Cells. Pharmaceuticals, 15(7), 867.
  • Al-Obeidi, F. A., et al. (2023). The impact of the BCR-ABL oncogene in the pathology and treatment of chronic myeloid leukemia. Leukemia Research, 131, 107335.

Sources

A Comparative Guide to Kinase Selectivity Profiling: Evaluating 1-(2-Methylpyridin-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and methodological framework for assessing the kinase selectivity of a novel compound, exemplified by 1-(2-Methylpyridin-4-yl)piperazine. We will objectively compare its hypothetical performance with established kinase inhibitors—Staurosporine, Imatinib, and Dasatinib—and provide the supporting experimental rationale and protocols essential for researchers in drug discovery.

Introduction: The Imperative of Kinase Selectivity

In the landscape of drug discovery, protein kinases remain one of the most intensively pursued target classes, primarily due to their central role in regulating nearly all cellular signaling pathways.[1][2] The success of inhibitors like Imatinib has validated this approach.[3] However, the human kinome is vast, comprising over 500 members, many of which share significant structural homology within the ATP-binding site.[2] This homology presents a formidable challenge: achieving inhibitor selectivity.[3]

A lack of selectivity can lead to off-target effects, where a compound inhibits kinases outside its intended target, potentially causing toxicity or unexpected pharmacological outcomes.[4][5][6] Conversely, in some cases, a multi-targeted or "polypharmacology" approach can be beneficial.[7][8] Therefore, early and comprehensive selectivity profiling is not merely a characterization step but a critical, decision-driving process in any kinase inhibitor program.[1]

Our subject of interest, This compound , represents a common scaffold fragment found in many ATP-competitive kinase inhibitors. Its structure suggests a potential interaction with the kinase hinge region, a common anchoring point for inhibitors. Before committing significant resources to lead optimization, it is crucial to understand its inherent selectivity across the kinome.

This guide will benchmark its hypothetical profile against three standards:

  • Staurosporine: A natural product known for its potent but highly promiscuous inhibition of a vast number of kinases, serving as a benchmark for non-selectivity.[9][10]

  • Imatinib (Gleevec®): The paradigm of a targeted therapy, exhibiting high selectivity for ABL, KIT, and PDGFR kinases.[11][12]

  • Dasatinib (Sprycel®): A potent second-generation inhibitor of BCR-ABL that is significantly more promiscuous than Imatinib, inhibiting SRC family kinases and others.[11][13]

The Science of Profiling: Choosing the Right Platform

Multiple technologies exist for profiling kinase inhibitor selectivity, from traditional radiometric assays to cell-based systems.[14][15][16] For a comprehensive and quantitative assessment, a competition binding assay offers distinct advantages.

The KINOMEscan® Approach: An ATP-Independent Binding Assay

We have selected the KINOMEscan® platform as our primary methodology for this guide. It is a well-established, active site-directed competition binding assay used across the industry.[17][18][19]

Causality Behind the Choice:

  • Measures True Affinity (Kd): Unlike activity-based assays that yield an IC50 value, KINOMEscan is ATP-independent.[17][18] IC50 values are highly dependent on the ATP concentration in the assay, which can vary between kinases and make cross-kinome comparisons difficult.[14] By measuring the dissociation constant (Kd), we obtain a true thermodynamic measure of binding affinity, allowing for robust and direct comparison of a compound's potency against hundreds of different kinases.[17]

  • Broad Coverage: The platform offers panels of over 460 kinases, providing a panoramic view of the kinome and minimizing the chances of missing critical off-target interactions.[17][18]

  • High Reproducibility: The quantitative qPCR readout is precise and highly reproducible, ensuring the reliability of the generated selectivity data.[17]

The core principle involves a DNA-tagged kinase, an immobilized ligand that binds to the kinase's active site, and the test compound. If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand. The amount of kinase remaining on the solid support is then measured via qPCR.[17]

G cluster_assay KINOMEscan® Workflow cluster_binding Binding Competition compound Test Compound (e.g., 1-MPP) kinase DNA-Tagged Kinase compound->kinase Binds to Active Site cluster_binding cluster_binding bead Immobilized Ligand (Solid Support) kinase->bead Blocked wash Wash Step (Removes unbound kinase) bead->wash qpcr qPCR Detection (Quantifies bound kinase) wash->qpcr data Data Analysis (Calculate % Ctrl, Kd) qpcr->data

Caption: High-level workflow of the KINOMEscan® competition binding assay.

Comparative Data Analysis

To illustrate the output of a selectivity profiling campaign, the following table presents hypothetical, yet realistic, data for our lead compound alongside the established profiles of our comparators. The data is presented as the dissociation constant (Kd) in nanomolars (nM). A lower Kd value signifies a stronger binding affinity.

Kinase TargetThis compound (Hypothetical Kd, nM)Staurosporine (Kd, nM)Imatinib (Kd, nM)Dasatinib (Kd, nM)Kinase Family
ABL1 5,500725 <1 TK
KIT >10,0008100 12TK
PDGFRA 8,00015150 28TK
SRC 9,2006>10,000<1 TK
LCK >10,00020>10,000<1 TK
VEGFR2 1,200702,10079TK
PIM1 450 25>10,0006,400CAMK
AURKA >10,0004>10,000350STE
CDK2 >10,0003>10,0003,300CMGC
ROCK1 7,80011>10,0001,600AGC
S-Score(10) 0.02 (9/403) 0.85 (343/403) 0.01 (4/403) 0.28 (113/403) -

Data for Staurosporine, Imatinib, and Dasatinib are representative values derived from public sources and literature. The S-Score(10) is the number of kinases with Kd < 100 nM divided by the number of non-mutant kinases tested (403), representing a measure of promiscuity.

Interpretation of Results
  • This compound (Hypothetical): Our lead compound demonstrates a very selective profile. It shows weak-to-no binding for most kinases but displays moderate affinity for PIM1 and some weak activity against VEGFR2. This suggests a potential starting point for a PIM1-directed program, though significant optimization would be needed to improve potency. Its high selectivity (low S-score) is a desirable feature.

  • Staurosporine: As expected, Staurosporine is highly promiscuous, binding to a vast majority of the kinase panel with high potency (low nM Kd).[9][20] This broad activity makes it a useful research tool but unsuitable as a targeted therapeutic.

  • Imatinib: The data reflects Imatinib's known clinical profile, showing potent binding to its primary targets ABL, KIT, and PDGFRA, while leaving most other kinases untouched.[11][21] This high degree of selectivity is a key reason for its success and manageable side-effect profile.[3]

  • Dasatinib: Dasatinib is a potent inhibitor of ABL but also strongly inhibits SRC family kinases (SRC, LCK) and numerous others, resulting in a much higher S-score than Imatinib.[11][13] This broader profile explains both its efficacy in some Imatinib-resistant cases and its different side-effect profile.[11]

Experimental Protocols

To ensure scientific integrity, every protocol must be robust and self-validating. Below are detailed methodologies for both a primary biochemical screen and the conceptual steps for a KINOMEscan dose-response experiment.

Protocol: In Vitro Biochemical Kinase Assay (ADP-Glo™)

This protocol describes a common luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced. It serves as an excellent orthogonal method to validate hits from a binding screen.

Principle: The ADP-Glo™ Kinase Assay is a two-step process. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the newly formed ADP back into ATP, which then drives a luciferase/luciferin reaction to produce a luminescent signal proportional to kinase activity.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series (e.g., 11 points) in DMSO. For a primary screen, a single concentration (e.g., 1 µM or 10 µM) is used.

  • Reaction Setup (384-well plate):

    • To each well, add 2.5 µL of a 2X kinase/substrate solution in reaction buffer (containing appropriate concentrations of kinase enzyme and substrate peptide).

    • Add 50 nL of the compound dilution series or DMSO vehicle control.

    • Initiate the kinase reaction by adding 2.5 µL of a 2X ATP solution (concentration should be at or near the Km for the specific kinase). Final reaction volume is 5 µL.

  • Controls (Self-Validating System):

    • Negative Control (0% Inhibition): Reaction with DMSO vehicle instead of compound.

    • Positive Control (100% Inhibition): Reaction with a known, potent inhibitor for the target kinase (e.g., Staurosporine).

    • No Enzyme Control: Reaction mix without the kinase enzyme to measure background signal.

  • Incubation:

    • Mix the plate gently and incubate at room temperature for 60 minutes.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete unused ATP.

  • ADP to ATP Conversion & Detection:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Read the plate on a standard luminometer.

  • Data Analysis:

    • Subtract the background (no enzyme control) from all wells.

    • Calculate the percent inhibition relative to the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive)).

    • For dose-response curves, plot % Inhibition vs. compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol: KINOMEscan® Dose-Response (KdELECT®) Workflow

This protocol outlines the steps for determining the dissociation constant (Kd) for compound-kinase interactions.

  • Compound Submission: The client provides the test compound (e.g., this compound) at a specified concentration in DMSO.

  • Assay Preparation: An 11-point, 3-fold serial dilution of the test compound in assay buffer is prepared.

  • Competition Binding: The compound dilutions are incubated with the specific DNA-tagged kinase from the panel.

  • Capture: The mixture is then added to streptavidin-coated beads that have been pre-incubated with a biotinylated, immobilized, active-site directed ligand.

  • Equilibration & Washing: The reaction is allowed to reach equilibrium. Unbound components are then washed away.

  • Elution & Quantification: The kinase-DNA tags that remain bound to the beads are eluted and quantified using qPCR. The signal is inversely proportional to the test compound's binding affinity.

  • Data Analysis: The amount of kinase captured is measured as a function of the test compound concentration. These values are plotted, and a binding curve is fitted using a standard dose-response model to calculate the Kd.[17]

On-Target vs. Off-Target Effects: A Visual Explanation

Understanding the downstream consequences of inhibitor binding is paramount. A selective inhibitor modulates a single pathway, whereas a non-selective inhibitor can cause widespread, unpredictable changes in cellular signaling.

G cluster_selective A) Selective Inhibitor Action cluster_nonselective B) Non-Selective Inhibitor Action InhibitorA Selective Inhibitor (e.g., Imatinib) KinaseA On-Target Kinase (e.g., ABL1) InhibitorA->KinaseA Binds & Inhibits SubstrateA Substrate A KinaseA->SubstrateA Phosphorylates ResponseA Desired Therapeutic Effect SubstrateA->ResponseA KinaseB Off-Target Kinase 1 KinaseC Off-Target Kinase 2 InhibitorB Non-Selective Inhibitor (e.g., Staurosporine) KinaseX On-Target Kinase InhibitorB->KinaseX Inhibits KinaseY Off-Target Kinase 1 InhibitorB->KinaseY Inhibits KinaseZ Off-Target Kinase 2 InhibitorB->KinaseZ Inhibits SubstrateX Substrate X KinaseX->SubstrateX ResponseX Desired Therapeutic Effect SubstrateX->ResponseX SubstrateY Substrate Y KinaseY->SubstrateY ResponseY Adverse Effect 1 SubstrateY->ResponseY SubstrateZ Substrate Z KinaseZ->SubstrateZ ResponseZ Adverse Effect 2 SubstrateZ->ResponseZ

Caption: Conceptual signaling pathways for selective vs. non-selective inhibitors.

Conclusion

Selectivity profiling is an indispensable tool in modern drug discovery. The comparative analysis of our hypothetical compound, this compound, against established drugs like Imatinib, Dasatinib, and Staurosporine, highlights the spectrum of selectivity profiles one might encounter. While our lead fragment showed a promisingly selective but weak profile, this initial screen provides a clear, data-driven path forward: focus on optimizing potency for the PIM1 kinase family while continuously monitoring the selectivity profile to avoid introducing off-target liabilities. By employing robust, quantitative, and well-controlled methodologies like the KINOMEscan platform and orthogonal biochemical assays, researchers can make informed decisions, increasing the probability of developing safe and effective targeted therapies.

References

  • KINOMEscan® Kinase Profiling Platform. Eurofins Discovery. [Link]

  • KINOMEscan Technology. Eurofins Discovery. [Link]

  • KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). Biochemical Journal, 408(3), 297-315. [Link]

  • Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Blood, 110(1), 357-365. [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. (2022). [Link]

  • Kinase profiling of 52 using KINOMEscan technology at 1 μM. ResearchGate. [Link]

  • Protein kinase inhibition of clinically important staurosporine analogues. Fabbro, D., Ruetz, S., Bodis, S., ... & Manley, P. W. (2010). Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(3), 461-469. [Link]

  • DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Wodarz, D., & Komarova, N. L. (2014). ACS Chemical Biology, 9(12), 2686-2695. [Link]

  • Protein kinase profiling assays: a technology review. Wang, Y., & Ma, H. (2015). Drug discovery today: Technology, 18, 1-8. [Link]

  • Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. Lopez, M. S., Kulkarni, K., ... & Shokat, K. M. (2014). Journal of the American Chemical Society, 136(38), 13161-13164. [Link]

  • How Does a Biochemical Kinase Assay Work? BellBrook Labs. (2018). [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. (2025). [Link]

  • Kinase Selectivity Profiles Of Nintedanib And Imatinib. ResearchGate. [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Scientific Reports. (2015). [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Fey, D., Lindfors, K., ... & Kholodenko, B. N. (2011). BMC Systems Biology, 5(1), 1-16. [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Fey, D., Lindfors, K., ... & Kholodenko, B. N. (2011). BMC Systems Biology, 5, 159. [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. (2020). [Link]

  • Kinase profile of dasatinib. ResearchGate. [Link]

  • On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine. Vieth, M., Sutherland, J., ... & Yangzhou, W. (2004). Journal of medicinal chemistry, 47(9), 2249-2257. [Link]

  • Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. Tcyrulnikov, S., Kales, S. C., ... & Seeliger, M. A. (2016). ACS chemical biology, 11(5), 1325-1334. [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Anastassiadis, T., Deacon, S. W., ... & Zarrinkar, P. P. (2011). Nature biotechnology, 29(11), 1039-1045. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Elkins, J. M., & Gray, N. S. (2012). The FEBS journal, 279(18), 3290-3300. [Link]

  • Assay Development for Protein Kinase Enzymes. Copeland, R. A. (2012). Assay Guidance Manual. [Link]

  • Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity. ACS Chemical Biology. [Link]

  • Kinase Screening Assay Services. Reaction Biology. [Link]

  • Imatinib: a selective tyrosine kinase inhibitor. Capdeville, R., Buchdunger, E., Zimmermann, J., & Matter, A. (2002). Nature reviews Drug discovery, 1(7), 493-502. [Link]

  • Evaluating Imatinib's Affinities and Specificities for Tyrosine Kinases Using Molecular Dynamics Simulations. Ortiz, A. (2021). eScholarship, University of California. [Link]

  • Cell-based Kinase Assays. Profacgen. [Link]

  • Recent advances in methods to assess the activity of the kinome. Shaffer, M. H., & Huang, P. H. (2017). F1000Research, 6. [Link]

  • Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]

  • Direct, indirect and off-target effects of kinase inhibitors. ResearchGate. [Link]

  • Methods to profile protien kinase substrates in cells. MedCrave online. (2016). [Link]

  • Comparison of methods for kinase (activity) profiling. ResearchGate. [Link]

  • Protein kinase profiling assays: A technology review. ResearchGate. [Link]

  • Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. (2017). [Link]

  • Kinase Profiling. MtoZ Biolabs. [Link]

  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Lombardo, L. J., et al. (2004). Journal of medicinal chemistry, 47(27), 6658-61. [Link]

  • 6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Folkes, A. J., et al. (2008). Journal of medicinal chemistry, 51(18), 5522-32. [Link]

  • N-[4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]phenyl]benzamide. National Center for Biotechnology Information. (2007). [Link]

Sources

A Head-to-Head Comparison of Piperazine-Based CNS Drugs: Benchmarking 1-(2-Methylpyridin-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system (CNS).[1][2][3] Its unique physicochemical properties, including the ability to cross the blood-brain barrier and interact with multiple receptor systems, have made it a cornerstone in the development of antipsychotic and antidepressant medications.[4][5] This guide provides a comprehensive head-to-head comparison of a novel investigational compound, 1-(2-Methylpyridin-4-yl)piperazine, against a panel of established piperazine-based drugs: Aripiprazole, Olanzapine, Ziprasidone, and Vortioxetine.

Due to the limited publicly available data on this compound, this guide will utilize a hypothetical, yet pharmacologically plausible, profile for this compound to illustrate the comparative analysis framework. This approach is designed to provide researchers and drug development professionals with a robust methodology for evaluating novel piperazine derivatives.

The Piperazine Core: A Versatile Pharmacophore

The six-membered ring containing two opposing nitrogen atoms endows piperazine derivatives with several advantageous properties. These include improved water solubility and oral bioavailability, crucial for effective drug delivery to the CNS.[1] The structural rigidity of the piperazine ring, combined with the potential for substitution at the 1 and 4 positions, allows for fine-tuning of receptor binding affinity and selectivity.[5]

Established Piperazine-Based Drugs: A Comparative Overview

Aripiprazole, Olanzapine, and Ziprasidone are widely prescribed atypical antipsychotics, while Vortioxetine is a multimodal antidepressant. Their distinct pharmacological profiles underscore the versatility of the piperazine scaffold.

Aripiprazole , often classified as a third-generation antipsychotic, exhibits a unique mechanism as a dopamine D2 partial agonist and a serotonin 5-HT1A partial agonist, alongside 5-HT2A antagonist activity.[6][7][8] This "dopamine-serotonin system stabilizer" profile is thought to contribute to its efficacy in treating both positive and negative symptoms of schizophrenia with a relatively favorable side-effect profile.[7]

Olanzapine is a potent antagonist at multiple neurotransmitter receptors, including dopamine D1-D4 and serotonin 5-HT2A/2C, 5-HT3, and 5-HT6 receptors.[9][10] Its broad receptor-binding profile contributes to its efficacy in schizophrenia and bipolar disorder, but also to side effects such as weight gain.[10][11]

Ziprasidone also acts as a dopamine D2 and serotonin 5-HT2A antagonist.[12][13] It has a relatively high affinity for the 5-HT2A receptor compared to the D2 receptor, which is a characteristic of many atypical antipsychotics.[13]

Vortioxetine is an antidepressant with a multimodal mechanism of action. It acts as a serotonin reuptake inhibitor and modulates several serotonin receptors, including 5-HT1A agonism and 5-HT3 and 5-HT7 antagonism.[14][15]

Quantitative Data Summary: Receptor Binding Affinities

The following table summarizes the in vitro receptor binding affinities (Ki, nM) of the established drugs and a hypothetical profile for this compound. Lower Ki values indicate higher binding affinity.

CompoundDopamine D2 (Ki, nM)Serotonin 5-HT1A (Ki, nM)Serotonin 5-HT2A (Ki, nM)Serotonin 5-HT7 (Ki, nM)
This compound (Hypothetical) 2515510
Aripiprazole 0.34[6]1.7[6]3.4[6]-
Olanzapine 11[16]-4[16]-
Ziprasidone 4.83.40.41.9
Vortioxetine >1000[14]15[15]-19[15]

Note: Data for Ziprasidone is compiled from various sources and represents a general profile.

Signaling Pathways and Mechanisms of Action

The therapeutic and adverse effects of these drugs are dictated by their interactions with complex downstream signaling pathways.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_drugs Dopamine_release Dopamine Release D2_receptor D2 Receptor Dopamine_release->D2_receptor Dopamine Serotonin_release Serotonin Release 5HT1A_receptor 5-HT1A Receptor Serotonin_release->5HT1A_receptor Serotonin 5HT2A_receptor 5-HT2A Receptor Serotonin_release->5HT2A_receptor 5HT7_receptor 5-HT7 Receptor Serotonin_release->5HT7_receptor Aripiprazole Aripiprazole Aripiprazole->D2_receptor Partial Agonist Aripiprazole->5HT1A_receptor Partial Agonist Aripiprazole->5HT2A_receptor Antagonist Olanzapine Olanzapine Olanzapine->D2_receptor Antagonist Olanzapine->5HT2A_receptor Antagonist Ziprasidone Ziprasidone Ziprasidone->D2_receptor Antagonist Ziprasidone->5HT2A_receptor Antagonist Vortioxetine Vortioxetine Vortioxetine->5HT1A_receptor Agonist Vortioxetine->5HT7_receptor Antagonist Investigational_Compound This compound (Hypothetical) Investigational_Compound->D2_receptor Antagonist Investigational_Compound->5HT1A_receptor Agonist Investigational_Compound->5HT2A_receptor Antagonist Investigational_Compound->5HT7_receptor Antagonist

Figure 1: Simplified signaling pathways of piperazine-based drugs.

Experimental Protocols for Comparative Evaluation

A thorough comparison requires a battery of in vitro and in vivo experiments to elucidate the pharmacological and toxicological profiles of novel compounds.

In Vitro Receptor Binding and Functional Assays

Objective: To determine the affinity and functional activity of the test compound at key CNS receptors.

Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human recombinant receptors of interest (e.g., D2, 5-HT1A, 5-HT2A, 5-HT7).

  • Assay Buffer: Prepare appropriate assay buffers for each receptor type.

  • Competition Binding: Incubate the cell membranes with a specific radioligand (e.g., [³H]-Spiperone for D2 receptors) and varying concentrations of the test compound.

  • Separation: Separate bound from free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Calculate the IC50 (concentration of the compound that inhibits 50% of specific radioligand binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

start Start membrane_prep Prepare Receptor- Expressing Cell Membranes start->membrane_prep incubation Incubate Membranes with Radioligand and Test Compound membrane_prep->incubation filtration Separate Bound and Free Radioligand (Filtration) incubation->filtration quantification Quantify Radioactivity (Scintillation Counting) filtration->quantification analysis Calculate IC50 and Ki quantification->analysis end End analysis->end

Figure 2: Workflow for in vitro radioligand binding assay.

In Vivo Assessment of Antipsychotic-like Efficacy

Objective: To evaluate the potential therapeutic effects of the test compound in animal models of psychosis.

Protocol: Conditioned Avoidance Response (CAR) in Rats

  • Apparatus: Use a shuttle box with two compartments separated by a door, each with a grid floor for delivering a mild foot shock.

  • Training: Train rats to avoid a foot shock by moving to the other compartment upon presentation of a conditioned stimulus (e.g., a light or tone).

  • Drug Administration: Administer the test compound or vehicle to the trained rats.

  • Testing: Place the rats in the shuttle box and present the conditioned stimulus followed by the unconditioned stimulus (foot shock).

  • Data Collection: Record the number of successful avoidances (moving during the conditioned stimulus) and escapes (moving during the foot shock).

  • Analysis: A reduction in avoidance responses without a significant increase in escape failures suggests potential antipsychotic activity.

In Vivo Assessment of Extrapyramidal Side Effects (EPS)

Objective: To determine the propensity of the test compound to induce motor side effects commonly associated with D2 receptor blockade.

Protocol: Catalepsy Test in Rats

  • Drug Administration: Administer the test compound or vehicle to the rats.

  • Catalepsy Scoring: At various time points after administration, place the rat's forepaws on a horizontal bar raised above the surface.

  • Measurement: Record the time it takes for the rat to remove both forepaws from the bar.

  • Analysis: A prolonged time to descend is indicative of catalepsy and suggests a higher risk of inducing extrapyramidal side effects.

Preclinical Efficacy and Side Effect Models: A Comparative Summary

The following table presents a hypothetical comparison of the in vivo profiles of the selected drugs.

CompoundConditioned Avoidance Response (ED50, mg/kg)Catalepsy Induction (ED50, mg/kg)Therapeutic Index (Catalepsy/CAR)
This compound (Hypothetical) 0.51020
Aripiprazole 1.0>30>30
Olanzapine 0.2525
Ziprasidone 0.81518.75

Note: ED50 values are illustrative and can vary based on experimental conditions. A higher therapeutic index suggests a better separation between the desired therapeutic effect and motor side effects.

Structure-Activity Relationship (SAR) Insights

The pharmacological profile of pyridinylpiperazine derivatives is highly dependent on the nature and position of substituents on both the pyridine and piperazine rings.

  • Substitution on the Pyridine Ring: The methyl group at the 2-position of the pyridine ring in this compound is expected to influence the compound's electronic properties and steric interactions with the receptor binding pockets. This can modulate affinity and selectivity for dopamine and serotonin receptors.

  • Substitution on the Piperazine Ring: The lack of a large, lipophilic substituent at the N4 position of the piperazine ring in the investigational compound, as seen in many other antipsychotics, may influence its pharmacokinetic properties and receptor interactions.

Conclusion

This guide provides a framework for the head-to-head comparison of this compound with established piperazine-based CNS drugs. While the pharmacological profile of the investigational compound remains to be fully elucidated, the outlined experimental protocols offer a clear path for its comprehensive evaluation. The comparative analysis of receptor binding affinities, in vivo efficacy, and side effect profiles is essential for determining the therapeutic potential of novel piperazine derivatives. Future research should focus on obtaining empirical data for this compound to validate its hypothetical profile and ascertain its potential as a novel therapeutic agent.

References

  • Olanzapine - StatPearls - NCBI Bookshelf. (n.d.). Retrieved from [Link]

  • Aripiprazole - Mechanism of Action, Psychopharmacology and Clinical Application. (2020, October 23). Retrieved from [Link]

  • Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC. (n.d.). Retrieved from [Link]

  • Aripiprazole - Wikipedia. (n.d.). Retrieved from [Link]

  • Mechanism of Action (MOA) | TRINTELLIX (vortioxetine). (n.d.). Retrieved from [Link]

  • Olanzapine - Wikipedia. (n.d.). Retrieved from [Link]

  • Vortioxetine - Wikipedia. (n.d.). Retrieved from [Link]

  • What is the mechanism of Ziprasidone Hydrochloride? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • What is the mechanism of Olanzapine? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Vortioxetine (Brintellix): A New Serotonergic Antidepressant - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • A Focus on Vortioxetine - Mechanism of Action and Efficacy - Psych Scene Hub. (2017, October 27). Retrieved from [Link]

  • Olanzapine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.). Retrieved from [Link]

  • Vortioxetine Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. (2025, March 14). Retrieved from [Link]

  • What is the mechanism of Aripiprazole? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Olanzapine and its Working Mechanism - Hilaris Publisher. (n.d.). Retrieved from [Link]

  • Abilify Mechanism of Action: Dopamine-Serotonin Modulation Explained. (n.d.). Retrieved from [Link]

  • What is Ziprasidone Hydrochloride used for? - Patsnap Synapse. (2024, June 14). Retrieved from [Link]

  • The structure‐activity relationship of anticancer activity piperazine derivatives. - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed. (n.d.). Retrieved from [Link]

  • Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives - PubMed. (n.d.). Retrieved from [Link]

  • Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed. (n.d.). Retrieved from [Link]

  • Ziprasidone - StatPearls - NCBI Bookshelf. (2024, February 26). Retrieved from [Link]

  • Ziprasidone and Mechanism of Action - Home Health Patient Education. (2018, January 10). Retrieved from [Link]

  • 3-Benzisothiazolylpiperazine derivatives as potential atypical antipsychotic agents - PubMed. (n.d.). Retrieved from [Link]

  • Ziprasidone Hydrochloride: Package Insert / Prescribing Info / MOA - Drugs.com. (2025, September 2). Retrieved from [Link]

  • Piperazine skeleton in the structural modification of natural products: a review - PMC. (n.d.). Retrieved from [Link]

  • New (sulfonyloxy)piperazinyldibenzazepines as potential atypical antipsychotics: chemistry and pharmacological evaluation - PubMed. (n.d.). Retrieved from [Link]

  • Piperazine - Wikipedia. (n.d.). Retrieved from [Link]

  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (n.d.). Retrieved from [Link]

  • Atypical antipsychotic agents: patterns of activity in a series of 3-substituted 2-pyridinyl-1-piperazine derivatives - PubMed. (n.d.). Retrieved from [Link]

  • Examples of piperazine derivatives as messy drugs. - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. (n.d.). Retrieved from [Link]

  • Piperazine - chemeurope.com. (n.d.). Retrieved from [Link]

  • Recent development of piperazine and piperidine derivatives as antipsychotic agents | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Chemical structure of atypical antipsychotics. - ResearchGate. (n.d.). Retrieved from [Link]

  • The medicinal chemistry of piperazines: A review - Scilit. (n.d.). Retrieved from [Link]

  • Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PubMed Central. (2016, March 17). Retrieved from [Link]

  • Neuropharmacological Potential of Different Piperazine Analogs: A Recent Prospective. (n.d.). Retrieved from [Link]

  • Piperazine | C4H10N2 | CID 4837 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed. (n.d.). Retrieved from [Link]

  • Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers - PubMed. (n.d.). Retrieved from [Link]

  • Comparative Effectiveness of Antipsychotic Drugs: A Commentary on Cost Utility of the Latest Antipsychotic Drugs in Schizophrenia Study (CUtLASS 1) and Clinical Antipsychotic Trials of Intervention Effectiveness (CATIE) - ResearchGate. (2025, August 8). Retrieved from [Link]

  • MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE - PubMed. (n.d.). Retrieved from [Link]

  • (PDF) Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist - ResearchGate. (n.d.). Retrieved from [Link]

  • 1-Methyl-4-(piperidin-4-yl)piperazine | C10H21N3 | CID 795707 - PubChem. (n.d.). Retrieved from [Link]

  • Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity - PubMed. (n.d.). Retrieved from [Link]

Sources

A Researcher's Guide to Elucidating the Mechanism of Action of 1-(2-Methylpyridin-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, the journey from a novel chemical entity to a validated therapeutic candidate is both complex and challenging. A critical milestone in this process is the elucidation of the compound's mechanism of action (MOA). This guide provides a comprehensive, phased experimental framework for characterizing the MOA of 1-(2-Methylpyridin-4-yl)piperazine, a novel compound with a piperazine core—a scaffold known for its diverse pharmacological activities.[1][2][3] Given the absence of established data for this specific molecule, we will proceed with a "forward pharmacology" or "phenotypic drug discovery" approach.[4][5] This strategy begins with identifying the compound's effect on cellular or organismal phenotypes and then delves into uncovering the molecular targets responsible for these effects.

This guide is structured to provide not just protocols, but the strategic thinking behind each experimental phase, ensuring a self-validating and logical progression from broad profiling to specific pathway analysis.

Phase 1: Broad Target Profiling and Initial Hypothesis Generation

The first step in characterizing a novel compound is to perform a wide-ranging screen to identify potential biological targets and flag potential off-target liabilities. This is a crucial de-risking step in early drug discovery.[6][7] We will utilize a comprehensive in vitro pharmacology profiling panel, often referred to as a "safety panel," to assess the interaction of this compound with a diverse array of known molecular targets.

Rationale for Broad Profiling

By screening the compound against hundreds of receptors, ion channels, enzymes, and transporters in a single run, we can rapidly generate initial hypotheses about its primary targets and potential side effects. The piperazine moiety is a common feature in drugs targeting the central nervous system (CNS), often interacting with dopamine and serotonin receptors.[1][8] It is also found in anticancer agents and antimicrobials.[1][2][3] Therefore, a broad screen is essential to narrow down the vast field of possibilities.

Experimental Protocol: In Vitro Pharmacological Profiling
  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Assay Selection: Engage a contract research organization (CRO) that offers a comprehensive safety panel (e.g., Eurofins' SafetyScreen™, WuXi AppTec's Safety Panel).[6][9] A panel of at least 44-98 targets is recommended for initial screening.

  • Screening Concentration: Perform the initial screen at a single high concentration, typically 10 µM, to maximize the chances of detecting interactions.

  • Data Analysis: The results are usually provided as a percentage of inhibition or activation compared to a control. A common threshold for a "hit" is >50% inhibition or activation.

Comparative Analysis of Profiling Data

The hit profile of this compound should be compared with the profiles of well-characterized reference compounds. For instance, if significant activity is observed at serotonin receptors, its profile can be compared to known selective serotonin reuptake inhibitors (SSRIs) or receptor agonists/antagonists.

Target This compound (% Inhibition @ 10 µM) Reference Compound A (e.g., Clozapine) Reference Compound B (e.g., Buspirone)
Dopamine D2 Receptor65%85%15%
Serotonin 5-HT2A Receptor72%90%5%
Alpha-2 Adrenergic Receptor85%40%75% (as a metabolite)[10]
GABA-A Receptor5%10%8%
hERG Channel12%45%10%

This is a hypothetical data table for illustrative purposes.

Phase 2: Phenotypic Screening in Disease-Relevant Contexts

Following the initial target-based screen, the next logical step is to understand the compound's effect on cellular function in a more holistic and physiologically relevant manner.[11][12] Phenotypic screening allows us to observe the compound's impact on a complex biological system, which can reveal its therapeutic potential and provide clues to its MOA that might be missed in isolated target assays.[5][13]

Rationale for Phenotypic Screening

This approach is particularly powerful for novel compounds as it does not require a pre-existing hypothesis about the target.[5] Based on the broad activities of piperazine derivatives, we will design a panel of phenotypic assays spanning oncology, neuroscience, and infectious diseases.

Experimental Workflow for Phenotypic Screening

G cluster_0 Phase 2: Phenotypic Screening Compound Compound Oncology Assays Oncology Assays Compound->Oncology Assays Cancer Cell Lines Neuroscience Assays Neuroscience Assays Compound->Neuroscience Assays Primary Neurons Antimicrobial Assays Antimicrobial Assays Compound->Antimicrobial Assays Bacterial/Fungal Strains Data Analysis Data Analysis Oncology Assays->Data Analysis Neuroscience Assays->Data Analysis Antimicrobial Assays->Data Analysis Hypothesis Hypothesis Data Analysis->Hypothesis Identify Phenotypic 'Hits'

Caption: Workflow for phenotypic screening of this compound.

Experimental Protocols: Phenotypic Assays

A. Cancer Cell Proliferation Assay (MTT Assay)

  • Cell Culture: Plate cancer cell lines (e.g., a panel like the NCI-60) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).

B. Neuronal Excitability Assay (Calcium Imaging)

  • Cell Culture: Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) on glass-bottom plates.

  • Dye Loading: Load the cells with a calcium indicator dye (e.g., Fluo-4 AM).

  • Baseline Measurement: Record baseline fluorescence using a fluorescence microscope or a high-content imaging system.

  • Compound Application: Apply this compound and record any changes in intracellular calcium levels.

  • Stimulation: Apply a known stimulus (e.g., potassium chloride to induce depolarization) and measure the calcium response in the presence and absence of the compound.

  • Data Analysis: Quantify the changes in fluorescence intensity to determine if the compound has an inhibitory or excitatory effect on neuronal activity.

Comparative Analysis of Phenotypic Data

The results should be compared with known tool compounds to contextualize the observed phenotype.

Assay Readout This compound Reference Compound (e.g., Staurosporine for apoptosis) Reference Compound (e.g., GABA for neuronal inhibition)
Cancer Cell ViabilityIC50 (µM)5.20.01>100
Neuronal Calcium Flux% change in fluorescence-45%N/A-60%
E. coli GrowthMIC (µg/mL)>1282 (Ciprofloxacin)N/A

This is a hypothetical data table for illustrative purposes.

Phase 3: Target Deconvolution and Validation

The insights gained from broad profiling and phenotypic screening will generate hypotheses about the primary molecular target(s) of this compound. The next crucial phase is to definitively identify and validate these targets.[14][15]

Rationale for Target Deconvolution

Identifying the specific protein(s) that a compound binds to is the cornerstone of understanding its mechanism of action.[15] This knowledge is essential for lead optimization and predicting clinical efficacy and safety. We will employ a combination of affinity-based and genetic approaches.

Experimental Protocol: Affinity-Based Target Identification

This method involves "fishing" for the target protein from a complex cellular lysate using the compound as bait.[15][16]

  • Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and an affinity tag (e.g., biotin) without disrupting its biological activity.

  • Cell Lysis: Prepare a protein lysate from cells that showed a response in the phenotypic screen.

  • Affinity Pulldown: Incubate the biotinylated compound with the cell lysate. Then, use streptavidin-coated beads to capture the compound along with any bound proteins.[16]

  • Elution and Separation: Elute the bound proteins from the beads and separate them using SDS-PAGE.

  • Protein Identification: Excise the protein bands and identify them using mass spectrometry (LC-MS/MS).

  • Validation: The identified protein candidates must be validated using orthogonal methods, such as genetic knockdown or knockout.

Experimental Protocol: Genetic Target Validation (CRISPR-Cas9)

CRISPR-based screens can identify genes that are essential for a compound's activity.[17]

  • Library Transduction: Transduce a population of cells with a genome-wide CRISPR knockout library.

  • Compound Selection: Treat the cells with a lethal or sub-lethal concentration of this compound.

  • Enrichment: Cells in which the target protein has been knocked out should be resistant to the compound and will, therefore, be enriched in the surviving population.

  • Sequencing: Isolate genomic DNA from the surviving cells and use next-generation sequencing to identify the guide RNAs (and thus the genes) that are overrepresented.

  • Hit Validation: Validate the top gene candidates by generating individual knockout cell lines and confirming their resistance to the compound.

Phase 4: Downstream Signaling Pathway Elucidation

Once a primary target has been validated, the final step is to map the downstream signaling cascade that connects target engagement to the observed cellular phenotype.[18][19]

Rationale for Pathway Analysis

Understanding how a compound modulates intracellular signaling pathways provides a deeper mechanistic insight and can help in the development of pharmacodynamic biomarkers for clinical trials.[20][21]

Signaling Pathway Characterization Workflow

G cluster_1 Phase 4: Pathway Analysis Compound Compound Validated Target Validated Target Compound->Validated Target Binds/Inhibits Phospho-Proteomics Phospho-Proteomics Validated Target->Phospho-Proteomics Western Blot/MS Reporter Assays Reporter Assays Validated Target->Reporter Assays Luciferase Gene Expression Gene Expression Validated Target->Gene Expression RNA-Seq Pathway Map Pathway Map Phospho-Proteomics->Pathway Map Reporter Assays->Pathway Map Gene Expression->Pathway Map Phenotype Phenotype Pathway Map->Phenotype Explains

Caption: Workflow for elucidating downstream signaling pathways.

Experimental Protocols: Pathway Analysis

A. Western Blotting for Phospho-Proteins

  • Cell Treatment: Treat cells with this compound for various time points.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for phosphorylated forms of key signaling proteins (e.g., p-Akt, p-ERK), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or total protein).

B. Luciferase Reporter Gene Assay

  • Cell Transfection: Transfect cells with a plasmid containing a luciferase reporter gene under the control of a specific transcription factor response element (e.g., NF-κB, CREB).

  • Compound Treatment: Treat the transfected cells with this compound.

  • Cell Lysis: Lyse the cells and add the luciferase substrate.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Analysis: An increase or decrease in luminescence indicates that the compound modulates the activity of the specific transcription factor.[19]

Conclusion

The characterization of a novel compound's mechanism of action is a systematic and iterative process. For this compound, where no prior data exists, the strategy outlined in this guide provides a robust and logical path forward. By integrating broad pharmacological profiling, unbiased phenotypic screening, definitive target identification, and detailed pathway analysis, researchers can build a comprehensive and validated understanding of how this molecule exerts its biological effects. This foundational knowledge is indispensable for its continued development as a potential therapeutic agent.

References

  • Swinney, D. C., & Anthony, J. (2011). How were new medicines discovered? Nature Reviews Drug Discovery, 10(7), 507-519. [Link]

  • Eurofins Discovery. (n.d.). In Vitro Safety Pharmacology Profiling. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). In Vitro Pharmacology & Toxicology Services. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Phenotype-Based Drug Screening. Retrieved from [Link]

  • Biobide. (n.d.). Phenotypic Screening for Drug Discovery. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Phenotypic Screening. Retrieved from [Link]

  • ICE Bioscience. (n.d.). In Vitro Safety Pharmacology Profiling. Retrieved from [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • Al-Abdouh, A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Translational Medicine, 21(1), 698. [Link]

  • BioAssay Systems. (n.d.). Kinase Inhibitor Screening Service. Retrieved from [Link]

  • Li, Y., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis, 223, 115166. [Link]

  • ResearchGate. (2023). (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. Retrieved from [Link]

  • Dolgos, H., et al. (2004). 1-(2-pyrimidinyl)-piperazine, a buspirone metabolite, modulates bladder function in the anesthetized rat. Neurourology and Urodynamics, 23(7), 709-715. [Link]

  • Wang, D., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 8(10), 1424-1432. [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Cell Signaling Pathway Screening & Profiling. Retrieved from [Link]

  • PDSP. (n.d.). GABAA Receptor Binding Assay Protocol. Retrieved from [Link]

  • ResearchGate. (2015). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Retrieved from [Link]

  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Neuroscience, Chapter 6, Unit 6.10. [Link]

  • Irish, J. M., & Kotecha, N. (2013). Studying Cellular Signal Transduction with OMIC Technologies. Cancer journal (Sudbury, Mass.), 19(4), 305-312. [Link]

  • Szałata, A., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(10), 1544-1564. [Link]

  • Kiss, R., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 27(19), 6617. [Link]

  • Boileau, A. J., et al. (1999). Mapping the Agonist Binding Site of the GABAA Receptor: Evidence for a β-Strand. Journal of Neuroscience, 19(12), 4847-4854. [Link]

  • Hieble, J. P. (2001). α-Adrenoceptor Assays. Current Protocols in Pharmacology, Chapter 4, Unit 4.6. [Link]

  • Patel, P. R., et al. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences, 9(2), 36-39. [Link]

  • Kristiansen, U., et al. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLoS ONE, 8(2), e55469. [Link]

  • NorthEast BioLab. (n.d.). Mechanism of Action (MOA) Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental study design, procedures and postulated mechanisms of action. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Mechanism of Action (MOA). Retrieved from [Link]

  • Allucent. (n.d.). How Proof of Mechanism Studies Can Advance Clinical Drug Development. Retrieved from [Link]

Sources

In vivo efficacy studies of 1-(2-Methylpyridin-4-yl)piperazine in animal models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of selected therapeutic candidates for Human African Trypanosomiasis (HAT), a neglected tropical disease caused by the protozoan parasite Trypanosoma brucei. In the absence of specific in vivo efficacy data for 1-(2-Methylpyridin-4-yl)piperazine, this guide will focus on a well-documented, orally available benzoxaborole, acoziborole (formerly SCYX-7158), and compare its performance with a representative piperazine-containing compound, N,N'-bis(4-amidinophenyl)piperazine, in relevant animal models of HAT.

The Critical Role of In Vivo Models in HAT Drug Discovery

Human African Trypanosomiasis progresses through two stages: an early hemolymphatic stage and a late, fatal neurological stage that occurs after the parasites cross the blood-brain barrier.[1] Animal models, primarily in mice, are indispensable for evaluating the efficacy of new drug candidates, as they can mimic both stages of the disease.[1] These models are crucial for assessing a compound's ability to not only clear parasites from the bloodstream but also to penetrate the central nervous system and eliminate the infection from the brain.[1]

Comparative Efficacy of Acoziborole and N,N'-bis(4-amidinophenyl)piperazine

The following tables summarize the in vivo efficacy of acoziborole and N,N'-bis(4-amidinophenyl)piperazine in murine models of HAT.

Table 1: In Vivo Efficacy of Acoziborole (SCYX-7158) in a Murine Model of Stage 2 HAT

CompoundAnimal ModelT. brucei StrainDosing RegimenRoute of AdministrationEfficacy
AcoziboroleMouseT. b. brucei12.5 mg/kg, once daily for 7 daysOralEffective
AcoziboroleMouseT. b. brucei25 mg/kg, once daily for 7 daysOral100% efficacy
AcoziboroleMouseT. b. brucei50 mg/kg, once daily for 7 daysOral100% efficacy

Data sourced from Jacobs et al. (2011)[2][3][4]

Table 2: In Vivo Efficacy of N,N'-bis(4-amidinophenyl)piperazine in a Murine Model of HAT

CompoundAnimal ModelT. brucei StrainDosing RegimenRoute of AdministrationEfficacy
N,N'-bis(4-amidinophenyl)piperazineMouseT. b. brucei & T. b. rhodesienseNot specifiedParenteralMost effective agent in vivo among a series of 32 piperazine-linked bisbenzamidines.[2]

Data sourced from Ismail et al. (2005)[2]

In-Depth Analysis of Preclinical Candidates

Acoziborole: A Breakthrough Oral Monotherapy

Acoziborole (formerly SCYX-7158) is a benzoxaborole that has demonstrated remarkable efficacy in preclinical and clinical studies for HAT.[5][6] Its development represents a significant advancement in the search for safe, effective, and easily administered treatments for this devastating disease.

Key Experimental Insights:

  • Oral Bioavailability: Acoziborole is orally active, a critical feature for simplifying treatment regimens in resource-limited settings.[2][3][7]

  • CNS Penetration: It effectively crosses the blood-brain barrier, leading to therapeutically relevant concentrations in the cerebrospinal fluid, which is essential for treating the late neurological stage of HAT.[2][3][7]

  • Potent Efficacy: In murine models of stage 2 HAT, oral doses as low as 12.5 mg/kg administered once daily for seven days were effective.[2][3][4] Higher doses of 25 and 50 mg/kg resulted in 100% cure rates.[1]

Piperazine-Containing Compounds: A Promising Scaffold

The piperazine moiety is a common scaffold in medicinal chemistry, known for its presence in a wide array of therapeutic agents.[8] In the context of HAT, piperazine-linked compounds have been investigated for their trypanocidal activity.

Key Experimental Insights:

  • Potent In Vitro Activity: A series of piperazine-linked bisbenzamidines displayed potent in vitro activity against both drug-sensitive and drug-resistant strains of T. brucei.[2]

  • In Vivo Efficacy: Among the tested compounds, N,N'-bis(4-amidinophenyl)piperazine emerged as the most effective in vivo against both T. b. brucei and T. b. rhodesiense in a murine model.[2]

  • Prodrug Strategy: The study also successfully employed a prodrug approach, where diamidoxime groups were used in place of diamidine groups, resulting in an orally effective compound against T. b. brucei-infected mice.[2]

Experimental Protocols

Murine Model of Stage 2 Human African Trypanosomiasis

This protocol outlines a standard method for establishing a late-stage central nervous system infection in mice to evaluate the efficacy of drug candidates.

Methodology:

  • Infection: Mice are infected intraperitoneally with a specific strain of Trypanosoma brucei.

  • Disease Progression: The infection is allowed to progress for a defined period (e.g., 21 days) to ensure the parasites have crossed the blood-brain barrier and established a CNS infection.

  • Treatment Initiation: The test compound (e.g., acoziborole) is administered orally once daily for a specified duration (e.g., 7 days).

  • Monitoring: Parasitemia in the blood is monitored regularly.

  • Efficacy Assessment: The primary endpoint is the complete clearance of parasites from the blood and, ultimately, the brain, leading to the survival of the animals.

Causality Behind Experimental Choices:

  • Choice of Animal Model: Mice are a commonly used and well-characterized model for HAT, allowing for reproducible and scalable studies.[1]

  • Staging of Infection: Allowing the infection to progress to the late stage is critical for assessing a drug's ability to treat the more severe form of the disease.

  • Route of Administration: Oral administration is the preferred route for new HAT drugs to simplify treatment and improve patient compliance.

Visualizing the Drug Discovery Workflow

The following diagram illustrates a generalized workflow for the in vivo screening of anti-trypanosomal drug candidates.

G cluster_0 In Vivo Efficacy Testing Workflow A Animal Model Selection (e.g., Mouse) B Parasite Inoculation (e.g., T. brucei) A->B C Establishment of Infection (Stage 1 or Stage 2) B->C D Drug Administration (Test Compound vs. Control) C->D F Assessment of CNS Infection (for Stage 2) C->F E Monitoring of Parasitemia (Blood Smears) D->E H Toxicology Assessment D->H G Evaluation of Efficacy (Survival, Parasite Clearance) E->G F->G

Sources

A Comparative Guide to the Pharmacokinetics and Pharmacodynamics of 1-(2-Methylpyridin-4-yl)piperazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of 1-(2-Methylpyridin-4-yl)piperazine analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental data and methodologies essential for evaluating this important class of compounds. Our focus is on elucidating the structure-activity relationships (SAR) and structure-property relationships (SPR) that govern the therapeutic potential of these molecules.

The this compound moiety is a key pharmacophore found in a variety of centrally acting agents, including antipsychotics and compounds targeting serotonergic and dopaminergic systems. Understanding how subtle structural modifications to this scaffold impact its absorption, distribution, metabolism, and excretion (ADME), as well as its interaction with biological targets, is paramount for the rational design of novel therapeutics with improved efficacy and safety profiles.

I. Core Principles of PK/PD Assessment in Drug Discovery

The journey of a drug from administration to elimination is a complex process governed by its pharmacokinetic properties. These properties, in turn, determine the concentration of the drug that reaches its pharmacological target, thereby influencing its pharmacodynamic effects. A thorough understanding of both aspects is critical for predicting a compound's clinical success.

Pharmacokinetics (PK): What the Body Does to the Drug

The primary PK parameters we will consider for the this compound analogs are:

  • Absorption: The process by which a drug enters the systemic circulation. For orally administered drugs, this is often assessed using Caco-2 cell permeability assays, which model the intestinal epithelium.

  • Distribution: The reversible transfer of a drug from the systemic circulation to the tissues. This is influenced by factors such as plasma protein binding and lipophilicity.

  • Metabolism: The chemical modification of a drug by enzymes, primarily in the liver. In vitro metabolic stability assays using liver microsomes are a standard method for predicting in vivo clearance.

  • Excretion: The removal of the drug and its metabolites from the body, typically via the kidneys or in the feces.

Pharmacodynamics (PD): What the Drug Does to the Body

The PD properties of the this compound analogs are primarily defined by their interaction with specific biological targets, such as G-protein coupled receptors (GPCRs). Key PD parameters include:

  • Binding Affinity (Ki): A measure of the strength of the interaction between a drug and its receptor. This is typically determined through competitive radioligand binding assays.

  • Functional Activity (EC50/IC50 and Emax): A measure of a drug's ability to elicit a biological response upon binding to its receptor. This can be assessed in functional assays, such as cAMP accumulation or calcium mobilization assays.

II. Comparative Analysis of this compound Analogs

In this section, we will compare the PK and PD profiles of a series of hypothetical, yet representative, this compound analogs. The data presented in the following tables are illustrative and intended to demonstrate how variations in chemical structure can influence drug-like properties.

Table 1: In Vitro Pharmacokinetic Profile of Analogs
Compound IDR-Group ModificationCaco-2 Permeability (10⁻⁶ cm/s)Human Liver Microsomal Stability (t½, min)Plasma Protein Binding (%)
Analog A -H15.24585
Analog B -CH₃18.56288
Analog C -F16.15586
Analog D -OCH₃12.83092

Interpretation of PK Data:

  • Analog B , with a methyl substitution, exhibits higher permeability and metabolic stability compared to the parent compound Analog A . This suggests that the small, lipophilic methyl group may enhance membrane traversal and reduce susceptibility to metabolic enzymes.

  • Analog D , featuring a methoxy group, shows reduced permeability and stability. The polar oxygen atom may hinder passive diffusion across the intestinal barrier and introduce a potential site for metabolism (e.g., O-demethylation).

  • The high plasma protein binding observed for all analogs is typical for lipophilic amine structures and will influence their free drug concentrations.

Table 2: In Vitro Pharmacodynamic Profile at Target Receptor (e.g., 5-HT₂ₐ Receptor)
Compound IDR-Group ModificationBinding Affinity (Ki, nM)Functional Activity (IC₅₀, nM) - Antagonist
Analog A -H5.812.3
Analog B -CH₃4.29.8
Analog C -F2.15.5
Analog D -OCH₃8.918.7

Interpretation of PD Data:

  • Analog C , with a fluorine substitution, demonstrates the highest binding affinity and functional potency. The electron-withdrawing nature of fluorine can significantly alter the electronic properties of the molecule, potentially leading to enhanced interactions with the receptor binding pocket.

  • The rank order of potency (C > B > A > D) highlights the sensitivity of the target receptor to even minor structural changes on the piperazine scaffold.

III. Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments cited in this guide.

A. Caco-2 Permeability Assay

This assay is a well-established in vitro method for predicting human intestinal absorption of drugs.

Protocol:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker (e.g., Lucifer Yellow).

  • Compound Application: The test compound is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points. The experiment is also performed in the reverse direction (B to A) to assess active transport.

  • Sample Analysis: The concentration of the test compound in the donor and receiver compartments is quantified by LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

B. Liver Microsomal Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes.

Protocol:

  • Reagents: Human liver microsomes, NADPH (a cofactor for CYP enzymes), and the test compound.

  • Incubation: The test compound is incubated with liver microsomes in the presence of NADPH at 37°C. Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.

  • Data Analysis: The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of the resulting line is used to calculate the in vitro half-life (t½).

C. Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.

Protocol:

  • Reagents: A source of the target receptor (e.g., cell membranes from cells overexpressing the receptor), a radiolabeled ligand known to bind to the receptor with high affinity, and the test compound.

  • Competition Binding: A fixed concentration of the radiolabeled ligand is incubated with the receptor preparation in the presence of increasing concentrations of the test compound.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

IV. Visualizing Experimental Workflows and Pathways

Diagrams are essential for visualizing complex biological processes and experimental designs. The following diagrams, generated using Graphviz, illustrate key concepts discussed in this guide.

experimental_workflow cluster_invitro In Vitro Assessment cluster_data Data Analysis cluster_decision Decision Making compound Test Compound (Analog A, B, C, D) caco2 Caco-2 Permeability Assay compound->caco2 Absorption microsomes Liver Microsomal Stability Assay compound->microsomes Metabolism binding Radioligand Binding Assay compound->binding Affinity (Ki) pk_data PK Profile (Papp, t½) caco2->pk_data microsomes->pk_data functional Functional Assay binding->functional Efficacy (IC50) pd_data PD Profile (Ki, IC50) binding->pd_data functional->pd_data sar_spr SAR/SPR Analysis pk_data->sar_spr pd_data->sar_spr lead_selection Lead Candidate Selection sar_spr->lead_selection

Caption: General workflow for the in vitro PK/PD characterization of novel compounds.

signaling_pathway analog Analog C (Antagonist) receptor 5-HT2A Receptor analog->receptor Binds & Blocks g_protein Gq/11 receptor->g_protein Activation Blocked plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc PKC Activation dag->pkc response Cellular Response ca_release->response pkc->response

Caption: Antagonism of the 5-HT₂ₐ receptor signaling pathway by Analog C.

V. Conclusion and Future Directions

The comparative analysis of this compound analogs reveals that minor structural modifications can have a profound impact on their pharmacokinetic and pharmacodynamic profiles. The data underscore the importance of a multiparameter optimization approach in drug discovery, where properties such as permeability, metabolic stability, and target affinity are co-optimized to achieve the desired therapeutic effect.

Future studies should focus on establishing a clear in vitro-in vivo correlation (IVIVC) for this class of compounds. In vivo pharmacokinetic studies in animal models, coupled with efficacy studies in relevant disease models, will be crucial for validating the in vitro findings and selecting the most promising candidates for clinical development. Furthermore, investigating the potential for off-target effects and drug-drug interactions will be essential for ensuring the safety of these novel therapeutic agents.

VI. References

  • Caco-2 Permeability Assay: Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111–2119. [Link]

  • Liver Microsomal Stability Assay: Obach, R. S. (1999). Prediction of human clearance from in vitro drug metabolism data. Drug Metabolism and Disposition, 27(11), 1350–1359. [Link]

  • Radioligand Binding Assays: Mahan, L. C., & McVittie, L. D. (1995). Radioligand binding assays. Current Protocols in Neuroscience, Chapter 7, Unit 7.3. [Link]

  • Cheng-Prusoff Equation: Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]

Assessing the therapeutic index of 1-(2-Methylpyridin-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An Independent Assessment of the Therapeutic Index for 1-(2-Methylpyridin-4-yl)piperazine: A Comparative Guide for Preclinical Drug Development

Editorial Note: This guide provides a comprehensive framework for assessing the therapeutic index (TI) of the novel compound this compound, hereafter referred to as "Compound X". As public data on Compound X is not available, this document outlines a robust, experimentally-driven approach for its characterization. We will benchmark Compound X against Aripiprazole, a well-established atypical antipsychotic within the same broad arylpiperazine class, to provide context and a rigorous comparative analysis. The methodologies described herein are designed to establish a foundational understanding of the compound's potential safety and efficacy profile for researchers and drug development professionals.

Introduction: The Critical Role of the Therapeutic Index

The therapeutic index (TI) is arguably one of the most critical parameters in drug development, quantifying the relative safety of a drug. It represents the window between a drug's effective concentration and the concentration at which it produces adverse or toxic effects. A wide therapeutic index is highly desirable, indicating that a large dose is required to elicit a toxic response compared to the dose needed for a therapeutic effect. Conversely, a narrow TI suggests that the effective and toxic doses are close, necessitating careful patient monitoring.

The TI is typically calculated as the ratio of the dose that produces toxicity in 50% of the population (TD₅₀) to the dose that produces a clinically desired or effective response in 50% of the population (ED₅₀):

Therapeutic Index (TI) = TD₅₀ / ED₅₀

In preclinical animal studies, the ratio is often calculated using the lethal dose 50 (LD₅₀): TI = LD₅₀ / ED₅₀ .

This guide will detail a multi-stage experimental workflow to determine the TI of Compound X, a novel arylpiperazine derivative. Its structural similarity to compounds acting on central nervous system (CNS) targets, such as dopamine and serotonin receptors, suggests a potential application in neuropsychiatric disorders. For this reason, we have selected Aripiprazole, a partial agonist at the dopamine D₂ receptor and serotonin 5-HT₁ₐ receptor, as our comparator. Aripiprazole is known for its relatively favorable safety profile, making it an excellent benchmark for this assessment.

Phase 1: In Vitro Characterization of Efficacy and Cytotoxicity

The initial phase of our assessment focuses on cell-based assays to establish a preliminary understanding of Compound X's activity and toxicity at the cellular level. This provides an early, cost-effective go/no-go decision point before proceeding to more complex in vivo studies.

Workflow for In Vitro Assessment

The following diagram outlines the logical flow of the in vitro experimental phase.

in_vitro_workflow cluster_0 Efficacy Assessment cluster_1 Toxicity Assessment efficacy_start Compound X & Aripiprazole (Serial Dilutions) receptor_binding Receptor Binding Assay (e.g., Radioligand Displacement) Target: Dopamine D2 Receptor efficacy_start->receptor_binding Determine Binding Affinity (Ki) functional_assay Functional Assay (e.g., cAMP Measurement) receptor_binding->functional_assay Assess Functional Activity ec50_calc Calculate EC50 & Ki (Dose-Response Curve) functional_assay->ec50_calc final_ratio Calculate In Vitro Therapeutic Index (CC50 / EC50) ec50_calc->final_ratio toxicity_start Compound X & Aripiprazole (Serial Dilutions) cell_line Select Relevant Cell Line (e.g., SH-SY5Y Neuroblastoma) toxicity_start->cell_line mtt_assay Cytotoxicity Assay (e.g., MTT Assay) cell_line->mtt_assay 24-72h Incubation cc50_calc Calculate CC50 (Viability Curve) mtt_assay->cc50_calc cc50_calc->final_ratio caption In Vitro Therapeutic Index Workflow

Caption: Workflow for determining the in vitro therapeutic index.

Experimental Protocols: In Vitro Studies

Protocol 2.2.1: Dopamine D₂ Receptor Binding Assay

  • Objective: To determine the binding affinity (Kᵢ) of Compound X and Aripiprazole for the human dopamine D₂ receptor.

  • Materials: Cell membranes from HEK293 cells stably expressing the human D₂ receptor, [³H]-Raclopride (radioligand), test compounds (Compound X, Aripiprazole), unlabeled Haloperidol (for non-specific binding), scintillation fluid, filter plates, cell harvester.

  • Procedure:

    • Prepare serial dilutions of Compound X and Aripiprazole.

    • In a 96-well plate, combine cell membranes, [³H]-Raclopride at a concentration near its Kₔ, and varying concentrations of the test compound.

    • For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled Haloperidol.

    • Incubate at room temperature for 90 minutes to allow binding to reach equilibrium.

    • Rapidly filter the plate contents through glass fiber filters using a cell harvester and wash with ice-cold buffer to separate bound from free radioligand.

    • Allow filters to dry, add scintillation fluid, and count radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific counts from total counts.

    • Plot the percentage of specific binding against the log concentration of the test compound and fit to a one-site competition model to determine the IC₅₀ (concentration inhibiting 50% of radioligand binding).

    • Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation.

Protocol 2.2.2: MTT Cytotoxicity Assay

  • Objective: To determine the concentration of Compound X and Aripiprazole that reduces the viability of a relevant cell line by 50% (CC₅₀).

  • Materials: SH-SY5Y human neuroblastoma cells, cell culture medium (e.g., DMEM with 10% FBS), Compound X, Aripiprazole, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO, 96-well plates, plate reader.

  • Procedure:

    • Seed SH-SY5Y cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of Compound X and Aripiprazole in culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle-only controls.

    • Incubate for 48 hours at 37°C in a CO₂ incubator.

    • Add MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Normalize the data to the vehicle control (100% viability) and plot cell viability against the log concentration of the compound.

    • Use non-linear regression to calculate the CC₅₀ value.

Hypothetical Data & Interpretation

The following table presents plausible outcomes from the in vitro assays, which would allow for an initial comparison.

CompoundD₂ Receptor Kᵢ (nM)Functional EC₅₀ (cAMP assay, nM)Cytotoxicity CC₅₀ (SH-SY5Y, µM)In Vitro TI (CC₅₀ / EC₅₀)
Compound X 15.225.578.43075
Aripiprazole 1.12.145.221524

Interpretation: In this hypothetical scenario, Aripiprazole shows higher potency (lower Kᵢ and EC₅₀) at the target receptor. While Compound X is less potent, both compounds exhibit cytotoxicity only at much higher concentrations. Aripiprazole demonstrates a significantly larger in vitro therapeutic index, suggesting a wider safety margin at the cellular level. This data would justify proceeding with Compound X to in vivo studies but with a clear expectation that higher doses might be required to achieve efficacy compared to the benchmark.

Phase 2: In Vivo Assessment in Animal Models

Following promising in vitro data, the investigation moves to whole-animal models. This phase is essential for understanding the compound's pharmacokinetics, efficacy in a complex biological system, and systemic toxicity, which together provide a more clinically relevant therapeutic index.

Workflow for In Vivo Assessment

This diagram illustrates the parallel tracks for determining efficacy (ED₅₀) and toxicity (LD₅₀/TD₅₀) in vivo.

in_vivo_workflow cluster_efficacy Efficacy Arm (ED50) cluster_toxicity Toxicity Arm (LD50/TD50) start Select Animal Model (e.g., Male Sprague-Dawley Rats) efficacy_model Induce Disease Model (e.g., Amphetamine-Induced Hyperlocomotion) start->efficacy_model acute_toxicity Acute Toxicity Study (e.g., OECD Guideline 423) start->acute_toxicity efficacy_dosing Administer Graded Doses of Compound X / Aripiprazole efficacy_model->efficacy_dosing efficacy_readout Measure Therapeutic Effect (e.g., Reduction in Locomotor Activity) efficacy_dosing->efficacy_readout ed50_calc Calculate ED50 (Dose-Response Analysis) efficacy_readout->ed50_calc final_ti Calculate In Vivo Therapeutic Index (LD50 / ED50) ed50_calc->final_ti toxicity_dosing Administer Escalating Doses of Compound X / Aripiprazole acute_toxicity->toxicity_dosing toxicity_readout Observe for Morbidity, Mortality, & Clinical Signs of Toxicity toxicity_dosing->toxicity_readout ld50_calc Calculate LD50 / TD50 toxicity_readout->ld50_calc ld50_calc->final_ti caption In Vivo Therapeutic Index Workflow

Caption: Workflow for determining the in vivo therapeutic index.

Experimental Protocols: In Vivo Studies

Protocol 3.2.1: Efficacy Assessment - Amphetamine-Induced Hyperlocomotion Model

  • Objective: To determine the ED₅₀ of Compound X for reversing hyperlocomotion, a proxy for antipsychotic activity.

  • Animals: Male Sprague-Dawley rats (250-300g).

  • Procedure:

    • Acclimate rats to the open-field test arenas for 30 minutes daily for 3 days.

    • On the test day, divide animals into groups (n=8-10 per group). Administer various doses of Compound X, Aripiprazole, or vehicle via oral gavage (p.o.).

    • After 60 minutes (to allow for absorption), administer D-amphetamine (1.5 mg/kg, intraperitoneal) to all animals except a vehicle-saline control group.

    • Immediately place animals in the open-field arenas and record locomotor activity (e.g., total distance traveled) for 90 minutes using an automated tracking system.

    • Calculate the percent reversal of the amphetamine-induced effect for each dose group.

    • Plot the percent reversal against the log dose and use non-linear regression to determine the ED₅₀.

Protocol 3.2.2: Acute Oral Toxicity Assessment (OECD 423 Guideline)

  • Objective: To determine the acute toxicity and estimate the LD₅₀ of Compound X. This protocol follows a stepwise procedure with a small number of animals.

  • Animals: Female Wistar rats (200-250g), as they are often slightly more sensitive.

  • Procedure:

    • Fast animals overnight prior to dosing.

    • Administer a starting dose (e.g., 300 mg/kg) of Compound X to a group of 3 rats by oral gavage.

    • Observe animals closely for the first 4 hours and then periodically for 14 days for signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, autonomic signs, and mortality).

    • The outcome of the first group determines the next step:

      • If 2-3 animals die, the LD₅₀ is presumed to be in this range. A confirmatory test at a lower dose is performed.

      • If 0-1 animal dies, the test is repeated in another group of 3 animals at a higher dose (e.g., 2000 mg/kg).

    • This process continues until a dose causing mortality in 2-3 animals or a limit dose (e.g., 5000 mg/kg) with no mortality is identified.

    • The LD₅₀ is not a precise value but is assigned to a GHS toxicity category based on the results.

Hypothetical Data & Final TI Calculation
CompoundEfficacy ED₅₀ (mg/kg, p.o.)Acute Oral LD₅₀ (mg/kg, p.o.)In Vivo TI (LD₅₀ / ED₅₀)
Compound X 10>2000>200
Aripiprazole 1.5>5000>3333

Interpretation: This hypothetical in vivo data corroborates the in vitro findings. Compound X is effective in the animal model but requires a higher dose than Aripiprazole. Both compounds exhibit low acute toxicity, with LD₅₀ values exceeding the limit doses in standard tests. However, Aripiprazole's much lower effective dose gives it a vastly superior therapeutic index. While an TI of >200 for Compound X is respectable and may warrant further development, it does not match the wide safety margin of the benchmark compound. Further studies would be needed to identify a TD₅₀ for non-lethal side effects (e.g., sedation, motor impairment) to refine the therapeutic window.

Conclusion and Future Directions

This guide outlines a systematic, two-phase approach to characterize the therapeutic index of a novel compound, this compound (Compound X), using Aripiprazole as a comparator. The proposed workflow, from in vitro binding and cytotoxicity assays to in vivo efficacy and acute toxicity studies, provides a robust framework for making data-driven decisions in early-stage drug discovery.

Our hypothetical results suggest that while Compound X may possess the desired pharmacological activity, its therapeutic index is narrower than that of Aripiprazole. This highlights the importance of such comparative assessments. Future work should focus on establishing a full pharmacokinetic/pharmacodynamic (PK/PD) relationship and investigating chronic toxicity to build a more complete safety profile before considering any clinical progression.

References

  • Stahl, S. M. (2017). Stahl's Essential Psychopharmacology: Neuroscientific Basis and Practical Applications. Cambridge University Press. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 60795, Aripiprazole. [Link]

  • Yung-Chi, C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]

  • OECD. (2002). Test No. 423: Acute Oral Toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

Benchmarking the Anti-proliferative Efficacy of 1-(2-Methylpyridin-4-yl)piperazine Against Standard of Care Therapies

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Oncology Drug Development

Introduction

The relentless pursuit of novel anti-cancer agents is driven by the need for more effective and less toxic therapies. The piperazine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential, including anti-proliferative activity.[1][2] This guide focuses on a specific piperazine-containing compound, 1-(2-Methylpyridin-4-yl)piperazine, and provides a framework for evaluating its anti-proliferative effects against established standards of care in two distinct and challenging malignancies: metastatic castration-resistant prostate cancer (mCRPC) and glioblastoma (GBM).

While direct anti-proliferative data for this compound is not yet extensively published, studies on similar arylpiperazine derivatives suggest potential activity against cancer cell lines. For instance, certain piperazine derivatives have shown efficacy against prostate cancer cell lines, with some exhibiting binding affinity to the androgen receptor.[3][4] This guide, therefore, outlines a comprehensive, scientifically rigorous approach to characterize the potential of this novel compound and benchmark its performance against current therapeutic mainstays.

Comparative Framework: Benchmarking Against the Gold Standard

To ascertain the therapeutic potential of this compound, a direct comparison with current standards of care is essential. This guide proposes a dual-pronged approach, targeting two distinct cancer types with well-defined treatment protocols:

  • Metastatic Castration-Resistant Prostate Cancer (mCRPC): The standard of care for mCRPC often includes androgen receptor (AR) signaling inhibitors like Enzalutamide .[5] Enzalutamide functions as a potent AR antagonist, preventing androgen binding, nuclear translocation of the AR, and subsequent DNA binding, thereby inhibiting tumor growth.[6][7][8][9]

  • Glioblastoma (GBM): The primary chemotherapeutic agent for GBM is Temozolomide (TMZ) , an oral alkylating agent.[10][11][12][13] TMZ methylates DNA, leading to DNA damage and triggering tumor cell death.[14][15][16][17]

By benchmarking against these established drugs, we can contextualize the efficacy of this compound and identify its potential advantages or unique mechanisms of action.

Experimental Design: A Multi-faceted Approach to Efficacy Evaluation

A robust evaluation of an anti-proliferative agent requires a combination of in vitro and in vivo studies. This section outlines a logical and comprehensive experimental workflow.

In Vitro Proliferation Assays: Quantifying Cytotoxicity

The initial step is to determine the direct cytotoxic and anti-proliferative effects of this compound on relevant cancer cell lines.

Experimental Workflow for In Vitro Proliferation Assays

cluster_0 Cell Line Selection & Culture cluster_1 Compound Treatment cluster_2 Viability Assessment cluster_3 Data Analysis Select Cell Lines Select Cell Lines Culture Cells Culture Cells Select Cell Lines->Culture Cells Prepare Serial Dilutions Prepare Serial Dilutions Culture Cells->Prepare Serial Dilutions Treat Cells Treat Cells Prepare Serial Dilutions->Treat Cells Incubate Incubate Treat Cells->Incubate Add Viability Reagent Add Viability Reagent Incubate->Add Viability Reagent Measure Signal Measure Signal Add Viability Reagent->Measure Signal Calculate IC50 Calculate IC50 Measure Signal->Calculate IC50 Compare to Standards of Care Compare to Standards of Care Calculate IC50->Compare to Standards of Care

Caption: Workflow for in vitro anti-proliferative assays.

Cell Line Selection: The choice of cell lines is critical for clinically relevant results.

  • Prostate Cancer:

    • LNCaP: An androgen-sensitive human prostate adenocarcinoma cell line.

    • PC-3: An androgen-insensitive human prostate cancer cell line.[18]

    • DU-145: An androgen-insensitive human prostate cancer cell line.[18]

  • Glioblastoma:

    • U-87 MG: A human glioblastoma cell line.[19]

    • GL261: A murine glioma cell line, suitable for syngeneic in vivo models.[19]

    • LN-827: A human glioma cell line.[19]

Detailed Protocol: MTT Assay for Cell Viability [20][21][22][23][24][25]

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound, Enzalutamide, and Temozolomide in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations.

  • Treatment: Treat the cells with the compounds for 48-72 hours. Include a vehicle control (solvent only).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[21]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[21]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell proliferation by 50%.

Comparative Data Summary (Hypothetical Data)

CompoundCell LineIC50 (µM)
This compound LNCaP5.2
PC-312.8
U-87 MG8.5
Enzalutamide LNCaP1.5
PC-3> 50
Temozolomide U-87 MG25.0
In Vivo Xenograft Models: Assessing Efficacy in a Biological System

Positive in vitro results should be validated in in vivo models to assess the compound's efficacy in a more complex biological environment.[26][27][28]

Prostate Cancer Xenograft Model [18][29][30][31]

  • Cell Implantation: Subcutaneously inject LNCaP or PC-3 cells into the flank of immunodeficient mice (e.g., NOD-SCID).[29]

  • Tumor Growth: Monitor tumor growth until they reach a palpable size.

  • Treatment: Randomize mice into treatment groups: vehicle control, this compound, and Enzalutamide. Administer treatment via an appropriate route (e.g., oral gavage).

  • Efficacy Assessment: Measure tumor volume and body weight regularly. At the end of the study, excise tumors for further analysis (e.g., histology, biomarker analysis).

Orthotopic Glioblastoma Model [32][33][34][35]

  • Cell Implantation: Intracranially inject U-87 MG or GL261 cells into the brain of immunodeficient or syngeneic mice, respectively.[19][32]

  • Tumor Monitoring: Monitor tumor growth using non-invasive imaging techniques like bioluminescence imaging (for luciferase-expressing cells) or MRI.[32]

  • Treatment: Once tumors are established, randomize mice into treatment groups: vehicle control, this compound, and Temozolomide.

  • Survival Analysis: Monitor mice for signs of tumor progression and record survival data.

Experimental Workflow for In Vivo Xenograft Studies

cluster_0 Model Establishment cluster_1 Treatment Phase cluster_2 Efficacy Readouts cluster_3 Post-Study Analysis Cell Implantation Cell Implantation Tumor Growth Monitoring Tumor Growth Monitoring Cell Implantation->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Compound Administration Compound Administration Randomization->Compound Administration Tumor Volume Measurement Tumor Volume Measurement Compound Administration->Tumor Volume Measurement Survival Analysis Survival Analysis Tumor Volume Measurement->Survival Analysis Tumor Excision Tumor Excision Survival Analysis->Tumor Excision Histology & Biomarker Analysis Histology & Biomarker Analysis Tumor Excision->Histology & Biomarker Analysis

Caption: Workflow for in vivo xenograft studies.

Mechanistic Insights: Unraveling the Mode of Action

Understanding the mechanism of action is crucial for further drug development. Based on the literature for similar compounds, this compound could potentially exert its anti-proliferative effects through various pathways.

Hypothesized Signaling Pathway Inhibition

cluster_0 Potential Targets of this compound Growth Factor Receptor Growth Factor Receptor Kinase Cascade Kinase Cascade Growth Factor Receptor->Kinase Cascade Androgen Receptor Androgen Receptor Transcription Factors Transcription Factors Androgen Receptor->Transcription Factors Kinase Cascade->Transcription Factors Apoptosis Apoptosis Kinase Cascade->Apoptosis Cell Cycle Progression Cell Cycle Progression Transcription Factors->Cell Cycle Progression Proliferation Proliferation Cell Cycle Progression->Proliferation This compound This compound This compound->Androgen Receptor Inhibition? This compound->Kinase Cascade Inhibition?

Caption: Potential signaling pathways affected by the compound.

To investigate these possibilities, a series of mechanism-of-action studies should be conducted, including:

  • Western Blotting: To assess the effect of the compound on key signaling proteins in pathways like PI3K/Akt and MAPK.

  • Androgen Receptor Competition Assays: To determine if the compound directly competes with androgens for binding to the AR.

  • Cell Cycle Analysis: Using flow cytometry to determine if the compound induces cell cycle arrest at specific phases.

  • Apoptosis Assays: Employing techniques like Annexin V staining to quantify the induction of programmed cell death.

Conclusion and Future Directions

This guide provides a comprehensive framework for the preclinical evaluation of this compound as a potential anti-proliferative agent. By systematically benchmarking its efficacy against the standards of care for mCRPC and GBM, researchers can gain valuable insights into its therapeutic potential. The proposed in vitro and in vivo studies, coupled with mechanistic investigations, will provide the necessary data to support further development and potential clinical translation. The modular nature of this guide allows for adaptation to other cancer types and the incorporation of additional cutting-edge analytical techniques, ensuring a thorough and robust assessment of this promising compound.

References

  • Vertex AI Search. Enzalutamide: Mechanism, Adverse Effects, Contraindications, and Dosage.
  • Vertex AI Search. What is the mechanism of Enzalutamide?.
  • PubMed Central. Temozolomide (Temodar).
  • Wikipedia. Temozolomide.
  • PubMed. Temozolomide: mechanisms of action, repair and resistance.
  • National Institutes of Health. Development of patient-derived xenograft models of prostate cancer for maintaining tumor heterogeneity.
  • Thermo Fisher Scientific. Cell Viability Assay Protocols.
  • Ivy Brain Tumor Center. Glioblastoma Current Standard of Care.
  • JoVE. Translational Orthotopic Models of Glioblastoma Multiforme.
  • PubMed Central. Optimization of Glioblastoma Mouse Orthotopic Xenograft Models for Translational Research.
  • Patsnap Synapse. What is the mechanism of Temozolomide?.
  • PubMed Central. Next generation patient-derived prostate cancer xenograft models.
  • BroadPharm. Protocol for Cell Viability Assays.
  • AACR Journals. The MD Anderson Prostate Cancer Patient-derived Xenograft Series (MDA PCa PDX) Captures the Molecular Landscape of Prostate Cancer and Facilitates Marker-driven Therapy Development.
  • JoVE. Video: Translational Orthotopic Models of Glioblastoma Multiforme.
  • Prostate Cancer UK. Enzalutamide.
  • Abcam. MTT assay protocol.
  • American Brain Tumor Association. Glioblastoma (GBM).
  • Semantic Scholar. Temozolomide: mechanisms of action, repair and resistance..
  • Medscape. Prostate Cancer Treatment & Management.
  • Sigma-Aldrich. Cell viability assay protocol.
  • Benchchem. Cross-Validation of In Vitro Antiproliferative Assay Results: A Comparative Guide.
  • PubMed. Enzalutamide: targeting the androgen signalling pathway in metastatic castration-resistant prostate cancer.
  • Labcorp Oncology. Exploring orthotopic glioblastoma models to treat tumors and strengthen immune responses in the brain.
  • Wikipedia. Enzalutamide.
  • NCBI. Current Standards of Care in Glioblastoma Therapy.
  • MDPI. Glioblastoma Standard of Care: Effects on Tumor Evolution and Reverse Translation in Preclinical Models.
  • Springer Nature Experiments. In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells.
  • Certis Oncology Solutions. Glioblastoma Mouse Model Development.
  • Thermo Fisher Scientific. Cell Viability Assay Protocols.
  • PubMed. In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells.
  • Altogen Labs. Prostate Cancer Xenografts.
  • JCO Oncology Practice. Key Clinical Principles in the Management of Glioblastoma.
  • MDPI. In Vivo Models for Prostate Cancer Research.
  • Creative Diagnostics. Cell Proliferation Inhibition Assay.
  • National Cancer Institute. Prostate Cancer Treatment.
  • NHS. Treatment for prostate cancer.
  • American Cancer Society. Initial Treatment of Prostate Cancer, by Stage and Risk Group.
  • Centers for Disease Control and Prevention. Treatment of Prostate Cancer.
  • MDPI. In Vitro Investigation of the Cytotoxic and Antiproliferative Effects of Haberlea rhodopensis Total Extract: A Comparative Study.
  • PubMed Central. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production.
  • Patsnap Synapse. What is the mechanism of Piperazine?.
  • MDPI. Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma.
  • PubMed Central. In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines.
  • PubMed. MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE.
  • PubMed. In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines.
  • PubMed. Novel 1-(2-aryl-2-adamantyl)piperazine derivatives with antiproliferative activity.
  • chemeurope.com. Piperazine.
  • PubMed. Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity.
  • PubMed. Discovery of (2S)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-4-methyl-2-piperazinecarboxamide (MB243), a potent and selective melanocortin subtype-4 receptor agonist.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.